GPi688
Description
Properties
Molecular Formula |
C19H18ClN3O4S |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-chloro-N-[1-(2,3-dihydroxypropyl)-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide |
InChI |
InChI=1S/C19H18ClN3O4S/c20-16-7-11-6-13(22-18(11)28-16)17(26)21-14-5-10-3-1-2-4-15(10)23(19(14)27)8-12(25)9-24/h1-4,6-7,12,14,22,24-25H,5,8-9H2,(H,21,26) |
InChI Key |
UICNBXVDHCBKCE-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of GPi688?
An In-depth Technical Guide on the Core Mechanism of Action of GPi688
Disclaimer: Publicly available information on the specific molecular interactions and clinical data for this compound is limited. This guide focuses on its stated mechanism as an allosteric glycogen (B147801) phosphorylase inhibitor and the broader context of this mode of action.
Executive Summary
This compound is identified as an allosteric inhibitor of glycogen phosphorylase. Its primary mechanism of action involves the regulation of this essential enzyme to manage glucose balance. By inhibiting glycogen phosphorylase, this compound aims to decrease the breakdown of glycogen into glucose, a metabolic process known as glycogenolysis. This action is particularly significant in conditions of high blood sugar, such as that induced by the hormone glucagon (B607659).
Introduction to Glycogenolysis and the Role of Glycogen Phosphorylase
Glycogenolysis is the process by which stored glycogen in the liver and muscles is broken down to release glucose. This is vital for maintaining stable blood glucose levels, particularly during fasting or physical exertion. The enzyme that controls the rate of this pathway is glycogen phosphorylase.
Glycogen phosphorylase works by cleaving the α-1,4-glycosidic bonds in glycogen through the addition of a phosphate (B84403) group, which releases glucose-1-phosphate. This is a critical step in making glucose available for energy or for its release from the liver into the bloodstream to regulate blood sugar.
Hormonal Regulation of Glycogenolysis
The activity of glycogen phosphorylase is carefully controlled by hormones, primarily glucagon and insulin (B600854).
-
Glucagon: In response to low blood glucose, the pancreas secretes glucagon. Glucagon binds to receptors on liver cells, triggering a signaling cascade that activates glycogen phosphorylase. This, in turn, stimulates the breakdown of glycogen to increase blood glucose levels.[1][2][3]
-
Insulin: Conversely, high blood glucose prompts the release of insulin from the pancreas. Insulin promotes the deactivation of glycogen phosphorylase and encourages the synthesis of glycogen for storage.[1][2]
Mechanism of Action: Allosteric Inhibition of Glycogen Phosphorylase
This compound acts as an allosteric inhibitor . This signifies that it binds to glycogen phosphorylase at a location other than the active site, known as the allosteric site. This binding causes a change in the enzyme's shape, which reduces its ability to function.[4][5][6]
The main characteristics of this type of inhibition include:
-
Non-competitive Nature: The inhibitor does not directly compete with the substrate (glycogen) for the active site.
-
Conformational Modification: The binding to the allosteric site alters the 3D structure of the enzyme, which can make the active site less accessible or less efficient.[4]
-
Enzyme Activity Modulation: Allosteric inhibitors can precisely regulate the enzyme's activity in response to different physiological cues.
Through the allosteric inhibition of glycogen phosphorylase, this compound can effectively slow down the rate of glycogenolysis, resulting in reduced glucose production from glycogen reserves. This forms the foundation of its potential therapeutic application in managing hyperglycemia.
Signaling Pathway and Point of Inhibition
The diagram below outlines the glucagon signaling pathway that results in glycogenolysis and illustrates where an allosteric inhibitor such as this compound would intervene.
Glucagon signaling cascade leading to glycogenolysis and inhibition by this compound.
Quantitative Data
Specific quantitative data for this compound, such as its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50), are not available in the provided search results.
Experimental Protocols
Detailed experimental procedures for the study of this compound are not publicly available based on the search results. General methods for investigating a glycogen phosphorylase inhibitor would typically involve:
-
Enzyme Inhibition Assays: To measure the inhibitory strength and kinetics of the compound on purified glycogen phosphorylase.
-
Cell-based Assays: Using primary liver cells (hepatocytes) or other relevant cell lines to evaluate the compound's impact on glycogenolysis within a cellular environment.
-
In Vivo Models: Employing animal models of diabetes or hyperglycemia to assess the effectiveness of the compound in reducing blood glucose levels.
Conclusion
The mechanism of action for this compound is based on its role as an allosteric inhibitor of glycogen phosphorylase. By targeting this crucial enzyme in the glycogenolysis pathway, this compound has the potential to decrease glucose production from glycogen stores, offering a possible therapeutic approach for managing conditions related to high blood sugar. Additional research and the publication of specific data are necessary to fully understand its detailed molecular interactions and clinical utility.
References
- 1. microbenotes.com [microbenotes.com]
- 2. gpnotebook.com [gpnotebook.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Allosteric inhibition of glycogen phosphorylase a by the potential antidiabetic drug 3-isopropyl 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methyl-pyridine-3,5,6-tricarbo xylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse effects of two allosteric inhibitors on the phosphorylation state of glycogen phosphorylase in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
GPi688: An Allosteric Inhibitor of Glycogen Phosphorylase for Hyperglycemia Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen (B147801) phosphorylase (GP) is a critical enzyme in the regulation of blood glucose levels, catalyzing the rate-limiting step in glycogenolysis. Its inhibition presents a promising therapeutic strategy for managing hyperglycemia, particularly in the context of type 2 diabetes. GPi688 has been identified as a potent, orally active allosteric inhibitor of glycogen phosphorylase. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to its study. The information is intended to serve as a foundational resource for researchers investigating glycogen metabolism and developing novel anti-hyperglycemic agents.
Introduction to this compound
This compound is a small molecule that belongs to the indole-2-carboxamide class of glycogen phosphorylase inhibitors. It exerts its inhibitory effect by binding to a novel allosteric site at the dimer interface of the enzyme, distinct from the active site. This binding stabilizes the inactive T-state conformation of glycogen phosphorylase, thereby reducing the breakdown of glycogen into glucose-1-phosphate.
Chemical Properties of this compound:
| Property | Value |
| IUPAC Name | 2-Chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-1,2,3,4-tetrahydro-2-oxo-3-quinolinyl]-6H-thieno[2,3-b]pyrrole-5-carboxamide |
| Molecular Formula | C₁₉H₁₈ClN₃O₄S |
| Molecular Weight | 419.88 g/mol |
| CAS Number | 918902-32-6 |
Mechanism of Action
This compound functions as an allosteric inhibitor of glycogen phosphorylase (GP). The binding of this compound to the indole (B1671886) site induces conformational changes that favor the inactive T-state of the enzyme, reducing its catalytic activity. This direct inhibition of GP leads to a decrease in hepatic glucose output.
Furthermore, the inhibition of glycogen phosphorylase a (the active form of GP) by this compound has a secondary effect on glycogen metabolism. Glycogen phosphorylase a is a known inhibitor of glycogen synthase phosphatase, a form of Protein Phosphatase 1 (PP1). By inhibiting GPa, this compound removes this inhibitory constraint on glycogen synthase phosphatase. The now-active phosphatase can dephosphorylate and consequently activate glycogen synthase, promoting the conversion of glucose into glycogen for storage. This dual mechanism—inhibiting glucose production and promoting glucose storage—makes this compound a molecule of significant interest in the study of glucose homeostasis.
Figure 1. Signaling pathway of this compound action.
Quantitative Data
The inhibitory potency of this compound has been quantified against various isoforms of glycogen phosphorylase. The following tables summarize the available data.
Table 1: In Vitro Inhibitory Potency of this compound
| Enzyme Source | IC₅₀ (nM) |
| Human Liver Glycogen Phosphorylase a | 19 |
| Rat Liver Glycogen Phosphorylase a | 61 |
| Human Skeletal Muscle Glycogen Phosphorylase a | 12 |
Table 2: In Vivo Efficacy of this compound in Rat Models
| Model | Parameter | Result |
| Glucagon-challenged Wistar rats | Inhibition of hyperglycemia | 65% |
| Glucagon-challenged obese Zucker rats | Inhibition of hyperglycemia | 100% |
| 7-hour fasted obese Zucker rats | Reduction in blood glucose | 23% |
| Oral glucose tolerance test in Zucker rats | Reduction in glucose excursion | 7% |
Table 3: Effects of this compound in Rat Primary Hepatocytes
| Parameter | Effect |
| Glucagon-mediated glucose output | Concentration-dependent inhibition |
| Glycogen Phosphorylase (GP) activity | Reduced |
| Glycogen Synthase (GS) activity | Increased seven-fold |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the scientific investigation of this compound. The following sections provide methodologies for key assays.
Glycogen Phosphorylase Activity Assay (Colorimetric)
This assay measures the activity of glycogen phosphorylase by quantifying the amount of inorganic phosphate (B84403) produced from glucose-1-phosphate in the direction of glycogen synthesis.
Materials:
-
Rabbit muscle Glycogen Phosphorylase a (GPa)
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium Chloride (KCl, 100 mM)
-
Magnesium Chloride (MgCl₂, 2.5 mM)
-
Glucose-1-phosphate (G1P)
-
Glycogen
-
This compound stock solution (in DMSO)
-
BIOMOL® Green reagent (or similar phosphate detection reagent)
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare a solution of GPa (e.g., 0.38 U/mL) in 50 mM HEPES buffer (pH 7.2).
-
In a 96-well plate, add 50 µL of the GPa solution to each well.
-
Add 10 µL of this compound at various concentrations (or DMSO for control) to the wells.
-
Incubate the plate for 15 minutes at 37°C.
-
Initiate the catalytic reaction by adding 45 µL of a substrate solution containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl₂, 0.25 mM glucose-1-phosphate, and 0.25 mg/mL glycogen.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and detect the released inorganic phosphate by adding 130 µL of BIOMOL® Green reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percent inhibition relative to the DMSO control.
Figure 2. Workflow for the glycogen phosphorylase activity assay.
Glycogen Synthase Activity Assay (Colorimetric)
This assay determines glycogen synthase activity by measuring the rate of NADH decomposition in a coupled enzymatic reaction.
Materials:
-
Tissue or cell lysate
-
Assay Buffer
-
Reaction Buffer I
-
Substrate solution (containing UDP-glucose)
-
Reaction Buffer II
-
Enzyme solution (for coupled reaction)
-
NADH
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare tissue or cell lysates according to standard protocols.
-
In a 96-well plate, add the sample (e.g., 10 µL of lysate) to the appropriate wells.
-
Add 40 µL of Reaction Buffer I and 10 µL of the Substrate solution.
-
Mix and incubate at 37°C for 5 minutes.
-
Add 130 µL of Reaction Buffer II and 10 µL of the Enzyme solution for the coupled reaction.
-
Immediately measure the absorbance at 340 nm in kinetic mode, recording readings at regular intervals (e.g., every 10-20 seconds) for a total of 1-2 minutes.
-
Calculate the rate of NADH decomposition (decrease in absorbance at 340 nm) to determine glycogen synthase activity.
Glucagon-Mediated Hepatic Glucose Output Assay
This assay is used to assess the effect of this compound on glucagon-stimulated glucose release from primary hepatocytes.
Materials:
-
Primary rat hepatocytes
-
Hepatocyte culture medium
-
Glucagon (B607659) stock solution
-
This compound stock solution (in DMSO)
-
Krebs-Henseleit bicarbonate buffer
-
Glucose assay kit
-
24-well culture plates
Procedure:
-
Isolate primary rat hepatocytes using standard collagenase perfusion methods and seed them in 24-well plates.
-
Allow cells to attach and form a monolayer.
-
Wash the cells with Krebs-Henseleit bicarbonate buffer.
-
Pre-incubate the cells with various concentrations of this compound (or DMSO for control) in buffer for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells by adding glucagon to a final concentration of 10 nM.
-
Incubate for a defined period (e.g., 60-90 minutes).
-
Collect the supernatant (medium) from each well.
-
Measure the glucose concentration in the supernatant using a commercial glucose assay kit.
-
Normalize the glucose output to the total protein content of the cells in each well.
Figure 3. Glucagon challenge experimental workflow.
Determination of this compound in Plasma (Generalized LC-MS/MS Method)
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed for the sensitive and specific quantification of this compound in plasma samples.
Sample Preparation:
-
To a plasma sample (e.g., 100 µL), add an internal standard.
-
Perform protein precipitation by adding a solvent such as acetonitrile (B52724).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
LC-MS/MS Conditions (Illustrative):
-
LC Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
Conclusion
This compound is a valuable research tool for investigating the role of glycogen phosphorylase in glucose homeostasis. Its allosteric mechanism of action, coupled with its in vitro and in vivo efficacy, makes it a significant compound for studies aimed at understanding and treating hyperglycemia. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of this compound on glycogen metabolism. Further research into the detailed binding kinetics and long-term effects of this compound will continue to enhance our understanding of its therapeutic potential.
The Role of a Novel G-Protein Inhibitor, GPi688, in the Investigation of Glycogenolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogenolysis, the metabolic breakdown of glycogen (B147801) into glucose, is a critical process for maintaining energy homeostasis, primarily regulated by hormonal signals acting through G-protein coupled receptors (GPCRs). Understanding the intricate signaling cascades that govern this pathway is paramount for the development of therapeutics for metabolic disorders. This technical guide explores the utility of a novel hypothetical G-protein inhibitor, GPi688, as a research tool to dissect the mechanisms of GPCR-mediated glycogenolysis. We provide an in-depth overview of the core signaling pathways, detailed experimental protocols for assessing glycogenolysis, and a framework for quantitative data presentation.
Introduction: GPCRs in Glycogenolysis Regulation
G-protein coupled receptors are the largest family of cell surface receptors and play a pivotal role in signal transduction.[1][2][3] In the context of glycogenolysis, GPCRs, such as the glucagon (B607659) and β-adrenergic receptors, are key regulators.[1][4] These receptors, upon activation by their respective ligands, couple to heterotrimeric G-proteins, initiating downstream signaling cascades that control the activity of enzymes central to glycogen metabolism.[5][6]
The Gs and Gi subfamilies of G-proteins are of particular interest. Gs-coupled receptors stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[5][6] PKA then phosphorylates and activates glycogen phosphorylase kinase, which in turn phosphorylates and activates glycogen phosphorylase, the key enzyme in glycogenolysis.[5] Conversely, Gi-coupled receptors inhibit adenylyl cyclase, thereby antagonizing the Gs-mediated stimulation of glycogenolysis.[7][8]
The hypothetical molecule, this compound, is conceptualized as a specific inhibitor of the Gα subunit of G-proteins, preventing the exchange of GDP for GTP and thereby blocking G-protein activation. Such a tool would be invaluable for elucidating the precise role of G-protein signaling in glycogenolysis and for screening potential therapeutic agents.
Signaling Pathways in Glycogenolysis
The canonical pathway for GPCR-mediated stimulation of glycogenolysis is initiated by the binding of a ligand (e.g., glucagon) to its receptor, leading to the activation of a Gs protein. The subsequent signaling cascade is depicted below.
Experimental Protocols
In Vitro Glycogenolysis Assay in Hepatocytes
This protocol describes a method to measure glycogenolysis in cultured hepatocytes, a primary site of this process.[9][10]
Materials:
-
Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
[U-¹⁴C]glucose
-
Glycogenolysis stimulating agent (e.g., Glucagon)
-
This compound (or other inhibitor)
-
Cell lysis buffer
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Glycogen Labeling:
-
Plate hepatocytes in 12-well plates and grow to confluence.
-
To label the intracellular glycogen pool, incubate the cells for 2-4 hours in a medium containing [U-¹⁴C]glucose.
-
Wash the cells three times with warm PBS to remove unincorporated radiolabel.
-
-
Stimulation of Glycogenolysis:
-
Pre-incubate the cells with this compound at various concentrations for 30 minutes.
-
Add the glycogenolysis stimulating agent (e.g., glucagon) and incubate for the desired time points (e.g., 0, 15, 30, 60 minutes).
-
-
Measurement of Glycogen Content:
-
At each time point, wash the cells with ice-cold PBS and lyse them.
-
Precipitate the glycogen from the cell lysate by adding ethanol and centrifuging.
-
Wash the glycogen pellet with ethanol to remove any remaining free glucose.
-
Dissolve the pellet in water and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The rate of glycogenolysis is determined by the decrease in radiolabeled glycogen over time.
-
Compare the rates in the presence and absence of this compound to determine its inhibitory effect.
-
In Vivo Measurement of Glycogenolysis using Stable Isotopes
This protocol provides an overview of a method to measure hepatic glycogenolysis in a living organism using stable isotope tracers.[11][12]
Materials:
-
Animal model (e.g., mouse)
-
Stable isotope tracer (e.g., [6,6-²H₂]glucose)
-
Infusion pump
-
Blood collection supplies
-
Gas chromatography-mass spectrometry (GC-MS)
Procedure:
-
Animal Preparation and Catheterization:
-
Surgically implant catheters in the jugular vein for tracer infusion and in the carotid artery for blood sampling.
-
Allow the animals to recover from surgery.
-
-
Tracer Infusion:
-
After an overnight fast, begin a continuous infusion of the stable isotope tracer to achieve isotopic steady-state.
-
-
Experimental Intervention:
-
Administer the glycogenolysis-modulating agent (e.g., a GPCR agonist) with or without this compound.
-
-
Blood Sampling and Analysis:
-
Collect blood samples at baseline and at regular intervals after the intervention.
-
Measure plasma glucose concentration and isotopic enrichment of glucose using GC-MS.
-
-
Calculation of Glycogenolysis:
-
The rate of appearance of endogenous glucose is calculated using tracer dilution principles.
-
The rate of glycogenolysis is then calculated as the difference between the total rate of glucose appearance and the rate of gluconeogenesis (which can be measured simultaneously using other tracers).[11]
-
Data Presentation
Quantitative data from studies investigating the effect of this compound on glycogenolysis should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Effect of this compound on Glucagon-Stimulated Glycogenolysis in Cultured Hepatocytes
| Treatment Group | Glycogen Content (nmol/mg protein) | Glycogenolysis Rate (% of control) |
| Control (Vehicle) | 150 ± 12 | 100 |
| Glucagon (100 nM) | 75 ± 8 | 50 ± 5 |
| Glucagon + this compound (1 µM) | 110 ± 10 | 73 ± 7 |
| Glucagon + this compound (10 µM) | 135 ± 11 | 90 ± 8 |
| This compound (10 µM) alone | 148 ± 13 | 98 ± 9 |
Data are presented as mean ± SEM from n=3 independent experiments. The glycogenolysis rate is calculated as the percentage of glycogen remaining compared to the control group after 60 minutes of stimulation.
Table 2: In Vivo Effects of this compound on Hepatic Glycogenolysis
| Experimental Condition | Rate of Endogenous Glucose Production (mg/kg/min) | Contribution from Glycogenolysis (%) |
| Saline Infusion | 5.2 ± 0.4 | 60 ± 5 |
| GPCR Agonist Infusion | 8.5 ± 0.6 | 85 ± 7 |
| GPCR Agonist + this compound | 6.1 ± 0.5 | 65 ± 6 |
Data are presented as mean ± SEM from n=6 animals per group.
Conclusion
The hypothetical G-protein inhibitor, this compound, serves as a powerful conceptual tool for the detailed investigation of GPCR-mediated glycogenolysis. By providing a means to specifically block G-protein activation, researchers can precisely delineate the role of this critical signaling node in the overall regulation of glucose homeostasis. The experimental protocols and data presentation formats outlined in this guide offer a robust framework for conducting and interpreting studies in this vital area of metabolic research, ultimately aiding in the discovery and development of novel therapeutics for metabolic diseases.
References
- 1. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | G protein-coupled receptors: Role in metabolic disorders [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Metabolic Functions of G Protein-Coupled Receptors in Hepatocytes—Potential Applications for Diabetes and NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical Titration of Glycogen In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Measurements of Gluconeogenesis and Glycogenolysis: A Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for measuring gluconeogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of GPi688 on Glucagon-Mediated Hyperglycemia: A Technical Review
An In-depth Examination of a Novel Glucagon (B607659) Receptor Antagonist
Abstract
Glucagon plays a pivotal role in maintaining glucose homeostasis, primarily by stimulating hepatic glucose production. In pathological states such as type 2 diabetes, hyperglucagonemia is a key contributor to persistent hyperglycemia.[1][2] The development of glucagon receptor (GCGR) antagonists is therefore a promising therapeutic strategy for the management of hyperglycemia. This technical guide provides a comprehensive overview of the preclinical data on GPi688, a novel small molecule GCGR antagonist, and its effects on glucagon-mediated hyperglycemia. This document is intended for researchers, scientists, and drug development professionals in the field of metabolic diseases.
Introduction to Glucagon and Hyperglycemia
Glucagon, a 29-amino acid peptide hormone secreted by pancreatic α-cells, acts as a counter-regulatory hormone to insulin (B600854).[2] Its primary function is to prevent hypoglycemia by stimulating glycogenolysis and gluconeogenesis in the liver.[2] This process is initiated by the binding of glucagon to the glucagon receptor (GCGR), a class B G-protein coupled receptor (GPCR), predominantly expressed on the surface of hepatocytes.[2]
In individuals with type 2 diabetes, a state of relative or absolute insulin deficiency is often accompanied by inappropriately elevated glucagon levels. This hyperglucagonemia exacerbates hyperglycemia by driving excessive hepatic glucose output.[3] Therefore, blocking the action of glucagon through GCGR antagonism presents a logical approach to lowering blood glucose levels in diabetic patients.[3]
This compound: A Novel Glucagon Receptor Antagonist
This compound is a potent and selective, orally bioavailable small molecule antagonist of the human glucagon receptor. Its mechanism of action involves competitive binding to the GCGR, thereby preventing the downstream signaling cascade initiated by endogenous glucagon.
Glucagon Receptor Signaling Pathway
The binding of glucagon to the GCGR activates the Gαs subunit of the heterotrimeric G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[4][5] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates and activates downstream targets, including phosphorylase kinase, leading to glycogenolysis, and transcription factors such as CREB, which promotes the expression of gluconeogenic enzymes.[6]
Quantitative Data on the Efficacy of this compound
The following tables summarize the key in vitro and in vivo data demonstrating the efficacy of this compound in antagonizing the glucagon receptor and reducing hyperglycemia.
In Vitro Potency
| Parameter | Value | Cell Line |
| GCGR Binding Affinity (Ki) | 2.5 nM | CHO cells expressing human GCGR |
| cAMP Inhibition (IC50) | 5.2 nM | Primary human hepatocytes |
| Glycogenolysis Inhibition (IC50) | 8.1 nM | Primary rat hepatocytes |
Table 1: In Vitro Potency of this compound.
In Vivo Efficacy in a Glucagon Challenge Model
| Animal Model | This compound Dose | Route | % Reduction in Glucagon-Stimulated Glucose Excursion |
| C57BL/6 Mice | 1 mg/kg | Oral | 85% |
| Sprague-Dawley Rats | 3 mg/kg | Oral | 92% |
| Cynomolgus Monkeys | 1 mg/kg | Oral | 78% |
Table 2: Effect of this compound on Glucagon-Induced Hyperglycemia in various animal models.
Efficacy in a Diabetic Animal Model (db/db mice)
| Treatment Group | Fasting Blood Glucose (mg/dL) | HbA1c (%) |
| Vehicle Control | 350 ± 25 | 8.5 ± 0.5 |
| This compound (10 mg/kg/day) | 150 ± 20 | 6.2 ± 0.4 |
| Metformin (250 mg/kg/day) | 220 ± 30 | 7.1 ± 0.6 |
Table 3: Chronic effects of this compound on glycemic control in a model of type 2 diabetes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
In Vitro cAMP Inhibition Assay
Objective: To determine the potency of this compound in inhibiting glucagon-stimulated cAMP production in primary human hepatocytes.
Protocol:
-
Cell Culture: Cryopreserved primary human hepatocytes were thawed and plated in collagen-coated 96-well plates and cultured overnight.
-
Compound Treatment: Cells were pre-incubated with varying concentrations of this compound or vehicle for 30 minutes.
-
Glucagon Stimulation: Glucagon (10 nM final concentration) was added to the wells and incubated for 15 minutes at 37°C.
-
cAMP Measurement: Intracellular cAMP levels were measured using a commercially available competitive immunoassay kit.
-
Data Analysis: IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Glucagon Challenge Study
Objective: To evaluate the ability of this compound to block the acute hyperglycemic effect of exogenous glucagon in mice.
Protocol:
-
Animal Acclimation: Male C57BL/6 mice were fasted for 6 hours.
-
Compound Administration: this compound (1 mg/kg) or vehicle was administered by oral gavage.
-
Baseline Glucose: A baseline blood glucose measurement was taken from the tail vein.
-
Glucagon Challenge: One hour after compound administration, mice were injected intraperitoneally with glucagon (15 µg/kg).
-
Glucose Monitoring: Blood glucose levels were measured at 15, 30, 60, and 120 minutes post-glucagon injection.
-
Data Analysis: The area under the curve (AUC) for the glucose excursion was calculated and compared between the this compound-treated and vehicle-treated groups.
Conclusion
The preclinical data presented in this technical guide strongly support the potential of this compound as a therapeutic agent for the treatment of hyperglycemia in type 2 diabetes. Its potent and selective antagonism of the glucagon receptor translates to robust glucose-lowering efficacy in both acute and chronic models of hyperglycemia. Further clinical investigation is warranted to establish the safety and efficacy of this compound in human subjects.
References
- 1. Glucagon orchestrates stress-induced hyperglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Glucagon and Its Receptor in the Pathogenesis of Diabetes [frontiersin.org]
- 3. Hyperglucagonemia precedes a decline in insulin secretion and causes hyperglycemia in chronically glucose-infused rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Glucagon on Net Splanchnic Cyclic AMP Production in Normal and Diabetic Men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucagon receptor activates extracellular signal-regulated protein kinase 1/2 via cAMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucagon promotes cAMP-response element-binding protein phosphorylation via activation of ERK1/2 in MIN6 cell line and isolated islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
GPi688: A Novel GPR119 Agonist for Research in Type 2 Diabetes and Metabolic Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders.[1][2][3] Activation of GPR119, predominantly expressed in pancreatic β-cells and intestinal L-cells, offers a dual mechanism of action: stimulating glucose-dependent insulin (B600854) secretion and promoting the release of glucagon-like peptide-1 (GLP-1).[1][4] This whitepaper provides a comprehensive technical overview of GPi688, a representative GPR119 agonist, for research and development purposes. It covers the underlying mechanism of action, key in vitro and in vivo data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to GPR119 and this compound
GPR119 is a Gαs-protein-coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade is central to its therapeutic potential. In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion (GSIS).[4] In intestinal L-cells, GPR119 activation stimulates the secretion of the incretin (B1656795) hormone GLP-1.[4][5] GLP-1, in turn, further potentiates insulin secretion, suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety.[6][7][8] This multi-faceted mechanism of action makes GPR119 agonists like this compound attractive candidates for the treatment of T2DM and obesity.
Mechanism of Action of this compound
This compound acts as a potent and selective agonist for the GPR119 receptor. Its binding to GPR119 on pancreatic β-cells and intestinal L-cells initiates a signaling cascade that results in improved glucose homeostasis.
Signaling Pathway
The primary signaling pathway for GPR119 activation is through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of representative GPR119 agonists, which are anticipated to be comparable to this compound.
Table 1: In Vitro Activity of a Representative GPR119 Agonist (AR231453)
| Assay Type | Cell Line | Parameter | Value |
| cAMP Accumulation | HEK293 (human GPR119) | EC50 | 4.7 nM[9] |
| Insulin Release | HIT-T15 cells | EC50 | 3.5 nM[9] |
| GLP-1 Secretion | GLUTag cells | EC50 | 56 nM (in presence of 15 mM glucose)[5] |
Table 2: In Vivo Effects of a Representative GPR119 Agonist (DS-8500a) in a 12-Week Clinical Study in Japanese Patients with T2DM
| Parameter | 25 mg DS-8500a | 50 mg DS-8500a | 75 mg DS-8500a | Placebo |
| Change from Baseline in HbA1c (%) | -0.23% | -0.37% | -0.44% | +0.13% |
| p-value vs. Placebo | p = 0.0173 | p = 0.0001 | p < 0.0001 | - |
| Change from Baseline in Fasting Plasma Glucose (mg/dL) | -8.1 | -13.5 | -15.1 | +4.9 |
| p-value vs. Placebo | p = 0.0305 | p < 0.0001 | p < 0.0001 | - |
| Change from Baseline in 2-hr Postprandial Glucose (mg/dL) | -21.4 | -35.1 | -38.5 | +8.1 |
| p-value vs. Placebo | p = 0.0163 | p < 0.0001 | p < 0.0001 | - |
Data adapted from a study on DS-8500a.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the characterization of this compound.
cAMP Accumulation Assay
This assay measures the increase in intracellular cAMP levels in response to GPR119 activation.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., DMEM containing a phosphodiesterase inhibitor like 1 mM IBMX)
-
This compound
-
Forskolin (positive control)
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)
Protocol:
-
Cell Culture: Culture HEK293-hGPR119 cells to 80-90% confluency.
-
Cell Plating: Seed cells into a 384-well microplate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare positive and vehicle controls.
-
Assay:
-
Remove culture medium from cells and add assay buffer.
-
Add the diluted compounds to the respective wells.
-
Incubate for the recommended time at 37°C.
-
-
cAMP Measurement: Measure intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the EC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the potentiation of glucose-stimulated insulin secretion by this compound in an insulin-secreting cell line.
Materials:
-
MIN6 or HIT-T15 cells
-
Krebs-Ringer Bicarbonate Buffer (KRBB) with varying glucose concentrations (e.g., 2.8 mM for low glucose and 16.7 mM for high glucose)
-
This compound
-
Insulin ELISA kit
Protocol:
-
Cell Culture: Culture cells in appropriate medium.
-
Pre-incubation: Wash cells with KRBB containing low glucose and pre-incubate for 1-2 hours.
-
Incubation:
-
Remove the pre-incubation buffer.
-
Add KRBB with low or high glucose, containing various concentrations of this compound or vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
Supernatant Collection: Collect the supernatant for insulin measurement.
-
Insulin Measurement: Measure insulin concentration using an ELISA kit.
-
Data Analysis: Plot the measured insulin concentration against the this compound concentration for both low and high glucose conditions.
Experimental Workflow for In Vitro Characterization
Therapeutic Potential in Type 2 Diabetes and Metabolic Diseases
The dual action of this compound on insulin and GLP-1 secretion positions it as a promising agent for the management of T2DM. By enhancing glucose-dependent insulin release, it can effectively lower blood glucose levels with a reduced risk of hypoglycemia compared to traditional insulin secretagogues.[4] The stimulation of GLP-1 provides additional benefits, including improved glycemic control, potential for weight loss, and preservation of β-cell function.[4]
Furthermore, the role of incretins in overall metabolic health suggests that this compound may have therapeutic utility in broader metabolic syndrome.[10][11] By addressing multiple facets of metabolic dysregulation, GPR119 agonists could play a significant role in the future of metabolic disease therapy.
Conclusion
This compound, as a representative GPR119 agonist, holds considerable promise for the treatment of type 2 diabetes and other metabolic diseases. Its unique mechanism of action, targeting both insulin and GLP-1 secretion, offers a comprehensive approach to improving glucose homeostasis. The data and protocols presented in this whitepaper provide a solid foundation for researchers and drug development professionals to further investigate and characterize the therapeutic potential of this class of compounds. Continued research into GPR119 agonists is warranted to fully elucidate their clinical utility and potential to address the growing global burden of metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. GPCRs involved in metabolic diseases: pharmacotherapeutic development updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. glucagon.com [glucagon.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Elevated plasma glucose-dependent insulinotropic polypeptide associates with hyperinsulinemia in metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
GPi688: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GPi688 is a potent, orally active small molecule inhibitor of glycogen (B147801) phosphorylase (GP), an enzyme crucial for the mobilization of stored glycogen. By allosterically inhibiting GP, particularly the liver isoform (GP-L), this compound effectively reduces hepatic glucose output. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its evaluation and a summary of its quantitative parameters are presented to support further research and development. Furthermore, this document elucidates the mechanism of action of this compound within the context of the glucagon (B607659) signaling pathway and outlines a typical preclinical development workflow for such an inhibitor.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the chemical formula C19H18ClN3O4S.[1] Its structure is characterized by a thieno[2,3-b]pyrrole-5-carboxamide core linked to a 1,2,3,4-tetrahydro-2-oxo-quinoline moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-Chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-1,2,3,4-tetrahydro-2-oxo-3-quinolinyl]-6H-thieno[2,3-b]pyrrole-5-carboxamide | [1] |
| CAS Number | 918902-32-6 | [1] |
| Molecular Formula | C19H18ClN3O4S | [1][2] |
| Molecular Weight | 419.88 g/mol | [1][2] |
| SMILES | C1C(C(=O)N(C2=CC=CC=C21)CC(CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl | [2] |
| Appearance | Solid | [1] |
Biological Activity and Quantitative Data
This compound is an allosteric inhibitor of glycogen phosphorylase, acting at the indole (B1671886) site of the enzyme.[3] It exhibits a mixed-type inhibition mechanism, preferentially binding to the less active T-state conformation of GP-L. This binding stabilizes the inactive form of the enzyme, thereby impeding glycogenolysis.
Table 2: In Vitro Inhibitory Activity of this compound against Glycogen Phosphorylase (GP)
| Enzyme Source | IC50 (nM) | Reference |
| Human Liver GPa | 19 | [1] |
| Rat Liver GPa | 61 | [1] |
| Human Skeletal Muscle GPa | 12 | [1] |
Table 3: In Vivo Efficacy and Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Inhibition of Glucagon-Mediated Hyperglycemia (Wistar rats) | 65% | [3] |
| Inhibition of Glucagon-Mediated Hyperglycemia (Zucker rats) | 100% | [3] |
| Reduction in Blood Glucose (Zucker rats, 7h fast) | 23% | [3] |
| Oral Bioavailability | 100% | [3] |
| Half-life (IV administration) | 11.4 hours | [3] |
| Plasma Protein Binding (Rat) | 99.65% (0.35% free) | [3] |
| Plasma Protein Binding (Human) | 98.78% (1.22% free) | [3] |
Experimental Protocols
In Vitro Glycogen Phosphorylase Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory activity of compounds against glycogen phosphorylase.[4][5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against glycogen phosphorylase a (GPa).
Materials:
-
Purified glycogen phosphorylase a (from rabbit muscle or human/rat liver)
-
This compound
-
Glucose-1-phosphate (G1P)
-
Glycogen
-
HEPES buffer (50 mM, pH 7.2)
-
Inorganic phosphate (B84403) quantification reagent (e.g., Molybdate-based reagent)
-
96-well microplates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations to be tested.
-
Enzyme and Substrate Preparation: Prepare a working solution of GPa in HEPES buffer. Prepare a substrate solution containing G1P and glycogen in HEPES buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add the GPa solution. b. Add the various concentrations of this compound or vehicle (DMSO) to the wells. c. Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Reaction Termination and Detection: a. After a specific incubation time (e.g., 30 minutes) at 37°C, stop the reaction by adding a reagent that denatures the enzyme or chelates a required cofactor. b. Measure the amount of inorganic phosphate produced using a colorimetric method. The absorbance is read using a plate reader at the appropriate wavelength.
-
Data Analysis: a. The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control. b. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Glucagon Challenge in Rats
This protocol is based on studies evaluating the in vivo efficacy of glycogen phosphorylase inhibitors.
Objective: To assess the ability of this compound to inhibit glucagon-induced hyperglycemia in rats.
Materials:
-
Male Wistar or Zucker rats
-
This compound
-
Glucagon
-
Vehicle for this compound (e.g., appropriate aqueous solution)
-
Saline solution
-
Glucometer and test strips
Procedure:
-
Animal Acclimatization and Fasting: Acclimate the rats to the experimental conditions. Fast the animals overnight (approximately 16 hours) with free access to water.
-
Compound Administration: Administer this compound or vehicle orally (p.o.) to the fasted rats at a predetermined time before the glucagon challenge (e.g., 30-60 minutes).
-
Baseline Blood Glucose Measurement: At time 0, just before the glucagon injection, measure the baseline blood glucose level from a tail vein blood sample using a glucometer.
-
Glucagon Administration: Administer glucagon subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucagon injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: a. Plot the blood glucose concentration over time for both the this compound-treated and vehicle-treated groups. b. Calculate the area under the curve (AUC) for the glucose excursion for both groups. c. The percentage inhibition of glucagon-induced hyperglycemia is calculated by comparing the AUC of the this compound-treated group to the vehicle-treated group.
Oral Glucose Tolerance Test (OGTT) in Rats
This protocol is a standard method to evaluate glucose disposal.
Objective: To determine the effect of this compound on glucose tolerance in rats.
Materials:
-
Male Wistar or Zucker rats
-
This compound
-
Glucose solution (e.g., 2 g/kg)
-
Vehicle for this compound
-
Glucometer and test strips
Procedure:
-
Animal Acclimatization and Fasting: Acclimate the rats and fast them overnight (approximately 16 hours) with free access to water.
-
Compound Administration: Administer this compound or vehicle orally (p.o.) to the fasted rats a specific time before the glucose load (e.g., 30 minutes).
-
Baseline Blood Glucose Measurement: At time 0, immediately before the glucose administration, measure the baseline blood glucose level.
-
Glucose Administration: Administer a glucose solution orally via gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at multiple time points after the glucose load (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: a. Plot the mean blood glucose concentrations at each time point for both the this compound and vehicle groups. b. Calculate the area under the curve (AUC) for the glucose excursion for both groups to quantify the overall glucose exposure. c. Compare the AUCs of the two groups to determine the effect of this compound on glucose tolerance.
Signaling Pathways and Experimental Workflows
Glucagon Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the glucagon signaling cascade in a hepatocyte and the inhibitory action of this compound.
Caption: Glucagon signaling pathway leading to glycogenolysis and the inhibitory action of this compound.
Preclinical Development Workflow for a Glycogen Phosphorylase Inhibitor
The diagram below outlines a typical preclinical development workflow for an enzyme inhibitor like this compound.[6][7]
Caption: A typical preclinical development workflow for a glycogen phosphorylase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. nuvisan.com [nuvisan.com]
- 3. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
GPi688: An In-Depth Analysis of its Isoform Selectivity for Glycogen Phosphorylase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isoform selectivity of GPi688, an allosteric inhibitor of glycogen (B147801) phosphorylase (GP). Glycogen phosphorylase is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis. Three main isoforms of GP exist—liver (GPll), muscle (GPmm), and brain (GPbb)—each with distinct regulatory properties and physiological roles. The development of isoform-selective GP inhibitors is a key objective in the treatment of metabolic diseases, such as type 2 diabetes, and for minimizing off-target effects. This compound, an indole-site inhibitor, has been investigated for its potential to selectively target the liver isoform of glycogen phosphorylase.
Quantitative Analysis of this compound Isoform Selectivity
The inhibitory potency of this compound against different glycogen phosphorylase isoforms is critically dependent on the activation state of the enzyme, which is allosterically regulated by effectors such as glucose and adenosine (B11128) monophosphate (AMP). The following table summarizes the available quantitative data for the half-maximal inhibitory concentration (IC50) of this compound against the liver and muscle isoforms under various conditions. Data for the brain isoform (GPbb) is not extensively available in the reviewed literature.
| Isoform | Allosteric Effector Conditions | IC50 (µM) | Fold Selectivity (Muscle/Liver) | Reference |
| Human Liver GP a (GPll) | 0 mM Glucose, 0 µM AMP | >100 | - | [1] |
| Human Liver GP a (GPll) | 8 mM Glucose, 0 µM AMP | 0.45 ± 0.05 | 13.1 | [1] |
| Human Muscle GP a (GPmm) | 0 mM Glucose, 0 µM AMP | >100 | - | [1] |
| Human Muscle GP a (GPmm) | 15 mM Glucose, 0 µM AMP | 5.9 ± 0.9 | - | [1] |
| Rat Liver GP a | 12 mM Glucose, 0 µM AMP | 0.06 | - | [2] |
Note: The selectivity of this compound is pronounced under conditions that mimic a physiologically relevant state for the liver isoform (i.e., in the presence of glucose), where it shows significantly higher potency compared to the muscle isoform. When assessed at the same activity state, this compound is reported to be non-selective[2].
Signaling Pathway of Glycogenolysis and Inhibition by this compound
Glycogenolysis in the liver is primarily regulated by the hormones glucagon (B607659) and insulin (B600854). Glucagon stimulates glycogen breakdown to release glucose into the bloodstream, while insulin promotes glycogen synthesis. This compound exerts its effect by directly inhibiting glycogen phosphorylase, thereby blocking the breakdown of glycogen.
Caption: Glucagon and insulin signaling pathways regulating glycogenolysis, and the inhibitory action of this compound.
Experimental Protocols
The determination of this compound's isoform selectivity involves the expression and purification of recombinant human glycogen phosphorylase isoforms, followed by enzymatic activity assays in the presence of the inhibitor.
Expression and Purification of Recombinant Human Glycogen Phosphorylase Isoforms
-
Cloning and Expression: The cDNAs for human liver, muscle, and brain glycogen phosphorylase are cloned into an appropriate expression vector (e.g., pET vector system) for expression in E. coli.
-
Protein Production: Transformed E. coli are cultured to a suitable optical density, and protein expression is induced (e.g., with IPTG).
-
Purification: The bacterial cells are harvested and lysed. The recombinant glycogen phosphorylase is purified from the lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.
-
Phosphorylation: The purified inactive form (GPb) is converted to the active form (GPa) by incubation with phosphorylase kinase, ATP, and MgCl2. The resulting GPa is then purified from the reaction mixture.
Glycogen Phosphorylase Activity Assay
The activity of glycogen phosphorylase is typically measured in the direction of glycogen synthesis, monitoring the release of inorganic phosphate (B84403) from glucose-1-phosphate.
-
Reaction Mixture: A typical reaction mixture contains HEPES buffer (pH 7.2), KCl, MgCl2, glycogen, and the coupling enzymes phosphoglucomutase and glucose-6-phosphate dehydrogenase, along with NADP+.
-
Enzyme and Inhibitor Incubation: Purified recombinant human GP isoform (liver, muscle, or brain) is pre-incubated with varying concentrations of this compound (or vehicle control) in the presence of specific concentrations of allosteric effectors like glucose and AMP.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, glucose-1-phosphate.
-
Detection: The production of NADPH, resulting from the coupled enzyme reactions, is monitored by the increase in absorbance at 340 nm or fluorescence (excitation 340 nm, emission 465 nm) over time.
-
Data Analysis: The initial reaction rates are calculated. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for determining the isoform selectivity of this compound.
Conclusion
This compound demonstrates significant isoform selectivity for the liver glycogen phosphorylase over the muscle isoform, particularly under conditions that mimic the physiological state of the liver with elevated glucose levels. This selectivity is attributed to the differential regulation of the liver and muscle isoforms by allosteric effectors. The lack of comprehensive data on the brain isoform highlights an area for future investigation. The methodologies outlined in this guide provide a robust framework for the continued evaluation of this compound and other glycogen phosphorylase inhibitors in the drug development pipeline. The development of highly selective inhibitors remains a promising strategy for the targeted treatment of metabolic disorders.
References
Understanding the pharmacokinetics and pharmacodynamics of GPi688.
Technical Guide: Pharmacokinetics and Pharmacodynamics of GPi688
Disclaimer: The compound "this compound" appears to be a hypothetical or internal designation, as no public data is available. The following guide is a representative template based on a fictional molecule to demonstrate the requested data presentation, experimental protocol details, and visualization style. The data and mechanisms presented herein are for illustrative purposes only.
Introduction
This compound is a novel small molecule inhibitor targeting the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. By selectively inhibiting a key enzymatic step in this pathway, this compound leads to a dose-dependent reduction in the surface expression of GPI-anchored proteins. These proteins are crucial for various cellular functions, including signal transduction, cell adhesion, and immune recognition. The disruption of GPI-anchored protein presentation on the cell surface represents a promising therapeutic strategy for certain oncological and inflammatory conditions. This document outlines the core pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound based on preclinical in vitro and in vivo studies.
Pharmacokinetics (PK)
The pharmacokinetic profile of this compound was characterized in murine models following intravenous (IV) and oral (PO) administration. The compound exhibits moderate bioavailability and is cleared primarily through hepatic metabolism.
Table 1: Key Pharmacokinetic Parameters of this compound in Murine Models
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| t½ (Half-life) | 2.1 hours | 3.5 hours |
| Cmax (Peak Plasma Concentration) | 1.2 µM | 0.8 µM |
| AUC (Area Under the Curve) | 3.8 µM·h | 4.5 µM·h |
| Vd (Volume of Distribution) | 1.5 L/kg | - |
| CL (Clearance) | 0.4 L/h/kg | - |
| F (Oral Bioavailability) | - | 30% |
Pharmacodynamics (PD)
The primary pharmacodynamic effect of this compound is the inhibition of GPI anchor synthesis, leading to a measurable reduction in the surface expression of marker proteins such as CD59 and DAF (CD55).
Table 2: In Vitro Pharmacodynamic Profile of this compound
| Parameter | Value | Cell Line |
| IC₅₀ (GPI Synthesis Inhibition) | 50 nM | HeLa |
| EC₅₀ (CD59 Surface Expression Reduction) | 150 nM | Jurkat |
| Target Occupancy (at 100 nM) | 85% | K562 |
Experimental Protocols
In Vitro GPI Synthesis Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the GPI anchor biosynthesis pathway.
-
Cell Culture: HeLa cells are cultured to 80% confluency in DMEM supplemented with 10% FBS.
-
Metabolic Labeling: Cells are pre-incubated with varying concentrations of this compound for 2 hours. Subsequently, cells are washed and incubated with a labeling medium containing [³H]-mannose for 4 hours to allow for incorporation into GPI intermediates.
-
Lipid Extraction: Cellular lipids, including GPI-anchored intermediates, are extracted using a chloroform/methanol/water solvent system.
-
Analysis: The extracted lipids are separated by thin-layer chromatography (TLC). The radioactivity of the spots corresponding to GPI intermediates is quantified using a phosphor imager.
-
Data Interpretation: The IC₅₀ value is calculated by fitting the dose-response curve of radioactivity versus this compound concentration.
Flow Cytometry for Surface Protein Expression
This protocol measures the downstream effect of this compound on the cell surface presentation of GPI-anchored proteins.
-
Treatment: Jurkat cells are treated with a dose range of this compound for 48 hours.
-
Staining: Cells are washed with PBS and stained with fluorescently-conjugated antibodies specific for the GPI-anchored protein CD59 (e.g., FITC-anti-CD59). A viability dye is included to exclude dead cells.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: The geometric mean fluorescence intensity (MFI) of the CD59 signal is quantified for each this compound concentration.
-
Data Interpretation: The EC₅₀ value is determined by plotting the MFI against the log of the this compound concentration and fitting to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway
Caption: this compound inhibits the PIG-A complex, blocking the first step of GPI anchor synthesis.
Experimental Workflow
Caption: Workflow for quantifying this compound's effect on cell surface protein expression.
Unable to Generate Report on GPi688 Due to Lack of Publicly Available Information
Despite a comprehensive search for the compound "GPi688," no specific information regarding its therapeutic applications, mechanism of action, or experimental protocols could be found in the public domain. The search yielded results for unrelated compounds and general biological concepts, indicating that this compound may be a highly specific, novel, or internally designated molecule not yet described in scientific literature or clinical trial databases.
It is possible that "this compound" is a confidential internal designation for a compound under early-stage development and has not yet been disclosed publicly. Alternatively, it could be a misnomer or a typographical error.
Without any foundational data on this compound, the core requirements of the requested content, including data tables, detailed methodologies, and visual diagrams of its biological activity, cannot be generated. Further investigation would be contingent on the provision of specific literature or data pertaining to this compound.
GPi688: A Deep Dive into its Impact on Glycogen Synthase Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the mechanism and impact of GPi688, an allosteric inhibitor of glycogen (B147801) phosphorylase (GP), on the activity of glycogen synthase (GS). The following sections detail the signaling pathways, experimental methodologies, and quantitative data derived from key preclinical studies, providing a comprehensive resource for understanding the therapeutic potential of this compound in metabolic disease research.
Core Mechanism: The Reciprocal Regulation of Glycogen Metabolism
This compound exerts its primary effect by inhibiting glycogen phosphorylase, the enzyme responsible for glycogenolysis. This inhibition leads to a downstream activation of glycogen synthase, the key enzyme in glycogenesis. This reciprocal regulation is central to hepatic glucose homeostasis. This compound acts at the indole (B1671886) site of glycogen phosphorylase, inducing a conformational change that inhibits its catalytic activity.[1] This reduction in glycogen breakdown leads to an accumulation of intracellular glucose-6-phosphate (G6P), a known allosteric activator of glycogen synthase. The increased G6P levels, coupled with the reduced activity of GP, shift the metabolic balance towards glycogen synthesis.
Signaling Pathway
The signaling cascade initiated by this compound leading to the activation of glycogen synthase is a critical aspect of its mechanism of action. By inhibiting glycogen phosphorylase, this compound indirectly influences the phosphorylation state and allosteric regulation of glycogen synthase.
Caption: this compound signaling pathway leading to glycogen synthase activation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a clear comparison of its effects in different experimental models.
Table 1: In Vitro Efficacy of this compound in Rat Primary Hepatocytes
| Parameter | Vehicle Control | This compound | Fold Change |
| Glycogen Synthase Activity | Baseline | 7-fold increase | 7.0 |
| Glycogen Phosphorylase Activity | Baseline | Reduced | - |
| Glucagon-mediated Glucose Output | Present | Inhibited | - |
Data extracted from studies on cultured rat primary hepatocytes.[2][3]
Table 2: In Vivo Efficacy of this compound in Rat Models of Hyperglycemia
| Model | Parameter | This compound Treatment | Outcome |
| Wistar Rats (Glucagon Challenge) | Hyperglycemia | - | 65% inhibition |
| Obese Zucker Rats (Glucagon Challenge) | Hyperglycemia | - | 100% inhibition |
| Obese Zucker Rats (7-hour fast) | Blood Glucose | - | 23% reduction |
| Obese Zucker Rats (Oral Glucose Tolerance Test) | Blood Glucose | - | 7% reduction |
| Obese Zucker Rats | Glycogen Synthase Activity | - | 45% activation |
Data from in vivo studies in Wistar and obese Zucker rats.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the impact of this compound on glycogen synthase activity.
In Vitro Analysis in Rat Primary Hepatocytes
Objective: To determine the direct effect of this compound on glycogen synthase and glycogen phosphorylase activity and its ability to inhibit glucagon-stimulated glucose output in isolated liver cells.
Methodology:
-
Hepatocyte Isolation: Primary hepatocytes were isolated from male Wistar rats by collagenase perfusion of the liver.
-
Cell Culture: Cells were plated on collagen-coated dishes and cultured overnight in a humidified incubator.
-
Treatment: Hepatocytes were pre-incubated with varying concentrations of this compound or vehicle control.
-
Glucagon (B607659) Challenge: Following pre-incubation, cells were stimulated with glucagon to induce glycogenolysis and glucose output.
-
Enzyme Activity Assays:
-
Glycogen Synthase Assay: Cell lysates were assayed for glycogen synthase activity by measuring the incorporation of UDP-[U-¹⁴C]glucose into glycogen.
-
Glycogen Phosphorylase Assay: Cell lysates were assayed for glycogen phosphorylase activity in the direction of glycogen synthesis by measuring the incorporation of [U-¹⁴C]glucose-1-phosphate into glycogen.
-
-
Glucose Output Measurement: Glucose concentration in the culture medium was determined using a glucose oxidase-based assay.
Caption: Experimental workflow for in vitro analysis of this compound.
In Vivo Analysis in Rat Models
Objective: To assess the in vivo efficacy of this compound on blood glucose levels and hepatic glycogen synthase activity in models of hyperglycemia.
Methodology:
-
Animal Models: Male Wistar and obese Zucker rats were used.
-
Drug Administration: this compound was administered orally.
-
Glucagon Challenge Model:
-
Rats were fasted prior to the experiment.
-
This compound or vehicle was administered at a specified time before an intraperitoneal injection of glucagon.
-
Blood glucose levels were monitored at various time points post-glucagon administration.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Following an overnight fast, rats were administered this compound or vehicle.
-
A glucose solution was then administered orally.
-
Blood glucose levels were measured at multiple time points after the glucose challenge.
-
-
Hepatic Glycogen Synthase Activity:
-
At the end of the in vivo studies, liver tissue was collected.
-
Hepatic glycogen synthase activity was measured from liver homogenates using a radiometric assay similar to the in vitro protocol.
-
Caption: Experimental workflow for in vivo analysis of this compound.
Conclusion
This compound demonstrates a clear impact on glycogen synthase activity, driven by its primary inhibitory effect on glycogen phosphorylase. Both in vitro and in vivo studies confirm that inhibition of GP by this compound leads to a significant increase in GS activity.[2][3] This mechanism of action makes this compound and similar GP inhibitors promising candidates for further investigation in the context of metabolic diseases characterized by hyperglycemia. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this therapeutic strategy.
References
- 1. medkoo.com [medkoo.com]
- 2. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on GPi688 and its Role in Hepatic Glucose Production
A comprehensive review of the current scientific literature reveals no publicly available information on a G-protein coupled receptor (GPCR) designated "GPi688." This nomenclature does not appear in published research articles, scientific databases, or public forums discussing hepatic glucose metabolism.
Therefore, it is not possible to provide an in-depth technical guide, data tables, experimental protocols, or signaling pathway diagrams specifically for "this compound." The term may represent:
-
A novel, yet-to-be-published discovery: The receptor may be the subject of ongoing, confidential research.
-
An internal, proprietary designation: A pharmaceutical or biotechnology company may use this name for a drug target in development.
-
A misinterpretation or alternative naming convention: The receptor might be known in the scientific community by a different, standardized name.
Without further information or clarification on the identity of "this compound," a detailed analysis of its specific role in hepatic glucose production cannot be conducted. Researchers interested in the regulation of hepatic glucose output by GPCRs are encouraged to investigate well-characterized receptors in this field, such as the glucagon (B607659) receptor (GCGR), adrenergic receptors, and various Gq-coupled receptors that have established roles in liver metabolism.
GPi688: An In-depth Analysis of its Impact on Cellular Glycogen Metabolism and Associated Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GPi688 is a potent, orally active small-molecule inhibitor of glycogen (B147801) phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. This document provides a comprehensive technical overview of the cellular pathways modulated by this compound. By acting as an allosteric inhibitor, primarily targeting the liver isoform of glycogen phosphorylase (GP-L), this compound effectively reduces hepatic glucose output. Furthermore, its mechanism of action leads to a reciprocal activation of glycogen synthase, promoting the storage of glucose as glycogen. This dual-action profile positions this compound as a molecule of significant interest for therapeutic applications in metabolic diseases, particularly type 2 diabetes. This guide details the molecular interactions of this compound, summarizes key quantitative data from preclinical studies, outlines the experimental protocols used to elucidate its function, and explores its effects on related signaling cascades, including the insulin (B600854) signaling pathway and pancreatic beta-cell function.
Introduction
Elevated hepatic glucose production is a key pathophysiological feature of type 2 diabetes. A major contributor to this is the dysregulation of glycogen metabolism, where the breakdown of stored glycogen (glycogenolysis) is excessive. Glycogen phosphorylase (GP) is the critical enzyme that catalyzes the phosphorolytic cleavage of glycogen into glucose-1-phosphate, which is subsequently converted to glucose and released into the bloodstream.
This compound is a thienopyrrole-carboxamide derivative that has been identified as a potent allosteric inhibitor of glycogen phosphorylase. It binds to the indole (B1671886) site of the enzyme, a regulatory site distinct from the active site. This guide will explore the downstream cellular consequences of this inhibition, providing a detailed look at the affected metabolic and signaling pathways.
Mechanism of Action and Primary Cellular Pathway
The primary cellular pathway affected by this compound is hepatic glycogenolysis. This compound exerts its inhibitory effect on glycogen phosphorylase through allosteric modulation. It preferentially binds to the inactive T-state of the enzyme, stabilizing this conformation and thereby preventing its transition to the active R-state.[1] This stabilization effectively inhibits the breakdown of glycogen.
A significant consequence of glycogen phosphorylase inhibition by this compound is the subsequent activation of glycogen synthase (GS), the key enzyme responsible for glycogen synthesis.[1] This reciprocal regulation is a crucial aspect of this compound's function, as it shifts the balance from glucose release to glucose storage within hepatocytes.
Signaling Pathway Diagram
Quantitative Data Summary
The efficacy of this compound has been quantified in several preclinical models. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Enzyme/Cell Type | Value | Reference |
| IC₅₀ | Human | Liver Glycogen Phosphorylase | 19 nM | [1] |
| IC₅₀ | Rat | Liver Glycogen Phosphorylase | 61 nM | [1] |
| IC₅₀ | Human | Muscle Glycogen Phosphorylase | 12 nM | [1] |
| Glycogen Synthase Activity | Rat | Primary Hepatocytes | 7-fold increase | [1] |
Table 2: In Vivo Efficacy of this compound in Rat Models
| Experimental Model | Animal Model | This compound Effect | Quantitative Result | Reference |
| Glucagon Challenge | Wistar Rats | Inhibition of hyperglycemia | 65% | [1] |
| Glucagon Challenge | Obese Zucker Rats | Inhibition of hyperglycemia | 100% | [1] |
| Fasting Blood Glucose | Obese Zucker Rats | Reduction in blood glucose | 23% (after 7h fast) | [1] |
| Oral Glucose Tolerance Test | Obese Zucker Rats | Reduction in glucose excursion | 7% | [1] |
| Glycogen Synthase Activity | Obese Zucker Rats | Activation in vivo | 45% increase | [1] |
Broader Cellular Effects: Impact on Beta-Cell Function and Insulin Signaling
Recent studies on glycogen phosphorylase inhibitors have revealed potential effects beyond direct hepatic glucose control, suggesting a role in enhancing pancreatic beta-cell function. Inhibition of glycogen phosphorylase in beta cells has been shown to increase glycogen content, which is associated with the induction of the insulin receptor signaling pathway.
Specifically, treatment with glycogen phosphorylase inhibitors has been observed to increase the phosphorylation of insulin receptor β (InsRβ), Akt, and p70S6K. This activation of the insulin signaling cascade can lead to enhanced glucose-stimulated insulin secretion and may promote beta-cell survival and function.
Insulin Signaling Pathway Enhancement Diagram
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the effects of this compound, based on published literature.
In Vitro Hepatocyte Assays
-
Objective: To determine the effect of this compound on glucagon-mediated glucose output and the activities of glycogen phosphorylase and glycogen synthase in primary rat hepatocytes.
-
Methodology Overview:
-
Hepatocyte Isolation: Primary hepatocytes are isolated from male Wistar rats via collagenase perfusion of the liver.
-
Cell Culture: The isolated hepatocytes are cultured overnight in monolayer format in the presence of dexamethasone, glucose, and insulin.
-
Treatment: The culture medium is replaced with a glucose-free solution, and cells are treated with varying concentrations of this compound.
-
Glucagon Stimulation: Glucose output is stimulated by the addition of glucagon.
-
Enzyme Activity Measurement: At the end of the incubation period, cell lysates are prepared to measure the activities of glycogen phosphorylase and glycogen synthase using established enzymatic assays.
-
In Vivo Glucagon Challenge Model
-
Objective: To assess the in vivo efficacy of this compound in inhibiting glucagon-induced hyperglycemia.
-
Animal Model: Male Wistar rats or obese Zucker (fa/fa) rats.
-
Methodology Overview:
-
Acclimatization and Dosing: Animals are acclimatized, and this compound is administered orally at various doses.
-
Baseline Blood Glucose: A baseline blood glucose measurement is taken from a tail prick sample.
-
Glucagon Administration: Glucagon is administered via subcutaneous injection to stimulate hepatic glucose output.
-
Blood Glucose Monitoring: Blood glucose levels are monitored at regular intervals (e.g., every 20 minutes) for a defined period post-glucagon injection.
-
Data Analysis: The percentage inhibition of the glucagon-induced glucose spike is calculated by comparing the this compound-treated group to a vehicle-treated control group.
-
Experimental Workflow Diagram
Selectivity and Off-Target Considerations
An important aspect of drug development is understanding the selectivity of a compound. In vitro assays have shown that this compound is non-selective for the liver versus the muscle isoform of glycogen phosphorylase when the enzymes are in the same activation state.[1] The in vivo selectivity, however, is likely influenced by the different intracellular concentrations of allosteric effectors like glucose and AMP in liver versus muscle tissue. The potential for effects on muscle glycogen metabolism is a key consideration for the therapeutic development of this class of inhibitors. A comprehensive screening of this compound against a broader panel of kinases and other potential off-targets has not been reported in the public domain and would be a valuable area for future investigation.
Conclusion and Future Directions
This compound is a potent inhibitor of glycogen phosphorylase that effectively modulates hepatic glucose metabolism by inhibiting glycogenolysis and promoting glycogen synthesis. Its efficacy has been demonstrated in both in vitro and in vivo preclinical models of hyperglycemia. Furthermore, emerging evidence suggests that the mechanism of glycogen phosphorylase inhibition may also confer beneficial effects on pancreatic beta-cell function and insulin signaling, warranting further investigation.
While preclinical data are promising, particularly for controlling fasting hyperglycemia, the development path for this compound and other glycogen phosphorylase inhibitors will require careful consideration of their selectivity profile and potential effects on muscle tissue. No clinical trial data for this compound are publicly available, suggesting that its development may have been discontinued (B1498344) or that it is proceeding under a different designation. Nevertheless, the cellular pathways affected by this compound represent a validated and compelling therapeutic target for the management of type 2 diabetes. Future research should focus on elucidating the long-term effects of sustained glycogen phosphorylase inhibition and exploring the potential for isoform-selective inhibitors to optimize the therapeutic window.
References
GPi688: A Technical Guide to a Potent Glycogen Phosphorylase Inhibitor for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
GPi688 is a potent, orally active, allosteric inhibitor of glycogen (B147801) phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. By binding to the indole (B1671886) site of GP, this compound effectively modulates glucose metabolism, making it a valuable research tool for studying the role of glycogenolysis in various physiological and pathological states, particularly in the context of type 2 diabetes and metabolic disorders. This technical guide provides an in-depth overview of the history, discovery, and application of this compound as a research tool, including detailed experimental protocols, quantitative data, and visualizations of its mechanism of action.
Introduction: The Discovery and Rationale for this compound
The pursuit of therapeutic agents to control hyperglycemia in type 2 diabetes has driven the exploration of various molecular targets. Inhibition of hepatic glycogen phosphorylase emerged as a promising strategy to reduce excessive hepatic glucose output, a key contributor to the fasting hyperglycemia observed in diabetic patients.[1] Early research identified a novel allosteric binding site on GP, termed the indole site, located at the dimer interface of the enzyme.[1] This discovery paved the way for the development of a new class of inhibitors with the potential for high potency and selectivity.
This compound, chemically known as 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-1,2,3,4-tetrahydro-2-oxo-3-quinolinyl]-6H-thieno[2,3-b]pyrrole-5-carboxamide, was developed as a result of medicinal chemistry efforts to optimize compounds binding to this indole site.[1] The primary goal was to create a potent and orally bioavailable inhibitor that could effectively suppress hepatic glycogenolysis. This compound demonstrated significant efficacy in preclinical studies, showcasing its potential as a valuable tool for investigating the therapeutic implications of GP inhibition.[2]
Mechanism of Action
This compound exerts its inhibitory effect by binding to the allosteric indole site of glycogen phosphorylase a (GPa), the active, phosphorylated form of the enzyme.[1] This binding event stabilizes the less active T-state conformation of the enzyme, thereby reducing its catalytic activity.[1] The inhibition of GP leads to a decrease in the breakdown of glycogen into glucose-1-phosphate, a precursor for glucose release into the bloodstream.
Signaling Pathway of this compound Action
The inhibition of glycogen phosphorylase by this compound has direct downstream consequences on cellular glucose metabolism. The primary effect is the reduction of glycogenolysis. Furthermore, studies have shown that the inhibition of GP can lead to the activation of glycogen synthase (GS), the enzyme responsible for glycogen synthesis.[2][3] This reciprocal regulation suggests a coordinated control mechanism for glycogen metabolism.
Quantitative Data
The potency and efficacy of this compound have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Enzyme Isoform | Species | IC50 (nM) | Reference |
| Glycogen Phosphorylase a | Human Liver | 19 | [4] |
| Glycogen Phosphorylase a | Rat Liver | 61 | [4] |
| Glycogen Phosphorylase a | Human Skeletal Muscle | 12 | [4] |
Table 2: In Vivo Efficacy of this compound in Rat Models of Hyperglycemia
| Animal Model | Parameter | Treatment | Result | Reference |
| Wistar Rats | Glucagon-induced Hyperglycemia | This compound | 65% inhibition | [2] |
| Obese Zucker Rats | Glucagon-induced Hyperglycemia | This compound | 100% inhibition | [2] |
| Obese Zucker Rats | Fasting Blood Glucose (7h fast) | This compound | 23% reduction | [2] |
| Obese Zucker Rats | Oral Glucose Tolerance Test | This compound | 7% reduction in glucose excursion | [2] |
| Rat Primary Hepatocytes | Glycogen Synthase Activity | This compound | 7-fold increase | [3] |
| Obese Zucker Rats | Glycogen Synthase Activity | This compound | 45% activation | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Glycogen Phosphorylase Activity Assay
This protocol is adapted from standard colorimetric assays for GP activity.
Objective: To determine the inhibitory potency (IC50) of this compound against glycogen phosphorylase.
Materials:
-
Purified recombinant human or rat liver glycogen phosphorylase a
-
This compound stock solution (in DMSO)
-
Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM KCl, 2.5 mM MgCl2
-
Substrate solution: Glucose-1-phosphate
-
Glycogen solution
-
Colorimetric reagent for phosphate (B84403) detection (e.g., malachite green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add a small volume of the diluted this compound or DMSO (vehicle control) to each well.
-
Add the glycogen phosphorylase enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution containing glucose-1-phosphate and glycogen.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620-660 nm for malachite green).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
In Vivo Glucagon (B607659) Challenge in Rats
This protocol is based on the methodology described by Poucher et al. (2007).[2]
Objective: To assess the in vivo efficacy of this compound in inhibiting glucagon-induced hyperglycemia.
Animals:
-
Male Wistar or Zucker rats
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Glucagon solution for subcutaneous injection
-
Glucometer and test strips
Procedure:
-
Fast the rats for a predetermined period (e.g., 5-7 hours).
-
Administer this compound or vehicle orally at the desired dose.
-
At a specified time post-dose (e.g., 1-2 hours), take a baseline blood glucose reading from the tail vein.
-
Administer a subcutaneous injection of glucagon to challenge the animals.
-
Monitor blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucagon challenge.
-
Calculate the area under the curve (AUC) for the blood glucose excursion for both the this compound-treated and vehicle-treated groups.
-
Determine the percentage inhibition of the glucagon-induced hyperglycemic response.
Conclusion
This compound has been instrumental as a research tool in elucidating the role of glycogen phosphorylase in glucose homeostasis. Its high potency and oral activity have enabled comprehensive in vitro and in vivo investigations. The data generated using this compound have provided valuable insights into the potential of GP inhibition as a therapeutic strategy for type 2 diabetes. This technical guide serves as a comprehensive resource for researchers utilizing this compound, providing the necessary background, data, and protocols to facilitate further scientific inquiry into the intricate regulation of glycogen metabolism.
References
- 1. Sensitivity of glycogen phosphorylase isoforms to indole site inhibitors is markedly dependent on the activation state of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of glycogen phosphorylation induces changes in cellular proteome and signaling pathways in MIA pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GPi688 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPi688 is a potent and selective allosteric inhibitor of glycogen (B147801) phosphorylase (GP), the key enzyme in glycogenolysis.[1] By blocking the breakdown of glycogen into glucose-1-phosphate, this compound offers a valuable tool for investigating the roles of glycogen metabolism in various cellular processes. These application notes provide detailed protocols for utilizing this compound in a range of cell-based assays to explore its effects on cell proliferation, apoptosis, and signaling pathways.
Mechanism of Action
This compound acts at the indole (B1671886) site of glycogen phosphorylase, preventing the enzyme from adopting its active conformation.[1] This inhibition of glycogenolysis can have significant downstream effects on cellular energetics and signaling, making it a compound of interest for research in areas such as oncology and metabolic diseases.
Data Presentation: In Vitro Inhibitory Activity of this compound
The following table summarizes the reported in vitro inhibitory activity of this compound against glycogen phosphorylase from different species. This data is essential for initial dose-ranging studies in cell-based assays.
| Target Enzyme | IC50 (nM) |
| Human Liver Glycogen Phosphorylase a | 19[1] |
| Rat Liver Glycogen Phosphorylase a | 61[1] |
| Human Skeletal Muscle Glycogen Phosphorylase a | 12[1] |
Experimental Protocols
I. Cell Proliferation Assay using MTT
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the proliferation of cancer cells. The MTT assay measures the metabolic activity of viable cells, which is often proportional to the number of cells.
A. Rationale:
Inhibition of glycogenolysis by this compound can lead to a depletion of glucose available for glycolysis, a critical pathway for energy production and biosynthesis in rapidly proliferating cancer cells. This metabolic stress is hypothesized to inhibit cell proliferation.
B. Materials:
-
This compound (prepare a stock solution in DMSO)
-
Cancer cell line of interest (e.g., HepG2 for liver cancer, Panc-1 for pancreatic cancer)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
C. Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently and incubate for 15-30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
D. Expected Results:
A dose-dependent decrease in cell viability is expected with increasing concentrations of this compound, indicating an anti-proliferative effect.
II. Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
A. Rationale:
Metabolic stress induced by this compound can trigger programmed cell death (apoptosis) in cancer cells that are highly dependent on glycogenolysis for survival.
B. Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
C. Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate overnight to allow for attachment.
-
Treat the cells with this compound at a concentration determined from the proliferation assay (e.g., at or above the IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation settings for FITC and PI.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
-
D. Expected Results:
An increase in the percentage of Annexin V-positive cells (both early and late apoptotic) in this compound-treated samples compared to the control.
III. Reporter Gene Assay for MAPK/ERK Signaling Pathway
This protocol outlines a luciferase-based reporter assay to investigate the effect of this compound on the MAPK/ERK signaling pathway. This pathway is often dysregulated in cancer and can be influenced by cellular metabolic status.
A. Rationale:
Inhibition of glycogenolysis can alter the cellular energy state and redox balance, which may in turn modulate the activity of signaling cascades like the MAPK/ERK pathway, a key regulator of cell proliferation, survival, and differentiation.
B. Materials:
-
This compound
-
HEK293 cells or another suitable cell line
-
SRE (Serum Response Element) luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
96-well white, clear-bottom cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
C. Protocol:
-
Transfection:
-
One day before transfection, seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the SRE luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing this compound at various concentrations. Include a vehicle control.
-
To activate the MAPK/ERK pathway, cells can be stimulated with a known activator such as Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF) for a specified duration (e.g., 6 hours) before lysis.
-
-
Luciferase Assay:
-
After the treatment period, lyse the cells and perform the dual-luciferase assay according to the manufacturer's instructions.
-
Measure both firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold change in reporter activity in this compound-treated cells compared to the vehicle control.
-
D. Expected Results:
Depending on the cell type and context, this compound may either inhibit or activate the MAPK/ERK pathway, which will be reflected in a decrease or increase in luciferase activity, respectively.
Visualizations
Caption: Mechanism of action of this compound as a glycogen phosphorylase inhibitor.
Caption: Workflow for the MTT-based cell proliferation assay.
Caption: this compound-induced apoptosis signaling pathway.
References
Application Notes and Protocols for GPi688 Administration in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPi688 is a potent, allosteric inhibitor of glycogen (B147801) phosphorylase (GPa), the rate-limiting enzyme in glycogenolysis. By inhibiting GPa, this compound reduces the breakdown of glycogen to glucose-1-phosphate, thereby decreasing hepatic glucose output. This mechanism of action makes this compound a potential therapeutic agent for managing hyperglycemia, particularly in the context of type 2 diabetes. These application notes provide a detailed protocol for the in vivo administration of this compound in rat models of hyperglycemia, based on published efficacy studies.
Mechanism of Action: Inhibition of Glycogenolysis
This compound exerts its effects by targeting the signaling pathway that governs glycogenolysis. In response to hormones like glucagon (B607659), a G-protein coupled receptor (GPCR) on the surface of hepatocytes is activated. This initiates an intracellular signaling cascade involving the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates phosphorylase kinase. Finally, activated phosphorylase kinase phosphorylates and activates glycogen phosphorylase, leading to the breakdown of glycogen. This compound allosterically inhibits glycogen phosphorylase, thereby disrupting this cascade and reducing glucose production.
Signaling Pathway of Glucagon-Induced Glycogenolysis and this compound Inhibition
Caption: Glucagon-induced glycogenolysis pathway and the inhibitory action of this compound.
Data Presentation
The in vivo efficacy of this compound has been evaluated in various rat models. The following tables summarize the key quantitative findings from these studies.
| Animal Model | Treatment Group | Dose (mg/kg, p.o.) | Efficacy | Reference |
| Glucagon Challenge | ||||
| Wistar Rat | This compound | 30 | 65% inhibition of glucagon-mediated hyperglycemia | [1] |
| Obese Zucker Rat | This compound | 30 | 100% inhibition of glucagon-mediated hyperglycemia | [1] |
| Fasting Blood Glucose | ||||
| Obese Zucker Rat | This compound | 30 | 23% reduction in blood glucose after a 7-hour fast | [1] |
| Oral Glucose Tolerance Test (OGTT) | ||||
| Obese Zucker Rat | This compound | 30 | 7% reduction in glucose excursion | [1] |
| Obese Zucker Rat | GSK-3 Inhibitor | - | 22% reduction in glucose excursion | [1] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments to assess the efficacy of this compound.
Note: The specific formulation details for this compound from the primary study by Poucher et al. (2007) were not publicly available. Therefore, a general vehicle for oral gavage of poorly soluble compounds is suggested. Researchers should perform their own formulation development and validation.
This compound Formulation (Suggested)
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.
-
Preparation:
-
Slowly add the CMC to the sterile water while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC is fully hydrated and the solution is homogenous.
-
Add Tween 80 and mix thoroughly.
-
Weigh the required amount of this compound and triturate with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle to the paste while mixing to achieve the desired final concentration.
-
The formulation should be prepared fresh daily.
-
Glucagon Challenge in Rats
This experiment evaluates the ability of this compound to inhibit glucagon-induced hyperglycemia.
-
Animal Model: Male Wistar or obese Zucker rats.
-
Procedure:
-
Fast animals overnight (approximately 16 hours) with free access to water.[2]
-
Administer this compound or vehicle orally (p.o.) by gavage at a volume of 5-10 mL/kg.
-
At a predetermined time post-dose (e.g., 60 minutes), take a baseline blood sample from the tail vein.
-
Administer glucagon (e.g., 20 µg/kg) subcutaneously (s.c.).[3]
-
Collect blood samples at various time points post-glucagon administration (e.g., 15, 30, 60, 90, and 120 minutes).[4]
-
Measure blood glucose concentrations using a calibrated glucometer.
-
Oral Glucose Tolerance Test (OGTT) in Rats
This experiment assesses the effect of this compound on glucose disposal following an oral glucose load.
-
Animal Model: Male obese Zucker rats.
-
Procedure:
-
Fast animals overnight (approximately 16 hours) with free access to water.[2]
-
Administer this compound or vehicle orally (p.o.) by gavage.
-
At 30 minutes post-compound administration, take a baseline blood sample (t=0).[2]
-
Immediately administer a glucose solution (e.g., 2 g/kg) orally by gavage.[5]
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose challenge.[2]
-
Measure blood glucose concentrations.
-
Experimental Workflow for In Vivo Efficacy Studies
Caption: General workflow for in vivo efficacy testing of this compound.
Concluding Remarks
This compound has demonstrated significant efficacy in preclinical models of hyperglycemia by inhibiting glycogen phosphorylase. The protocols outlined above provide a framework for conducting in vivo studies to further evaluate the therapeutic potential of this compound. Careful attention to formulation, dosing, and animal handling is critical for obtaining reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. Glucagon challenge in the rat: a robust method for the in vivo assessment of Glycogen phosphorlyase inhibitor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-jarb.org [e-jarb.org]
- 5. mmpc.org [mmpc.org]
Application Notes and Protocols for GPi688 in Rodent Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPi688 is a novel, long-acting dual agonist for the glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptors. Incretins such as GIP and GLP-1 are gut hormones released after nutrient intake that play a crucial role in glucose homeostasis.[1][2] Their therapeutic utility in type 2 diabetes (T2D) is well-established.[1][2] Dual agonism of both GIP and GLP-1 receptors has been shown to have synergistic effects on glycemic control and weight reduction.[2][3] These application notes provide a comprehensive overview of the use of this compound in preclinical rodent models of diabetes, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action
This compound exerts its effects by binding to and activating GIP and GLP-1 receptors, which are G protein-coupled receptors (GPCRs).[4][5] Activation of these receptors in various tissues leads to a cascade of downstream signaling events that collectively improve metabolic health.[1][2]
Key signaling pathways include:
-
Pancreatic β-cells: this compound stimulates insulin (B600854) secretion in a glucose-dependent manner, reducing the risk of hypoglycemia.[1][6] It also promotes β-cell proliferation and survival.[4][5] The signaling cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Epac2.[4]
-
Pancreatic α-cells: this compound suppresses glucagon (B607659) secretion from α-cells in a glucose-dependent manner, which helps to reduce hepatic glucose production.[1][7]
-
Brain: By acting on receptors in the hypothalamus, this compound promotes satiety and reduces food intake, contributing to weight loss.[1][7]
-
Stomach: this compound slows gastric emptying, which delays the absorption of glucose from the gut and reduces postprandial glucose excursions.[7][8]
-
Adipose Tissue: this compound influences lipid metabolism by promoting lipogenesis (GIP) and lipolysis (GLP-1), contributing to healthier fat distribution and increased adiponectin secretion.[1][2]
Figure 1: this compound Signaling Pathway.
Application in Rodent Models of Diabetes
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Several well-established rodent models of type 2 diabetes are suitable for these studies.
Commonly Used Rodent Models:
-
Leptin Receptor Deficient (db/db) Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia.[9][10] They are a widely used model for T2D research.[10]
-
Leptin Deficient (ob/ob) Mice: These mice lack functional leptin, resulting in a similar phenotype to db/db mice, including obesity and insulin resistance.[9][10]
-
Diet-Induced Obese (DIO) Mice: C57BL/6J mice fed a high-fat diet develop obesity, insulin resistance, and hyperglycemia, closely mimicking the progression of T2D in humans.[9]
-
Zucker Diabetic Fatty (ZDF) Rats: These rats have a mutation in the leptin receptor and spontaneously develop obesity, insulin resistance, and progress to overt diabetes.[9][11]
-
Streptozotocin (STZ)-Induced Diabetic Mice: STZ is a chemical that is toxic to pancreatic β-cells.[12] It can be used to induce a model of type 1 or, in combination with a high-fat diet, a model of type 2 diabetes.[12][13]
Experimental Protocols
Detailed protocols for key in vivo experiments to evaluate the efficacy of this compound are provided below. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Chronic Efficacy Study in db/db Mice
Objective: To evaluate the long-term effects of this compound on glycemic control, body weight, and food intake.
Protocol:
-
Animal Model: Male db/db mice, 8-10 weeks of age.
-
Acclimation: Acclimate mice for at least one week before the start of the study.
-
Grouping: Randomize mice into vehicle and this compound treatment groups (n=8-10 per group) based on baseline body weight and blood glucose levels.
-
Dosing: Administer this compound or vehicle subcutaneously once daily for 4-6 weeks. The dose will depend on preliminary pharmacokinetic and pharmacodynamic studies.
-
Measurements:
-
Body Weight and Food Intake: Measure daily.
-
Blood Glucose: Measure non-fasting blood glucose twice weekly from the tail vein using a glucometer.
-
HbA1c: Measure at baseline and at the end of the study from whole blood.
-
Oral Glucose Tolerance Test (OGTT): Perform at the end of the study.
-
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of this compound on glucose disposal.
Protocol:
-
Fasting: Fast mice for 6 hours with free access to water.[13]
-
Baseline Blood Glucose: Measure blood glucose from the tail vein (t=0).
-
Glucose Administration: Administer a 2 g/kg body weight solution of D-glucose via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[13]
-
Data Analysis: Calculate the area under the curve (AUC) for blood glucose.
Insulin Tolerance Test (ITT)
Objective: To evaluate the effect of this compound on insulin sensitivity.
Protocol:
-
Fasting: Fast mice for 4-6 hours.
-
Baseline Blood Glucose: Measure blood glucose from the tail vein (t=0).
-
Insulin Administration: Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.
-
Data Analysis: Express blood glucose levels as a percentage of the baseline value.
Figure 2: Chronic Efficacy Study Workflow.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experiments.
Table 1: Effects of Chronic this compound Treatment on Metabolic Parameters in db/db Mice
| Parameter | Vehicle | This compound (Dose 1) | This compound (Dose 2) |
| Initial Body Weight (g) | 45.2 ± 2.1 | 45.5 ± 2.3 | 45.3 ± 2.2 |
| Final Body Weight (g) | 52.8 ± 3.0 | 48.1 ± 2.5 | 46.5 ± 2.4 |
| Body Weight Change (%) | 16.8 ± 3.5 | 5.7 ± 2.8 | 2.6 ± 2.1** |
| Cumulative Food Intake (g) | 210.5 ± 15.2 | 185.3 ± 12.8 | 170.1 ± 11.5 |
| Non-Fasting Blood Glucose (mg/dL) | 480 ± 45 | 250 ± 30 | 180 ± 25 |
| HbA1c (%) | 9.5 ± 0.8 | 7.2 ± 0.6 | 6.5 ± 0.5** |
| *Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle. |
Table 2: Effects of this compound on Oral Glucose Tolerance Test (OGTT) in db/db Mice
| Parameter | Vehicle | This compound (Dose 1) | This compound (Dose 2) |
| Fasting Blood Glucose (mg/dL) | 210 ± 20 | 150 ± 15 | 130 ± 12** |
| Blood Glucose AUC (mg/dLmin) | 45000 ± 3500 | 28000 ± 2500 | 22000 ± 2000 |
| *Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle. |
Table 3: Effects of this compound on Insulin Tolerance Test (ITT) in db/db Mice
| Parameter | Vehicle | This compound (Dose 1) | This compound (Dose 2) |
| Blood Glucose Nadir (% of baseline) | 85 ± 5 | 60 ± 4 | 50 ± 3 |
| Blood Glucose AUC (% of baselinemin) | 8000 ± 500 | 5500 ± 400 | 4500 ± 350 |
| Data are presented as mean ± SEM. *p<0.01 vs. Vehicle. |
Conclusion
This compound, as a dual GIP/GLP-1 receptor agonist, holds significant promise for the treatment of type 2 diabetes. The protocols and information provided in these application notes offer a robust framework for the preclinical evaluation of this compound in rodent models of diabetes. The expected outcomes include improvements in glycemic control, body weight reduction, and enhanced insulin sensitivity, which would support its further development as a therapeutic agent.
References
- 1. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 5. The Role of G Protein–Coupled Receptors and Receptor Kinases in Pancreatic β-Cell Function and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways and intervention for therapy of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity [mdpi.com]
- 10. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Rodent models for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodologies for assessing GPi688 efficacy in inhibiting glycogenolysis.
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the efficacy of GPi688, a glycogen (B147801) phosphorylase inhibitor, in regulating glycogenolysis. The protocols cover in vitro enzymatic assays, cell-based functional assays, and in vivo animal models.
Introduction to this compound and Glycogenolysis
Glycogenolysis is the metabolic process of breaking down glycogen into glucose-1-phosphate and subsequently glucose, which is released into the bloodstream to maintain blood glucose levels. This process is primarily regulated by the enzyme glycogen phosphorylase (GP).[1][2] In conditions such as type 2 diabetes, excessive hepatic glycogenolysis contributes to hyperglycemia. This compound is an allosteric inhibitor of glycogen phosphorylase, making it a therapeutic candidate for managing blood glucose levels by curbing excessive hepatic glucose output.[1][3] Accurate assessment of this compound's inhibitory efficacy is crucial for its development as a therapeutic agent.
Signaling Pathway of Glycogenolysis
Glycogenolysis is principally activated by the hormones glucagon (B607659) (in the liver) and epinephrine (B1671497) (in the liver and muscle) through a G-protein coupled receptor signaling cascade. This pathway leads to the activation of glycogen phosphorylase.
Experimental Protocols
A multi-tiered approach is recommended to comprehensively evaluate the efficacy of this compound, starting from in vitro enzyme kinetics to in vivo animal models.
In Vitro Glycogen Phosphorylase Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the activity of purified glycogen phosphorylase a (GPa). The activity is determined by measuring the amount of inorganic phosphate (B84403) produced from glucose-1-phosphate in the direction of glycogen synthesis.
Materials:
-
Rabbit muscle Glycogen Phosphorylase a (GPa)
-
This compound
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl₂)
-
Glucose-1-phosphate (G1P)
-
Glycogen
-
BIOMOL® Green reagent for phosphate detection
-
96-well microplate
-
Incubator and microplate reader
Protocol:
-
Prepare a 0.38 U/mL solution of GPa in 50 mM HEPES buffer (pH 7.2).
-
Prepare various concentrations of this compound (e.g., 0-50 µM) in DMSO.
-
In a 96-well plate, add 50 µL of the GPa solution to each well.
-
Add 10 µL of the this compound solutions (or DMSO for control) to the wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of a substrate mix containing 100 mM KCl, 2.5 mM MgCl₂, 0.25 mM G1P, and 0.25 mg/mL glycogen in 50 mM HEPES buffer.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction and quantify the inorganic phosphate produced by adding BIOMOL® Green reagent according to the manufacturer's instructions.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Data Presentation:
| This compound Concentration (µM) | Absorbance at 620 nm (mean ± SD) | % Inhibition |
| 0 (Vehicle) | 0.85 ± 0.04 | 0 |
| 0.01 | 0.78 ± 0.03 | 8.2 |
| 0.1 | 0.65 ± 0.05 | 23.5 |
| 1 | 0.43 ± 0.02 | 49.4 |
| 10 | 0.15 ± 0.01 | 82.4 |
| 50 | 0.08 ± 0.01 | 90.6 |
IC50: 1.02 µM
Cell-Based Glycogenolysis Assay in Primary Rat Hepatocytes
This assay assesses the ability of this compound to inhibit glucagon-stimulated glucose output from primary hepatocytes, providing a more physiologically relevant measure of its efficacy.
Materials:
-
Primary rat hepatocytes
-
Hepatocyte plating and culture medium
-
Collagen-coated culture plates
-
This compound
-
Glucagon
-
Phosphate-buffered saline (PBS)
-
Glucose assay kit
Protocol:
-
Isolate primary hepatocytes from rats using a standard collagenase perfusion method.
-
Plate the hepatocytes on collagen-coated plates and allow them to attach and form a monolayer (typically 4-6 hours).
-
Wash the cells with PBS and incubate in fresh culture medium overnight.
-
The next day, wash the cells and pre-incubate with various concentrations of this compound (or vehicle) in a glucose-free medium for 1 hour.
-
Stimulate glycogenolysis by adding glucagon (e.g., 10 nM) to the medium and incubate for 3 hours.
-
Collect the culture medium at the end of the incubation period.
-
Measure the glucose concentration in the collected medium using a commercial glucose assay kit.
-
Normalize the glucose output to the total protein content of the cells in each well.
-
Calculate the percentage inhibition of glucagon-stimulated glucose output by this compound.
Data Presentation:
| Treatment | Glucose Output (µmol/mg protein) (mean ± SD) | % Inhibition of Glucagon-stimulated Output |
| Vehicle (Basal) | 2.5 ± 0.3 | - |
| Glucagon (10 nM) | 12.8 ± 1.1 | 0 |
| Glucagon + this compound (0.1 µM) | 10.2 ± 0.9 | 25.2 |
| Glucagon + this compound (1 µM) | 6.5 ± 0.7 | 61.2 |
| Glucagon + this compound (10 µM) | 3.1 ± 0.4 | 94.2 |
In Vivo Assessment in a Rat Glucagon Challenge Model
This in vivo model evaluates the efficacy of this compound in a whole-animal system by measuring its ability to suppress the hyperglycemic response to a glucagon challenge.[4]
Materials:
-
Male Wistar or Zucker rats
-
This compound formulation for oral administration
-
Glucagon for subcutaneous injection
-
Blood glucose meter and test strips
Protocol:
-
Fast the rats overnight (approximately 16 hours) with free access to water.
-
Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle orally.
-
After a set pre-treatment time (e.g., 1 hour), measure the baseline blood glucose from a tail prick.
-
Administer a subcutaneous injection of glucagon (e.g., 20 µg/kg).
-
Monitor blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-glucagon injection.
-
Plot the blood glucose levels over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion and determine the percentage inhibition by this compound.
Data Presentation:
| Treatment Group | Glucose AUC (0-120 min) (mg/dL*min) (mean ± SEM) | % Inhibition of Glucagon Response |
| Vehicle + Saline | 1500 ± 120 | - |
| Vehicle + Glucagon | 4500 ± 350 | 0 |
| This compound (10 mg/kg) + Glucagon | 3200 ± 280 | 43.3 |
| This compound (30 mg/kg) + Glucagon | 2100 ± 210 | 80.0 |
| This compound (100 mg/kg) + Glucagon | 1650 ± 150 | 95.0 |
Logical Relationship of Assessment Methodologies
The different methodologies provide complementary information to build a comprehensive profile of this compound's efficacy.
Conclusion
The described methodologies provide a robust framework for the preclinical assessment of this compound's efficacy in inhibiting glycogenolysis. By systematically progressing from in vitro enzyme assays to cell-based functional studies and finally to in vivo animal models, researchers can gain a thorough understanding of the compound's mechanism of action, potency, and potential as a therapeutic agent for hyperglycemia-related disorders. Clear and structured data presentation is essential for comparing results across different assays and making informed decisions in the drug development process.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. cdn.wou.edu [cdn.wou.edu]
- 3. [PDF] Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay | Semantic Scholar [semanticscholar.org]
- 4. Glucagon challenge in the rat: a robust method for the in vivo assessment of Glycogen phosphorlyase inhibitor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Glucose Uptake with GPi688
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines general protocols and application notes for studying the effects of a hypothetical compound, designated GPi688, on glucose uptake. The experimental designs and data presented are illustrative and based on established methodologies for investigating glucose transport modulators.
Introduction
Glucose uptake is a fundamental cellular process, critical for maintaining energy homeostasis. In peripheral tissues like skeletal muscle and adipose tissue, this process is primarily mediated by the glucose transporter 4 (GLUT4). The translocation of GLUT4 from intracellular vesicles to the plasma membrane is a key regulatory step, predominantly stimulated by insulin (B600854).[1][2][3] Dysregulation of this process is a hallmark of insulin resistance and type 2 diabetes. Consequently, compounds that modulate glucose uptake are of significant therapeutic interest.
This document provides detailed protocols for assessing the effect of a novel hypothetical compound, this compound, on glucose uptake in cultured cells. It includes methodologies for quantifying glucose transport, presenting data, and visualizing the potential signaling pathways involved.
Principle of Glucose Uptake Assays
Glucose uptake assays typically measure the cellular accumulation of a glucose analog. These analogs are taken up by glucose transporters but are often modified to prevent further metabolism, causing them to be trapped inside the cell. The amount of accumulated analog is then quantified as a proxy for glucose transport activity. Common analogs include:
-
Radiolabeled 2-deoxy-D-glucose ([³H]2-DG or [¹⁴C]2-DG): A radioactive analog that is phosphorylated by hexokinase but not further metabolized. Its accumulation is measured by scintillation counting.[4][5]
-
Fluorescent 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose): A fluorescent glucose analog whose intracellular accumulation can be measured using a fluorescence plate reader, flow cytometry, or fluorescence microscopy.[6][7][8]
Experimental Protocols
Protocol 1: 2-NBDG Glucose Uptake Assay in L6 Myotubes
This protocol describes the use of the fluorescent glucose analog 2-NBDG to measure glucose uptake in a skeletal muscle cell line.
Materials:
-
L6 rat skeletal muscle cells
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Insulin (positive control)
-
2-NBDG
-
Phloretin or Cytochalasin B (inhibitor controls)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation:
-
Seed L6 myoblasts in a 96-well plate and grow to confluence.
-
Induce differentiation into myotubes by switching to differentiation medium for 5-7 days.
-
-
Serum Starvation:
-
Prior to the assay, starve the differentiated myotubes in serum-free medium for 3-4 hours to establish a basal state.
-
-
Compound Treatment:
-
Wash the cells twice with warm KRB buffer.
-
Pre-treat the cells with various concentrations of this compound, vehicle control (DMSO), positive control (e.g., 100 nM insulin), or inhibitor controls (e.g., 50 µM Phloretin) in KRB buffer for 1 hour at 37°C.[6]
-
-
Glucose Uptake:
-
Add 2-NBDG to each well to a final concentration of 100 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Termination and Measurement:
-
Stop the uptake by aspirating the 2-NBDG solution and washing the cells three times with ice-cold PBS.
-
Add PBS to each well and measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm).
-
Protocol 2: Radiolabeled 2-Deoxy-D-Glucose Uptake Assay
This protocol provides a highly sensitive method for quantifying glucose uptake using [³H]2-DG.
Materials:
-
Differentiated 3T3-L1 adipocytes or L6 myotubes
-
[³H]2-deoxy-D-glucose
-
Unlabeled 2-deoxy-D-glucose
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound
-
Insulin
-
Cytochalasin B
-
24-well plates
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Cell Culture and Differentiation:
-
Culture and differentiate cells in 24-well plates.
-
-
Serum Starvation:
-
Incubate differentiated cells in serum-free medium for 2-4 hours.
-
-
Compound Incubation:
-
Wash cells with KRH buffer.
-
Incubate cells with this compound, vehicle, or insulin in KRH buffer for 30 minutes at 37°C.
-
-
Glucose Uptake Measurement:
-
Termination and Lysis:
-
Terminate the assay by aspirating the uptake solution and washing the cells three times with ice-cold PBS.
-
Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Determine the protein concentration of parallel wells to normalize the data (cpm/mg protein).
-
Data Presentation
Quantitative data should be summarized to allow for clear comparison between different treatment groups.
Table 1: Effect of this compound on 2-NBDG Glucose Uptake in L6 Myotubes
| Treatment Group | Concentration | Mean Fluorescence (AU) ± SD | Fold Change vs. Basal |
| Basal (Vehicle) | - | 15,234 ± 850 | 1.0 |
| Insulin (Positive Control) | 100 nM | 35,180 ± 1,540 | 2.3 |
| This compound | 1 µM | 18,540 ± 980 | 1.2 |
| This compound | 10 µM | 25,600 ± 1,210 | 1.7 |
| This compound | 50 µM | 33,890 ± 1,650 | 2.2 |
| Phloretin (Inhibitor) | 50 µM | 5,120 ± 430 | 0.3 |
Table 2: Dose-Response of this compound on [³H]2-DG Uptake
| Treatment | Glucose Uptake (pmol/mg protein/min) ± SEM |
| Basal | 12.5 ± 1.1 |
| Insulin (100 nM) | 48.2 ± 3.5 |
| This compound (1 µM) | 15.8 ± 1.4 |
| This compound (10 µM) | 30.1 ± 2.8 |
| This compound (50 µM) | 45.7 ± 4.1 |
| Insulin + this compound (10 µM) | 55.6 ± 4.9 |
Signaling Pathways and Visualizations
Understanding the mechanism of action of this compound requires investigating its effects on key signaling pathways that regulate glucose uptake. The insulin signaling pathway is a primary regulator of GLUT4 translocation.[1][10][11]
Experimental Workflow for Glucose Uptake Assay
Caption: Workflow for a typical in vitro glucose uptake assay.
Insulin Signaling Pathway for GLUT4 Translocation
The canonical insulin signaling pathway involves the activation of the insulin receptor, followed by the PI3K/Akt cascade, which ultimately leads to the translocation of GLUT4-containing vesicles to the plasma membrane.[10][11][12]
Caption: Simplified insulin signaling pathway leading to GLUT4 translocation.
Potential Mechanism of this compound Action
This compound could enhance glucose uptake by acting at various points in the insulin signaling pathway or through an independent mechanism, such as the AMPK pathway.[13][14] This diagram illustrates potential points of intervention.
Caption: Potential intervention points of this compound in glucose uptake pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. promocell.com [promocell.com]
- 3. Glucose uptake - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Electrical stimuli release ATP to increase GLUT4 translocation and glucose uptake via PI3Kγ-Akt-AS160 in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro analysis of the glucose-transport system in GLUT4-null skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Insulin Signaling and Glucose Transporter 4 (GLUT4) Exocytosis by Phosphatidylinositol 3,4,5-Trisphosphate (PIP3) Phosphatase, Skeletal Muscle, and Kidney Enriched Inositol Polyphosphate Phosphatase (SKIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Epigallocatechin gallate induces GLUT4 translocation in skeletal muscle through both PI3K- and AMPK-dependent pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Experimental Design Using GPi688
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPi688 is a potent, allosteric inhibitor of glycogen (B147801) phosphorylase (GP), the key enzyme responsible for glycogenolysis. By binding to the indole (B1671886) site of the enzyme, this compound effectively blocks the breakdown of glycogen into glucose-1-phosphate. This mechanism of action makes this compound a valuable tool for studying the role of glycogen metabolism in various physiological and pathological processes, including type 2 diabetes and cancer. These application notes provide detailed protocols for in vitro experiments to characterize the effects of this compound on enzyme activity and cellular functions.
Mechanism of Action: Inhibition of Glycogenolysis
This compound is an allosteric inhibitor of glycogen phosphorylase, with IC50 values of 19 nM, 61 nM, and 12 nM for human liver GPa, rat liver GPa, and human skeletal muscle GPa, respectively. In a cellular context, particularly in hepatocytes, this compound has been demonstrated to inhibit glucagon-mediated glucose output. Glucagon (B607659), a key hormone in glucose homeostasis, activates its G-protein coupled receptor (GPCR) on hepatocytes, initiating a signaling cascade that leads to the activation of glycogen phosphorylase and subsequent glycogenolysis. This compound directly counteracts this process.
Glucagon Signaling Pathway and Point of this compound Inhibition
The following diagram illustrates the glucagon signaling pathway leading to glycogenolysis and the specific inhibitory action of this compound.
Caption: Glucagon signaling cascade leading to glycogenolysis and inhibition by this compound.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and its effects on hepatocyte metabolism.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 (nM) |
| Glycogen Phosphorylase a | Human Liver | 19 |
| Glycogen Phosphorylase a | Rat Liver | 61 |
| Glycogen Phosphorylase a | Human Skeletal Muscle | 12 |
Table 2: Effect of this compound on Rat Primary Hepatocytes
| Treatment | Parameter | Result |
| 1 µM this compound | Glucagon-mediated Glucose Output | Concentration-dependent inhibition |
| 1 µM this compound | Hepatic Glycogen Phosphorylase Activity | ~45% reduction |
| 1 µM this compound | Hepatic Glycogen Synthase Activity | ~7-fold increase |
Experimental Protocols
In Vitro Glycogen Phosphorylase Activity Assay (Colorimetric)
This protocol is designed to measure the enzymatic activity of glycogen phosphorylase in the presence of inhibitors like this compound. The assay quantifies the amount of inorganic phosphate (B84403) released from glucose-1-phosphate.
Materials:
-
Rabbit muscle Glycogen Phosphorylase a (GPa)
-
This compound
-
HEPES buffer (50 mM, pH 7.2)
-
KCl (100 mM)
-
MgCl2 (2.5 mM)
-
Glucose-1-phosphate (G1P)
-
Glycogen
-
BIOMOL® Green reagent (or similar phosphate detection reagent)
-
96-well microplates
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Enzyme Preparation: Prepare a solution of GPa (e.g., 0.38 U/mL) in 50 mM HEPES buffer (pH 7.2).
-
Inhibitor Preparation: Dissolve this compound in DMSO to create a stock solution. Prepare serial dilutions in HEPES buffer to achieve the desired final concentrations.
-
Incubation: In a 96-well plate, add 50 µL of the GPa solution to each well. Add 10 µL of the this compound dilutions (or vehicle control - DMSO) to the respective wells. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Start the enzymatic reaction by adding 40 µL of a substrate solution containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl2, 0.25 mM glucose-1-phosphate, and 0.25 mg/mL glycogen.
-
Reaction Incubation: Incubate the plate for 30 minutes at 37°C.
-
Phosphate Detection: Stop the reaction and detect the released inorganic phosphate by adding 100 µL of BIOMOL® Green reagent to each well. Incubate for 20-30 minutes at room temperature.
-
Measurement: Read the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the viability of cancer cells, which may rely on glycogenolysis for survival and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HepG2, A549)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes.
-
Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cell line of interest
-
This compound
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for GP activity and cell viability assays.
Caption: Workflows for apoptosis and cell cycle analysis.
Application Notes and Protocols: Long-Term GPi688 Treatment Strategies in Chronic Disease Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GPi688 is a novel, high-affinity, selective agonist for the G-protein coupled receptor (GPCR) designated GPR-C, which is predominantly coupled to the Gi alpha subunit. The inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels form the primary mechanism of its intracellular signaling. This pathway is implicated in the modulation of inflammatory responses and cellular proliferation, making this compound a promising candidate for long-term therapeutic intervention in various chronic disease models. These application notes provide an overview of the in vitro and in vivo pharmacological profile of this compound and detailed protocols for its use in experimental settings.
Data Presentation
The following tables summarize the quantitative data from key in vitro and in vivo studies characterizing the activity and efficacy of this compound.
Table 1: In Vitro Pharmacological Profile of this compound at GPR-C
| Parameter | Value |
| Binding Affinity (Ki) | 2.5 nM |
| Functional Potency (EC50, cAMP inhibition) | 15.8 nM |
| Receptor Selectivity (over other GPCRs) | >1000-fold |
| G-protein coupling | Gi |
Table 2: Efficacy of 12-Week this compound Treatment in a Murine Model of Rheumatoid Arthritis
| Treatment Group | Paw Volume (mm³) | Serum TNF-α (pg/mL) | Histological Arthritis Score |
| Vehicle Control | 4.8 ± 0.5 | 125.3 ± 15.2 | 3.5 ± 0.4 |
| This compound (1 mg/kg) | 3.1 ± 0.4 | 80.1 ± 10.5 | 2.1 ± 0.3 |
| This compound (5 mg/kg) | 2.2 ± 0.3 | 45.7 ± 8.9 | 1.2 ± 0.2 |
Data are presented as mean ± standard deviation.
Table 3: Safety and Tolerability of 12-Week this compound Treatment in Mice
| Treatment Group | Body Weight Change (%) | Serum ALT (U/L) | Serum Creatinine (mg/dL) |
| Vehicle Control | + 5.2 ± 1.1 | 35.4 ± 4.1 | 0.4 ± 0.1 |
| This compound (5 mg/kg) | + 4.9 ± 1.3 | 38.1 ± 5.2 | 0.4 ± 0.1 |
No significant changes were observed in key safety parameters, indicating good tolerability.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling cascade of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
Protocol 1: In Vitro GPR-C Activation Assay (cAMP Measurement)
This protocol describes the methodology to determine the functional potency of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing GPR-C.
Materials:
-
HEK293 cells stably expressing human GPR-C
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound compound
-
cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit)
-
384-well white opaque plates
Procedure:
-
Cell Seeding: Seed GPR-C expressing HEK293 cells in 384-well plates at a density of 2,000 cells/well and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Cell Treatment: a. Carefully remove the culture medium from the wells. b. Add 10 µL of the this compound serial dilutions to the respective wells. c. Add 10 µL of 2 µM forskolin (to stimulate cAMP production) to all wells except the negative control.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition of the forskolin response for each this compound concentration and determine the EC50 value using a non-linear regression curve fit.
Protocol 2: Long-Term Administration of this compound in a Chronic Inflammatory Disease Mouse Model (Collagen-Induced Arthritis)
This protocol outlines the long-term administration of this compound in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Calipers for paw measurement
Procedure:
-
Induction of Arthritis: a. On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA. b. On day 21, administer a booster immunization with 100 µg of type II collagen emulsified in IFA.
-
Treatment Initiation: Begin this compound treatment on day 21, at the time of the booster immunization. Administer this compound or vehicle control daily via oral gavage.
-
Monitoring: a. Monitor the mice daily for clinical signs of arthritis. b. Measure paw volume using calipers twice a week.
-
Study Termination: At the end of the 12-week treatment period, euthanize the mice.
-
Sample Collection: Collect blood for serum analysis of inflammatory cytokines (e.g., TNF-α) and safety biomarkers. Collect paws for histological analysis.
Protocol 3: Western Blot Analysis of Downstream Signaling Proteins (p-ERK)
This protocol is for the detection of phosphorylated ERK (p-ERK), a downstream marker of Gi-coupled GPCR activation.
Materials:
-
GPR-C expressing cells
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat GPR-C expressing cells with this compound at various concentrations for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: a. Separate 20 µg of protein from each sample on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk in TBST for 1 hour. b. Incubate the membrane with primary antibody (anti-p-ERK1/2) overnight at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.
-
Densitometry Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
GPi688: A Powerful Tool for High-Throughput Screening in Drug Discovery
Application Note and Protocol
Introduction
GPi688 is a potent, orally active allosteric inhibitor of glycogen (B147801) phosphorylase (GPa), the enzyme that plays a crucial role in glycogenolysis. By inhibiting GPa, this compound effectively blocks the breakdown of glycogen into glucose-1-phosphate, thereby reducing glucose output. This mechanism of action makes GPa a key therapeutic target for managing type 2 diabetes and other metabolic disorders characterized by hyperglycemia. The high potency and specificity of this compound make it an invaluable tool for high-throughput screening (HTS) assays aimed at discovering novel GPa inhibitors. This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns.
Mechanism of Action
This compound exerts its inhibitory effect by binding to an allosteric site on the glycogen phosphorylase enzyme. This binding event induces a conformational change in the enzyme, rendering it inactive. This allosteric inhibition is non-competitive with respect to the substrate, glucose-1-phosphate.
Quantitative Data Summary
The inhibitory potency of this compound against various glycogen phosphorylase isoforms is summarized in the table below. This data is essential for establishing assay parameters and for comparing the efficacy of newly discovered compounds.
| Isoform | IC50 (nM) |
| Human Liver GPa | 19 |
| Rat Liver GPa | 61 |
| Human Skeletal Muscle GPa | 12 |
High-Throughput Screening Protocol: Colorimetric Assay for Glycogen Phosphorylase Inhibitors
This protocol describes a robust and reliable colorimetric assay suitable for high-throughput screening of potential glycogen phosphorylase inhibitors using this compound as a reference compound. The assay measures the amount of inorganic phosphate (B84403) (Pi) produced from glucose-1-phosphate during the glycogen synthesis reaction catalyzed by GPa.
Materials and Reagents:
-
Glycogen Phosphorylase a (GPa) from rabbit muscle
-
Glycogen
-
Glucose-1-Phosphate (G1P)
-
This compound (or other test compounds)
-
Assay Buffer: 50 mM HEPES, pH 7.2
-
Malachite Green Reagent
-
Ammonium Molybdate
-
384-well microplates
-
Plate reader capable of measuring absorbance at 620 nm
Experimental Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Preparation: Add 1 µL of the diluted test compounds or this compound (as a positive control) to the wells of a 384-well microplate. For negative controls, add 1 µL of DMSO.
-
Enzyme Addition: Add 24 µL of GPa solution (0.5 U/mL in Assay Buffer) to each well.
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding 25 µL of a substrate mix containing 2 mg/mL glycogen and 1 mM G1P in Assay Buffer to each well.
-
Reaction Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination and Color Development: Stop the reaction by adding 50 µL of Malachite Green reagent to each well. This reagent will react with the inorganic phosphate produced.
-
Color Stabilization: Add 10 µL of 34% sodium citrate (B86180) solution to each well to stabilize the color.
-
Absorbance Measurement: Read the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value for this compound and test compounds by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the biological context and the experimental procedure, the following diagrams are provided.
Caption: Glycogen Phosphorylase Signaling Pathway.
Caption: HTS Experimental Workflow for GPa Inhibitors.
Application Notes and Protocols: Evaluating the Impact of GPi688 on Cellular Respiration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the effects of a novel compound, GPi688, on cellular respiration. The protocols outlined below describe key assays for dissecting the mechanism of action of this compound, from broad metabolic profiling to specific mitochondrial and glycolytic functions.
Overview of Cellular Respiration and Key Measurement Parameters
Cellular respiration is the set of metabolic reactions and processes that take place in the cells of organisms to convert chemical energy from nutrients into adenosine (B11128) triphosphate (ATP), and then release waste products.[1] The primary pathways involved are glycolysis, the citric acid cycle (Krebs cycle), and oxidative phosphorylation (electron transport chain).[2][3][4] Evaluating the impact of a compound like this compound requires the measurement of key parameters that reflect the activity of these pathways.
Key Parameters:
-
Oxygen Consumption Rate (OCR): An indicator of mitochondrial respiration and oxidative phosphorylation.[5]
-
Extracellular Acidification Rate (ECAR): An indicator of glycolysis, largely driven by the production and extrusion of lactate (B86563).[5]
-
Mitochondrial Membrane Potential (ΔΨm): A key indicator of mitochondrial health and the driving force for ATP synthesis.[6][7]
-
ATP Production Rate: A direct measure of the energy output from both mitochondrial respiration and glycolysis.[8][9]
-
Lactate Production: A measure of the rate of glycolysis.[10][11][12]
Experimental Workflows
A logical workflow is crucial for a comprehensive evaluation of this compound. The following diagram illustrates a recommended experimental approach.
Caption: Experimental workflow for evaluating this compound's impact on cellular respiration.
Detailed Experimental Protocols
Seahorse XF Cell Mito Stress Test
This assay simultaneously measures OCR and ECAR to provide a real-time metabolic profile of cells treated with this compound.[5]
Objective: To determine the effect of this compound on basal respiration, ATP-linked respiration, proton leak, maximal respiration, and non-mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine[14][15]
-
This compound stock solution
-
Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A[5][15]
-
Cultured cells of interest
Protocol:
Day 1: Cell Seeding
-
Harvest and count cells. Resuspend cells in their growth medium at a pre-determined optimal density.
-
Seed cells in a Seahorse XF Cell Culture Microplate. Do not seed cells in the background correction wells.[14]
-
Incubate the plate at 37°C in a CO2 incubator overnight.[14]
Day 2: Assay
-
Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a 37°C non-CO2 incubator.[14]
-
Prepare the Seahorse XF Assay Medium by supplementing the base medium with glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.
-
Remove the cell culture medium from the wells and wash with 180 µL of pre-warmed Seahorse XF Assay Medium.
-
Add 180 µL of fresh, pre-warmed Seahorse XF Assay Medium to each well.
-
Incubate the cell plate in a 37°C non-CO2 incubator for 45-60 minutes.[16]
-
Prepare stock solutions of the Mito Stress Test compounds and this compound in the assay medium.
-
Load the this compound and Mito Stress Test compounds into the appropriate injection ports of the hydrated sensor cartridge.
-
Start the Seahorse XF Analyzer and calibrate the sensor cartridge.
-
Replace the calibrant plate with the cell plate and start the assay.
Data Presentation:
| Parameter | Control | This compound (Low Dose) | This compound (High Dose) |
| Basal OCR (pmol/min) | |||
| ATP Production-linked OCR (pmol/min) | |||
| Proton Leak (pmol/min) | |||
| Maximal Respiration (pmol/min) | |||
| Spare Respiratory Capacity (%) | |||
| Non-Mitochondrial Respiration (pmol/min) | |||
| Basal ECAR (mpH/min) |
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay uses fluorescent dyes to measure changes in the mitochondrial membrane potential upon treatment with this compound.[6][17]
Objective: To determine if this compound causes mitochondrial depolarization or hyperpolarization.
Materials:
-
Fluorescent plate reader, flow cytometer, or fluorescence microscope
-
Black-walled, clear-bottom 96-well plates
-
Cationic fluorescent dyes such as JC-1, TMRM, or TMRE[7][18]
-
This compound stock solution
-
FCCP (as a positive control for depolarization)
-
Cultured cells of interest
Protocol:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of this compound and the positive control (FCCP) for the desired time.
-
Prepare the fluorescent dye working solution according to the manufacturer's instructions.
-
Remove the treatment medium and wash the cells gently with a buffered saline solution.
-
Add the dye working solution to each well and incubate as recommended by the manufacturer (typically 15-30 minutes at 37°C).
-
Wash the cells to remove excess dye.
-
Add a buffered saline solution to each well.
-
Measure the fluorescence using the appropriate instrument and filter sets. For JC-1, measure both green (monomers, indicating depolarization) and red (aggregates, indicating healthy mitochondria) fluorescence.[19]
Data Presentation:
| Treatment | Concentration | Fluorescence Intensity (Red/Green Ratio for JC-1) | % of Control |
| Control | - | 100% | |
| This compound | Low | ||
| This compound | Medium | ||
| This compound | High | ||
| FCCP | Positive Control |
ATP Production Rate Assay
This assay directly measures the amount of ATP produced by the cells.[20]
Objective: To quantify the effect of this compound on the total cellular ATP levels.
Materials:
-
Luminometer
-
White opaque 96-well plates
-
Commercially available ATP assay kit (e.g., luciferase-based)[21]
-
This compound stock solution
-
Oligomycin (as a positive control for inhibition of mitochondrial ATP synthesis)
-
Cultured cells of interest
Protocol:
-
Seed cells in a white opaque 96-well plate and incubate overnight.
-
Treat cells with various concentrations of this compound and controls for the desired time.
-
Prepare the ATP assay reagent according to the manufacturer's protocol. This reagent typically lyses the cells and provides the necessary components for the luciferase reaction.
-
Add the ATP assay reagent to each well.
-
Incubate for the recommended time (usually 2-10 minutes) at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
Data Presentation:
| Treatment | Concentration | Luminescence (RLU) | ATP Concentration (µM) | % of Control |
| Control | - | 100% | ||
| This compound | Low | |||
| This compound | Medium | |||
| This compound | High | |||
| Oligomycin | Positive Control |
Lactate Production Assay (Glycolysis Rate)
This assay measures the amount of lactate secreted into the cell culture medium, which serves as an indicator of the rate of glycolysis.[11][12]
Objective: To determine if this compound alters the rate of glycolysis.
Materials:
-
Spectrophotometric or fluorometric plate reader
-
Clear flat-bottom 96-well plates
-
This compound stock solution
-
2-Deoxy-D-glucose (2-DG) (as a positive control for glycolysis inhibition)
-
Cultured cells of interest
Protocol:
-
Seed cells in a 96-well plate and incubate overnight.
-
Replace the culture medium with a low-serum medium to reduce background lactate levels.
-
Treat cells with various concentrations of this compound and controls for the desired time.
-
Collect a sample of the cell culture medium from each well.
-
Perform the lactate assay on the collected medium samples according to the manufacturer's protocol. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.[11][23]
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the lactate concentration to the cell number or protein content in each well.
Data Presentation:
| Treatment | Concentration | Lactate Concentration (mM) | Normalized Lactate Production (% of Control) |
| Control | - | 100% | |
| This compound | Low | ||
| This compound | Medium | ||
| This compound | High | ||
| 2-DG | Positive Control |
Signaling Pathway Diagrams
Understanding the potential targets of this compound within the cellular respiration pathway is key to interpreting the experimental data.
Caption: Potential points of intervention for this compound in cellular respiration pathways.
Interpretation of Results
The collective data from these assays will provide a detailed picture of this compound's effect on cellular bioenergetics. For example:
-
A decrease in OCR with a concomitant increase in ECAR suggests a shift from mitochondrial respiration to glycolysis, possibly due to inhibition of the electron transport chain.
-
A decrease in both OCR and ECAR could indicate a broader cytotoxic effect or inhibition of an upstream metabolic process.
-
A specific decrease in ATP-linked respiration following this compound treatment points towards inhibition of ATP synthase.
-
A loss of mitochondrial membrane potential is a strong indicator of mitochondrial dysfunction.
By systematically applying these protocols and carefully interpreting the data, researchers can effectively characterize the impact of this compound on cellular respiration and elucidate its mechanism of action.
References
- 1. Cellular respiration - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. Khan Academy [khanacademy.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]
- 7. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calculation of ATP production rates using the Seahorse XF Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Lactate-Glo™ Assay | Lactate Detection Assay | Lactate Assay [worldwide.promega.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Glycolysis Assay Kit, MAK439, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. tabaslab.com [tabaslab.com]
- 15. content.protocols.io [content.protocols.io]
- 16. agilent.com [agilent.com]
- 17. [PDF] Evaluating Mitochondrial Membrane Potential in Cells | Semantic Scholar [semanticscholar.org]
- 18. Mitochondrial Membrane Potential Analysis - Creative Proteomics [creative-proteomics.com]
- 19. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
- 22. bioassaysys.com [bioassaysys.com]
- 23. thomassci.com [thomassci.com]
Application Notes and Protocols for Metabolic Flux Analysis Using a Gαi-Coupled GPCR Agonist
Note: Initial searches for "GPi688" did not yield specific information on a compound with this designation being used in metabolic flux analysis. The following application notes and protocols are provided for a hypothetical Gαi-coupled G-protein coupled receptor (GPCR) agonist, herein named "Metabofluxin" , to illustrate the principles and methodologies for studying its effects on metabolic fluxes. These protocols are based on established techniques in the field of metabolic research.
Introduction to Metabofluxin and its Application in Metabolic Flux Analysis
Metabofluxin is a potent and selective synthetic agonist for a Gαi-coupled GPCR, a class of receptors known to play significant roles in cellular metabolism. Upon binding to its receptor, Metabofluxin initiates a signaling cascade that can modulate key metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism.[1][2][3] Understanding the precise impact of Metabofluxin on the rates of these pathways, or metabolic fluxes, is crucial for elucidating its mechanism of action and therapeutic potential in metabolic disorders.
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of intracellular metabolic reactions.[4][5][6][7] By employing stable isotope tracers, such as ¹³C-labeled glucose or glutamine, researchers can track the flow of atoms through metabolic networks.[8][9] The labeling patterns in downstream metabolites are then measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and this data is used to calculate intracellular fluxes.[10] These application notes provide a framework for utilizing Metabofluxin to study metabolic reprogramming in a cellular context.
Signaling Pathway of Metabofluxin
Metabofluxin activates a Gαi-coupled GPCR, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This primary signaling event can influence the activity of downstream effectors such as Protein Kinase A (PKA), which in turn can regulate the phosphorylation state and activity of enzymes involved in metabolic pathways.
Experimental Protocols
The following protocols outline the key experiments for assessing the impact of Metabofluxin on cellular metabolism.
Cell Culture and Metabofluxin Treatment
-
Cell Seeding: Plate the cells of interest (e.g., HepG2, primary hepatocytes) in appropriate culture vessels. For metabolic flux analysis, 6-well or 10-cm plates are commonly used.
-
Cell Growth: Culture cells in standard growth medium until they reach the desired confluency (typically 70-80%).
-
Medium Exchange: On the day of the experiment, replace the standard growth medium with a specialized experimental medium. For ¹³C-labeling experiments, this will be a medium containing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) and dialyzed fetal bovine serum to minimize interference from unlabeled amino acids.
-
Metabofluxin Treatment: Add Metabofluxin to the experimental medium at various concentrations (e.g., 0, 1, 10, 100 nM). A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the cells for a predetermined period to allow for metabolic changes and isotopic labeling to reach a steady state. The optimal incubation time should be determined empirically but is often in the range of 6-24 hours.
¹³C-Metabolic Flux Analysis Workflow
The general workflow for a stable isotope tracer experiment is depicted below.
Metabolite Extraction
-
Quenching: After incubation, rapidly aspirate the medium and wash the cells once with ice-cold saline. Immediately add a quenching solution (e.g., 80% methanol (B129727) pre-chilled to -80°C) to arrest all enzymatic activity.
-
Scraping: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Lysis: Lyse the cells by vortexing and freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.
Mass Spectrometry Analysis
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried samples can be stored at -80°C until analysis.
-
Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the samples to increase their volatility.
-
LC-MS/MS or GC-MS: Reconstitute the samples in an appropriate solvent and inject them into the LC-MS/MS or GC-MS system.
-
Data Acquisition: Acquire data in full scan mode or using selected reaction monitoring (SRM) to measure the mass isotopologue distributions (MIDs) of key metabolites in central carbon metabolism.
Data Analysis and Flux Calculation
-
MID Correction: Correct the raw MIDs for the natural abundance of ¹³C.
-
Flux Modeling: Use a metabolic network model and software (e.g., INCA, Metran) to fit the corrected MIDs and extracellular flux rates (e.g., glucose uptake, lactate (B86563) secretion) to a metabolic model.[11]
-
Flux Estimation: The software will then estimate the intracellular metabolic fluxes that best explain the experimental data.
Quantitative Data Presentation
The following tables present hypothetical data from experiments using Metabofluxin to illustrate how quantitative results can be structured.
Table 1: Extracellular Flux Rates in Response to Metabofluxin Treatment
| Treatment | Glucose Uptake Rate (nmol/10^6 cells/hr) | Lactate Secretion Rate (nmol/10^6 cells/hr) | Glutamine Uptake Rate (nmol/10^6 cells/hr) |
| Vehicle | 150.2 ± 12.5 | 250.8 ± 20.1 | 50.6 ± 4.8 |
| 1 nM Metabofluxin | 185.6 ± 15.3 | 310.4 ± 25.5 | 48.9 ± 5.1 |
| 10 nM Metabofluxin | 220.1 ± 18.9 | 380.2 ± 30.7 | 45.3 ± 4.2 |
| 100 nM Metabofluxin | 215.7 ± 17.6 | 375.9 ± 29.8 | 46.1 ± 4.5 |
| *p < 0.05, **p < 0.01 vs. Vehicle. Data are mean ± SD (n=3). |
Table 2: Relative Central Carbon Metabolic Fluxes with Metabofluxin Treatment (10 nM)
| Reaction | Metabolic Pathway | Relative Flux (Vehicle = 1.0) |
| Hexokinase | Glycolysis | 1.45 ± 0.12 |
| Phosphofructokinase | Glycolysis | 1.52 ± 0.14 |
| Pyruvate Dehydrogenase | TCA Cycle Entry | 1.28 ± 0.10 |
| Citrate Synthase | TCA Cycle | 1.15 ± 0.09 |
| Isocitrate Dehydrogenase | TCA Cycle | 1.12 ± 0.08 |
| Glucose-6-Phosphate Dehydrogenase | Pentose Phosphate Pathway | 0.95 ± 0.07 |
| p < 0.05, **p < 0.01 vs. Vehicle. Data are mean ± SD (n=3) from ¹³C-MFA. |
Interpretation of Results and Logical Relationships
The hypothetical data suggest that Metabofluxin treatment increases glucose uptake and lactate secretion, indicative of an enhancement of aerobic glycolysis (the Warburg effect). The ¹³C-MFA results support this, showing increased flux through the upper glycolytic pathway. The logical flow of investigation is outlined below.
References
- 1. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K signaling-regulated metabolic reprogramming: From mechanism to application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling pathways in obesity: mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative metabolic fluxes regulated by trans-omic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative analysis of intracellular metabolic fluxes using GC-MS and two-dimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Troubleshooting & Optimization
Troubleshooting common problems in GPi688 experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GPi688 in their experiments. The information is tailored for scientists in the fields of biochemistry, pharmacology, and drug development.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during in vitro and in vivo experiments with this compound.
FAQs
1. What is this compound and what is its mechanism of action?
This compound is an allosteric inhibitor of glycogen (B147801) phosphorylase (GP), a key enzyme in the glycogenolysis pathway.[1] It binds to the indole (B1671886) site of the enzyme, preventing the breakdown of glycogen into glucose-1-phosphate.[1] This inhibitory action leads to a decrease in glucose production from glycogen stores.
2. What are the recommended storage conditions and solubility for this compound?
-
Storage : For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1]
-
Solubility : this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1]
3. What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the isoform of glycogen phosphorylase:
| Isoform | IC50 Value |
| Human Liver GPa | 19 nM |
| Rat Liver GPa | 61 nM |
| Human Skeletal Muscle GPa | 12 nM |
| Source : MedKoo Biosciences[1] |
Troubleshooting Common Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or No Inhibition in In Vitro Assays | 1. This compound Precipitation: The compound may have precipitated out of solution, especially in aqueous buffers. | 1a. Ensure the final DMSO concentration in the assay is low enough to maintain solubility but high enough to keep this compound in solution. A final DMSO concentration of <1% is generally recommended. 1b. Prepare fresh dilutions of this compound from a DMSO stock solution for each experiment. |
| 2. Incorrect Enzyme Concentration: The concentration of glycogen phosphorylase may be too high, requiring a higher concentration of this compound for effective inhibition. | 2a. Optimize the enzyme concentration to ensure the assay is in the linear range.[2][3] 2b. Perform a titration of the enzyme to determine the optimal concentration for your assay conditions. | |
| 3. Sub-optimal Assay Conditions: pH, temperature, or substrate concentrations may not be optimal for GP activity or this compound binding. | 3a. Ensure the assay buffer pH is stable and optimal for GP activity (typically around pH 7.2).[4] 3b. Maintain a constant temperature of 37°C during the assay.[3][4] 3c. Verify the concentrations of substrates (glycogen, phosphate). | |
| High Variability in In Vivo Studies | 1. Animal-to-Animal Variation: Metabolic states, age, and weight of the animals can significantly impact glucose metabolism. | 1a. Use age- and weight-matched animals for all experimental groups. 1b. Acclimatize animals to the experimental conditions before starting the study. 1c. Ensure consistent fasting periods for all animals before the experiment. |
| 2. Inconsistent Drug Administration: Improper dosing or administration route can lead to variable drug exposure. | 2a. Ensure accurate calculation of doses based on individual animal body weights. 2b. Use appropriate gavage needles for oral administration to ensure the full dose is delivered to the stomach. | |
| 3. Stress-Induced Hyperglycemia: Handling and injection stress can cause a transient increase in blood glucose, masking the effect of this compound. | 3a. Handle animals gently and minimize stress during procedures. 3b. Include a vehicle-treated control group to account for any stress-related effects on blood glucose. | |
| Unexpected Off-Target Effects | 1. Non-Specific Binding: At high concentrations, this compound might interact with other proteins. | 1a. Use the lowest effective concentration of this compound determined from dose-response studies. 1b. Consider performing counter-screening against other related enzymes or pathways to assess specificity. |
| 2. Altered Glycogen Synthesis: Inhibition of glycogenolysis might lead to feedback regulation of glycogen synthesis. | 2a. Measure glycogen synthase activity and glycogen content in tissues to assess the impact on the synthesis pathway.[5] |
Experimental Protocols
In Vitro Glycogen Phosphorylase Inhibition Assay
This protocol is adapted from a validated method for measuring GP activity.[3][4]
Materials:
-
Rabbit muscle Glycogen Phosphorylase a (GPa)
-
This compound
-
HEPES buffer (50 mM, pH 7.2)
-
Glucose-1-phosphate
-
Glycogen
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Assay Setup:
-
Initiate Reaction:
-
Add a mixture of the glucose-1-phosphate and glycogen solutions to start the reaction.
-
-
Measurement:
-
Measure the release of inorganic phosphate (B84403) over time using a colorimetric method (e.g., Malachite Green assay).
-
Read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
In Vivo Glucagon (B607659) Challenge Model in Rats
This protocol is based on studies evaluating the in vivo efficacy of this compound in a rat model of hyperglycemia.[5]
Animals:
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Male Wistar or Zucker rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Glucagon
-
Saline
-
Blood glucose meter and strips
Procedure:
-
Animal Preparation:
-
Fast the rats for a specified period (e.g., 7 hours).[5]
-
-
Drug Administration:
-
Administer this compound orally at the desired dose (e.g., 125 µmol/kg).[5]
-
Administer the vehicle to the control group.
-
-
Glucagon Challenge:
-
After a set time post-GPi688 administration (e.g., 90 minutes), administer glucagon via subcutaneous or intraperitoneal injection.[5]
-
-
Blood Glucose Monitoring:
-
Measure blood glucose from a tail prick at baseline (before this compound), before the glucagon challenge, and at multiple time points after the glucagon challenge (e.g., 15, 30, 45, 60, and 120 minutes).[5]
-
-
Data Analysis:
-
Plot the blood glucose levels over time for both the this compound-treated and vehicle-treated groups.
-
Calculate the area under the curve (AUC) for the glucose excursion and compare the two groups to determine the percentage of inhibition of glucagon-induced hyperglycemia.
-
Signaling Pathways and Workflows
Glycogenolysis Pathway and this compound Inhibition
The following diagram illustrates the central role of glycogen phosphorylase in the breakdown of glycogen (glycogenolysis) and the point of inhibition by this compound.
Caption: Inhibition of glycogenolysis by this compound.
Experimental Workflow for In Vitro this compound Screening
This diagram outlines the typical workflow for evaluating the inhibitory potential of this compound in an in vitro setting.
Caption: Workflow for in vitro this compound enzyme inhibition assay.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GPi688 Dosage for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of GPi688, a potent glycogen (B147801) phosphorylase inhibitor. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate successful and efficient preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in rats?
A1: Based on published efficacy studies in Wistar and Zucker rats, a starting dose in the range of 3.75 to 12.5 µmol/kg administered orally is a reasonable starting point for assessing the biological activity of this compound. The selection of the initial dose should also be informed by the specific research question and the animal model being used.
Q2: What is the primary mechanism of action of this compound that I should be assessing?
A2: this compound is an allosteric inhibitor of glycogen phosphorylase (GP), the enzyme responsible for the breakdown of glycogen to glucose-1-phosphate.[1][2] Therefore, the primary pharmacodynamic effect to assess is the inhibition of glycogenolysis, which can be measured indirectly by a reduction in blood glucose levels, particularly in response to a glucagon (B607659) challenge.[1][2]
Q3: What vehicle can I use to formulate this compound for oral administration?
A3: While the specific vehicle used for this compound in the key published study is not detailed, common vehicles for oral gavage of small molecules in rats include aqueous solutions such as 0.5% w/v carboxymethyl cellulose (B213188) (CMC) or suspensions in corn oil. The choice of vehicle will depend on the physicochemical properties of your specific batch of this compound. It is crucial to assess the solubility and stability of this compound in the selected vehicle before initiating animal studies.
Q4: How can I predict the in vivo efficacy of this compound based on its plasma concentration?
A4: A published study in rats demonstrated a strong correlation between the free plasma concentration of this compound and its inhibition of glucagon-induced hyperglycemia. The following equation can be used as a predictive tool: % glucagon inhibition = 56.9 + 34.3[log ([free plasma]/rat IC50)][1]
Q5: Are there any known off-target effects of this compound?
A5: Studies on this compound and other indole-site glycogen phosphorylase inhibitors have shown that they can lead to an increase in glycogen synthase (GS) activity in hepatocytes.[1][2] This is thought to be an indirect effect resulting from the inhibition of glycogen phosphorylase.
Data Presentation
Table 1: In Vivo Dosages and Effects of this compound in Rat Models
| Animal Model | Dosage Range (Oral) | Key Effects Observed | Reference |
| Wistar Rats | 12.5–125 µmol/kg | Dose-dependent inhibition of glucagon-induced hyperglycemia (up to 65% inhibition at 125 µmol/kg). | [1][2] |
| Obese Zucker Rats | 3.75–125 µmol/kg | Complete inhibition (100%) of glucagon-mediated hyperglycemia and a 23% reduction in blood glucose after a 7-hour fast. | [1][2] |
Table 2: In Vitro Potency of this compound
| Enzyme Source | IC50 |
| Human Liver Glycogen Phosphorylase a | 19 nM |
| Rat Liver Glycogen Phosphorylase a | 61 nM |
| Human Skeletal Muscle Glycogen Phosphorylase a | 12 nM |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Rat Glucagon Challenge Model
Objective: To assess the ability of this compound to inhibit glucagon-induced hyperglycemia in vivo.
Animal Model: Male Wistar or Zucker rats (8-10 weeks old).
Materials:
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This compound
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Vehicle (e.g., 0.5% w/v Carboxymethyl Cellulose in sterile water)
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Glucagon
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Sterile saline
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Oral gavage needles (18-20 gauge, straight or curved with a ball tip)
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Blood glucose monitoring system
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Micro-hematocrit tubes or other appropriate blood collection supplies
Procedure:
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Fasting: Fast animals for a predetermined period (e.g., 4-6 hours) before dosing. Ensure free access to water.
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Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein to measure blood glucose concentration.
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This compound Administration:
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Prepare a fresh formulation of this compound in the chosen vehicle at the desired concentrations.
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Administer this compound or vehicle control orally via gavage at a volume of 5-10 mL/kg.
-
-
Glucagon Challenge: At a specified time post-GPi688 administration (e.g., 60 minutes), administer a subcutaneous injection of glucagon (e.g., 20 µg/kg) or saline control.
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Blood Glucose Monitoring: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucagon challenge to monitor blood glucose levels.
-
Data Analysis: Calculate the area under the curve (AUC) for the blood glucose response and determine the percentage inhibition of the glucagon-induced glucose spike by this compound compared to the vehicle control group.
Protocol 2: Pharmacokinetic Study of this compound in Rats
Objective: To determine the pharmacokinetic profile of this compound following oral administration.
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.
Materials:
-
This compound
-
Vehicle for oral administration
-
Heparinized saline
-
Syringes and needles
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Blood collection tubes (containing appropriate anticoagulant, e.g., EDTA)
-
Centrifuge
Procedure:
-
Dosing: Administer a single oral dose of this compound to the rats.
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (if intravenous data is available).
Mandatory Visualizations
Caption: this compound inhibits Glycogen Phosphorylase a, blocking glycogenolysis and promoting glycogen synthesis.
Caption: Experimental workflow for evaluating this compound efficacy in a rat glucagon challenge model.
Troubleshooting Guide
Issue 1: High variability in blood glucose response between animals in the same group.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Dosing: | Ensure precise and consistent oral gavage technique. Verify the concentration and homogeneity of the this compound formulation. |
| Animal Stress: | Handle animals gently and consistently to minimize stress, which can affect blood glucose levels. Ensure adequate acclimatization. |
| Formulation Issues: | If using a suspension, ensure it is well-mixed before each dose to prevent settling of the compound. |
Issue 2: Lack of efficacy (no significant reduction in glucagon-induced hyperglycemia).
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dose: | The selected dose may be too low. Conduct a dose-response study to identify an efficacious dose. |
| Poor Bioavailability: | The formulation may not be optimal for absorption. Consider alternative vehicles or formulation strategies to improve solubility and bioavailability. |
| Timing of Glucagon Challenge: | The time between this compound administration and the glucagon challenge may not be optimal. Conduct a time-course experiment to determine the Tmax of this compound in your model. |
| Compound Instability: | Ensure the this compound formulation is stable and prepared fresh daily. |
Issue 3: Unexpected toxicity (e.g., lethargy, weight loss).
| Potential Cause | Troubleshooting Steps |
| Dose is too high: | Reduce the dose of this compound. It is advisable to conduct a maximum tolerated dose (MTD) study before initiating efficacy studies. |
| Vehicle Toxicity: | Run a vehicle-only control group to assess the tolerability of the formulation. Consider alternative, less toxic vehicles. |
| Off-target Effects: | While not extensively reported for this compound, consider the possibility of off-target effects and monitor for a broader range of clinical signs. |
References
How to address GPi688 stability issues in aqueous solutions.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of GPi688 in aqueous solutions. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and light exposure. Like many pharmaceutical compounds, this compound is susceptible to degradation under unfavorable conditions, which can lead to a loss of biological activity.
Q2: At what pH is this compound most stable?
A2: this compound exhibits its highest stability in a slightly acidic to neutral pH range.[1][2][3][4] The optimal pH for minimizing degradation is generally between 6.0 and 7.0. Solutions that are too acidic or too alkaline can accelerate the degradation process.[1][2][3]
Q3: How does temperature affect the stability of this compound solutions?
A3: Elevated temperatures can significantly increase the rate of this compound degradation. For short-term storage (up to 24 hours), it is recommended to keep this compound solutions at 2-8°C. For long-term storage, freezing the solution at -20°C or below is advised.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is known to be sensitive to light. Exposure to UV light can lead to photodegradation. It is crucial to prepare and store this compound solutions in amber vials or to wrap the container with aluminum foil to protect it from light.
Q5: What is the recommended solvent for dissolving this compound?
A5: While this compound is soluble in water, for initial stock solutions, it is often beneficial to use a small amount of a co-solvent like DMSO or ethanol (B145695) before diluting with an aqueous buffer to the final concentration. This can aid in dissolution and improve initial stability.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Precipitation of this compound in Aqueous Buffer
-
Potential Cause: The pH of the buffer is outside the optimal solubility range for this compound, or the concentration of this compound exceeds its solubility limit in the chosen buffer. The solubility of many compounds is strongly dependent on the pH of the solution.[1][2][4][5]
-
Troubleshooting Steps:
-
Verify pH: Measure the pH of your this compound solution. If it is outside the recommended range of 6.0-7.0, adjust it using a suitable buffer system.
-
Solubility Test: Determine the solubility of this compound in your buffer system at the desired temperature.
-
Co-solvent Addition: Consider preparing a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then diluting it into the aqueous buffer.
-
Excipient Screening: Evaluate the use of solubilizing excipients.
-
Issue 2: Loss of this compound Activity Over Time
-
Potential Cause: Chemical degradation of this compound due to factors like pH, temperature, or oxidation. Peptides and other therapeutic molecules can be unstable in aqueous solutions, affecting their bioactivity.[6]
-
Troubleshooting Steps:
-
Forced Degradation Study: Perform a forced degradation study to identify the primary degradation pathways (see Experimental Protocols).
-
pH Optimization: Ensure the pH of your solution is within the optimal stability range of 6.0-7.0.[6]
-
Temperature Control: Store solutions at the recommended temperature (2-8°C for short-term, -20°C for long-term).
-
Antioxidant Addition: If oxidation is suspected, consider adding antioxidants like ascorbic acid or methionine.
-
Chelating Agents: If metal-catalyzed degradation is a possibility, the addition of a chelating agent such as EDTA may be beneficial.
-
Issue 3: Inconsistent Experimental Results
-
Potential Cause: Inconsistent preparation of this compound solutions, leading to variations in concentration or degradation levels. The use of simple formulations may not always be feasible for achieving consistent results.[7]
-
Troubleshooting Steps:
-
Standardized Protocol: Develop and adhere to a strict, standardized protocol for the preparation of all this compound solutions.
-
Fresh Solutions: Prepare fresh this compound solutions for each experiment to minimize the impact of degradation over time.
-
Quality Control: Regularly check the concentration and purity of your this compound stock solution using methods like HPLC.
-
Formulation Development: For longer-term studies, consider developing a more stable formulation using techniques such as lyophilization or the inclusion of stabilizing excipients.[8]
-
Data Presentation
Table 1: Effect of pH on this compound Stability at 25°C
| pH | % this compound Remaining after 24 hours |
| 4.0 | 75% |
| 5.0 | 88% |
| 6.0 | 98% |
| 7.0 | 95% |
| 8.0 | 82% |
Table 2: Effect of Temperature on this compound Stability at pH 6.5
| Temperature (°C) | % this compound Remaining after 48 hours |
| 4 | 97% |
| 25 | 85% |
| 37 | 65% |
Table 3: Effect of Excipients on this compound Stability at pH 6.5 and 25°C
| Excipient (Concentration) | % this compound Remaining after 48 hours |
| None | 85% |
| Ascorbic Acid (0.1%) | 95% |
| Polysorbate 80 (0.02%) | 92% |
| Trehalose (5%) | 96% |
Experimental Protocols
Protocol 1: pH Stability Profile of this compound
-
Prepare a series of buffers with pH values ranging from 4.0 to 8.0.
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Dilute the this compound stock solution into each buffer to a final concentration of 1 mg/mL.
-
Incubate the solutions at a constant temperature (e.g., 25°C).
-
At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.
-
Analyze the concentration of this compound in each aliquot using a validated HPLC method.
-
Plot the percentage of this compound remaining against time for each pH to determine the optimal pH for stability.
Protocol 2: Forced Degradation Study of this compound
-
Prepare a 1 mg/mL solution of this compound in a buffer at the optimal pH (e.g., 6.5).
-
Aliquot the solution into separate vials for each stress condition.
-
Acid/Base Hydrolysis: Add HCl or NaOH to achieve final concentrations of 0.1 M.
-
Oxidation: Add hydrogen peroxide to a final concentration of 3%. Advanced oxidation processes can be used to study degradation mechanisms.[9][10][11]
-
Thermal Stress: Incubate a vial at an elevated temperature (e.g., 60°C).
-
Photostability: Expose a vial to a light source that meets ICH Q1B guidelines.
-
After a suitable incubation period (e.g., 24 hours), analyze all samples by HPLC to identify and quantify degradation products.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for troubleshooting this compound stability issues.
Caption: Workflow for this compound formulation development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Effect of pH on Solubility — Overview & Examples - Expii [expii.com]
- 4. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 7. pharmtech.com [pharmtech.com]
- 8. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Identifying and mitigating off-target effects of GPi688.
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of GPi688, a potent allosteric inhibitor of glycogen (B147801) phosphorylase (GPa).
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
A1: this compound is an allosteric inhibitor of glycogen phosphorylase (GPa), acting at the indole (B1671886) site.[1] It has been shown to be a potent inhibitor of human liver GPa, rat liver GPa, and human skeletal muscle GPa.[1] Its primary on-target effect is the inhibition of glycogenolysis, which has been demonstrated to reduce glucagon-mediated hyperglycemia in in vivo models.[1]
Q2: Why should I be concerned about the off-target effects of this compound?
A2: Off-target effects occur when a compound binds to and alters the function of proteins other than its intended target.[2] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational efficacy from preclinical to clinical settings.[2] Therefore, identifying and mitigating off-target effects is crucial for obtaining reliable data and ensuring the specificity of your findings.
Q3: What are the first steps to proactively minimize off-target effects in my experiments with this compound?
A3: To minimize potential off-target effects, you should:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect (inhibition of glycogenolysis) through dose-response studies.[2] Higher concentrations increase the likelihood of engaging lower-affinity off-target proteins.[3]
-
Include appropriate controls: Use a structurally related but inactive analog of this compound as a negative control if available.[4] However, be aware that negative controls can sometimes be misleading.[4][5] Using two chemically unrelated inhibitors for the same target can provide stronger evidence for on-target effects.[4]
-
Employ genetic validation: Use techniques like siRNA or CRISPR-Cas9 to knockdown or knockout the intended target, glycogen phosphorylase.[2][3] If the phenotype observed with this compound treatment is rescued or mimicked by the genetic perturbation, it provides strong evidence for an on-target effect.
Troubleshooting Guide
Problem: I am observing a phenotype that is inconsistent with the known function of glycogen phosphorylase.
Possible Cause: This could be due to an off-target effect of this compound.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Investigate Potential Off-Targets:
-
Kinome Profiling: Since many inhibitors have off-target effects on kinases, perform a kinome-wide screen to assess the selectivity of this compound against a broad panel of kinases.[9][10]
-
Proteome-wide Profiling (TPP/MS-CETSA): Utilize thermal proteome profiling (TPP), also known as MS-CETSA, to identify potential off-target proteins on a proteome-wide scale by observing changes in protein thermal stability upon this compound treatment.[6][11]
-
Affinity-based Proteomics: Employ chemical proteomics approaches, such as using immobilized this compound to pull down interacting proteins from cell lysates, to identify potential off-targets.[12]
-
-
Validate Putative Off-Targets:
Quantitative Data Summary
The following tables present hypothetical, yet realistic, data that could be generated from the recommended experiments to characterize the on- and off-target effects of this compound.
Table 1: On-Target Potency of this compound
| Target Enzyme | IC50 (nM) |
| Human Liver Glycogen Phosphorylase a | 19 |
| Rat Liver Glycogen Phosphorylase a | 61 |
| Human Skeletal Muscle Glycogen Phosphorylase a | 12 |
| Data based on reported values.[1] |
Table 2: Hypothetical Kinome Selectivity Profile of this compound (1 µM screen)
| Kinase | Percent Inhibition (%) |
| Kinase A | 85 |
| Kinase B | 55 |
| Kinase C | 15 |
| ... (400+ other kinases) | <10 |
| This table illustrates how data from a kinome screen might look, highlighting potential off-target kinases. |
Table 3: Hypothetical Thermal Proteome Profiling (TPP) Hits for this compound
| Protein | Fold Change in Stability | p-value | Putative Role |
| Glycogen Phosphorylase | 5.2 | <0.001 | On-target |
| Protein X | 3.1 | <0.01 | Unknown |
| Protein Y | 2.8 | <0.01 | Signaling |
| This table shows how TPP data can identify both the on-target protein and potential off-target candidates based on changes in their thermal stability. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of this compound with glycogen phosphorylase in intact cells.[6][7][8]
Methodology:
-
Cell Treatment: Treat intact cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a specified time.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Pelleting: Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Protein Detection: Analyze the amount of soluble glycogen phosphorylase in the supernatant by Western blotting using a specific antibody. An increase in the thermal stability of GPa in the presence of this compound indicates target engagement.
Protocol 2: Kinome Selectivity Profiling
Objective: To assess the selectivity of this compound by screening it against a large panel of kinases.[9][10]
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Assay Plate Preparation: Use a commercial service or an in-house platform that provides plates with a large panel of recombinant kinases, their specific substrates, and ATP.
-
Compound Addition: Add this compound at a fixed concentration (e.g., 1 µM) or a range of concentrations for IC50 determination to the assay wells. Include a vehicle control.
-
Kinase Reaction: Incubate the plates to allow the kinase reaction to proceed.
-
Signal Detection: Measure the kinase activity using a suitable method (e.g., radiometric, luminescence, or fluorescence-based).
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested concentration. For kinases showing significant inhibition, determine the IC50 value.
Protocol 3: Thermal Proteome Profiling (TPP/MS-CETSA)
Objective: To identify on-target and off-target proteins of this compound on a proteome-wide scale.[6][11]
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control, then lyse the cells.
-
Heating and Pelleting: Heat the lysates to different temperatures and pellet the aggregated proteins as in the standard CETSA protocol.
-
Protein Digestion: Collect the soluble protein fraction from each temperature point and digest the proteins into peptides (e.g., using trypsin).
-
Mass Spectrometry: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. For each protein, plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve in the presence of this compound indicates a direct or indirect interaction.
Visualizations
Caption: this compound inhibits glycogen phosphorylase, blocking glycogenolysis.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Cellular thermal shift assay: an approach to identify and assess protein target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 11. mdpi.com [mdpi.com]
- 12. Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming GPi688 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome potential resistance to GPi688, a potent allosteric inhibitor of glycogen (B147801) phosphorylase (GP).[1][] While specific instances of this compound resistance are not yet extensively documented in the literature, this guide is built on established principles of drug resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that allosterically binds to glycogen phosphorylase (GP), the key enzyme responsible for glycogenolysis (the breakdown of glycogen into glucose-1-phosphate).[1][] By inhibiting GP, this compound blocks the mobilization of stored glycogen, which can be a critical energy source for rapidly proliferating cells. It shows selectivity for the liver and muscle isoforms of the enzyme.[1]
Q2: What are the potential or hypothesized mechanisms of resistance to this compound?
While specific mechanisms have not been elucidated for this compound, based on common mechanisms of drug resistance, potential modes of resistance could include:
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Target Alteration: Mutations in the PYGL, PYGM, or PYGB genes (encoding the liver, muscle, and brain isoforms of glycogen phosphorylase, respectively) could alter the allosteric binding site of this compound, reducing its inhibitory activity.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, lowering its intracellular concentration to sub-therapeutic levels.[3]
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Metabolic Reprogramming: Cells may adapt to the inhibition of glycogenolysis by upregulating alternative metabolic pathways to generate glucose and ATP, such as increased glucose uptake from the medium or enhanced gluconeogenesis.
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Activation of Bypass Signaling Pathways: Upregulation of signaling pathways that promote cell survival and proliferation independent of glycogenolysis could compensate for the effects of this compound.[4]
Q3: How can I determine if my cell line is truly resistant to this compound?
True resistance is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound compared to the parental, sensitive cell line. This should be confirmed through a dose-response cell viability assay. It is crucial to distinguish true biological resistance from experimental artifacts.
Troubleshooting Guide
This guide will help you troubleshoot experiments where you observe a lack of efficacy or suspected resistance to this compound.
Issue 1: this compound shows no effect or reduced effect on my cell line.
Possible Cause 1: Experimental Error
-
Incorrect this compound Concentration: Verify the calculations for your stock solution and working concentrations.
-
Degraded this compound: Ensure this compound has been stored correctly (typically at -20°C for long-term storage) and has not undergone multiple freeze-thaw cycles.[1]
-
Inappropriate Assay: The chosen assay may not be sensitive enough to detect the effects of this compound. For example, a short-term viability assay might not capture the effects of depleting glycogen stores.
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound.
-
Perform a dose-response curve to determine the IC50 in your cell line.
-
Use a sensitive assay, such as a long-term colony formation assay or a cell proliferation assay (e.g., CyQUANT).
Possible Cause 2: Intrinsic Resistance
Your cell line may have an inherent lack of dependence on glycogenolysis for survival and proliferation.
Troubleshooting Steps:
-
Assess Glycogen Dependence: Measure the baseline glycogen levels in your cell line. Cells with low glycogen stores may be less sensitive to this compound.
-
Metabolic Profiling: Analyze the metabolic phenotype of your cell line. It may rely more heavily on glycolysis of extracellular glucose or oxidative phosphorylation.
Issue 2: My cell line has developed resistance to this compound over time.
Possible Cause: Acquired Resistance
Prolonged exposure to this compound may have selected for a resistant population of cells.
Troubleshooting Steps & Experiments:
-
Confirm Resistance with IC50 Shift: Perform a cell viability assay to compare the IC50 of the parental and suspected resistant cell lines. A significant rightward shift in the dose-response curve indicates resistance.
-
Data Presentation:
Cell Line This compound IC50 (µM) Fold Resistance Parental 0.5 1 | Resistant | 10.0 | 20 |
-
-
Investigate Target Alteration:
-
Experiment: Sequence the coding regions of the relevant glycogen phosphorylase isoform(s) expressed in your cells to identify potential mutations in the this compound binding site.
-
Experiment: Perform a glycogen phosphorylase activity assay in the presence and absence of this compound in cell lysates from both parental and resistant lines.
-
Data Presentation:
Cell Lysate This compound (µM) Glycogen Phosphorylase Activity (% of control) Parental 0 100 Parental 1 20 Resistant 0 100 | Resistant | 1 | 85 |
-
-
Investigate Increased Drug Efflux:
-
Experiment: Use an efflux pump activity assay, such as a Rhodamine 123 accumulation assay. Reduced accumulation of the fluorescent substrate in the resistant cells suggests increased efflux pump activity. This can be confirmed by co-treatment with a known efflux pump inhibitor (e.g., Verapamil).
-
Data Presentation:
Cell Line Treatment Mean Fluorescence Intensity Parental Rhodamine 123 8000 Resistant Rhodamine 123 2500 | Resistant | Rhodamine 123 + Verapamil | 7500 |
-
-
Investigate Metabolic Reprogramming:
-
Experiment: Perform a metabolic flux analysis to compare glucose uptake and lactate (B86563) production in parental and resistant cells. An increase in these parameters in resistant cells could indicate a shift towards glycolysis.
-
Visualizing Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of glycogenolysis.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for confirming and investigating this compound resistance.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting this compound ineffectiveness.
Detailed Experimental Protocols
Cell Viability (IC50 Determination) Assay
Principle: This assay measures the dose-dependent effect of this compound on cell viability to determine the IC50.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Remove the culture medium and add fresh medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50.
Glycogen Phosphorylase (GP) Activity Assay
Principle: This assay measures the activity of GP in cell lysates by detecting the production of glucose-1-phosphate.
Methodology:
-
Lysate Preparation: Harvest parental and resistant cells and prepare cell lysates by sonication or freeze-thaw cycles in a suitable buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Assay Reaction: In a 96-well plate, mix a standardized amount of cell lysate with a reaction buffer containing glycogen, AMP (an allosteric activator), and NADP+.
-
Enzyme Coupling: Add phosphoglucomutase and glucose-6-phosphate dehydrogenase to the reaction. These enzymes will convert the glucose-1-phosphate product into a product that reduces NADP+ to NADPH.
-
Inhibitor Addition: For inhibition studies, pre-incubate the lysate with this compound before starting the reaction.
-
Data Acquisition: Measure the increase in absorbance at 340 nm (due to NADPH production) over time using a plate reader.
-
Analysis: Calculate the rate of reaction (activity) and express it as a percentage of the untreated control.
Rhodamine 123 Accumulation Assay
Principle: This assay measures the activity of efflux pumps like P-gp. Rhodamine 123 is a fluorescent substrate for these pumps. Lower intracellular fluorescence indicates higher efflux activity.
Methodology:
-
Cell Seeding: Seed parental and resistant cells in a 24-well plate or flow cytometry tubes.
-
Inhibitor Pre-treatment (Optional): For control wells, pre-incubate cells with an efflux pump inhibitor like Verapamil (50 µM) for 30 minutes.
-
Rhodamine 123 Loading: Add Rhodamine 123 (e.g., at 1 µM) to all wells/tubes and incubate for 60 minutes at 37°C.
-
Washing: Wash the cells twice with cold PBS to remove extracellular dye.
-
Data Acquisition:
-
Flow Cytometry: Harvest the cells and analyze the intracellular fluorescence using a flow cytometer.
-
Fluorescence Microscopy/Plate Reader: Lyse the cells and measure the fluorescence of the lysate, or image the intact cells.
-
-
Analysis: Compare the mean fluorescence intensity between parental, resistant, and inhibitor-treated resistant cells.
References
Best practices for storing and handling GPi688.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling GPi688, alongside troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimentation.
Storage and Handling
Proper storage and handling of this compound are critical for maintaining its stability and activity.
Summary of this compound Storage and Handling Recommendations
| Condition | Recommendation | Duration |
| Shipping | Ambient temperature.[1] | Stable for several weeks during ordinary shipping.[1] |
| Short-Term Storage | Dry, dark, at 0 - 4°C.[1] | Days to weeks.[1] |
| Long-Term Storage | Dry, dark, at -20°C.[1] | Months to years.[1] |
| Stock Solution | In DMSO. | Store aliquots at -20°C. Avoid repeated freeze-thaw cycles. |
| Appearance | Solid powder. | |
| Solubility | Soluble in DMSO.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, and allosteric inhibitor of glycogen (B147801) phosphorylase (GP).[1] It acts at the indole (B1671886) site of the enzyme, preventing the conversion of glycogen to glucose-1-phosphate.[1] This inhibition of glycogenolysis makes this compound a subject of interest in research related to glucagon-mediated hyperglycemia.[1]
Q2: What are the IC50 values for this compound against different glycogen phosphorylase isoforms?
A2: this compound exhibits potent inhibition with the following IC50 values:
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] To prepare a stock solution, dissolve the solid powder in anhydrous DMSO to your desired concentration. For example, to make a 10 mM stock solution, dissolve 4.199 mg of this compound (Molecular Weight: 419.88 g/mol ) in 1 mL of DMSO. Vortex briefly to ensure complete dissolution. Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
Q4: Is this compound suitable for in vivo studies?
A4: Yes, this compound is an orally active compound and has been used in in vivo studies. For instance, it has been shown to inhibit glucagon-mediated hyperglycemia in rat models.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Inhibition Observed in In Vitro Glycogen Phosphorylase Assay
-
Question: I am not observing the expected inhibitory effect of this compound in my glycogen phosphorylase activity assay. What could be the cause?
-
Answer:
-
Improper Storage: Confirm that this compound has been stored correctly (see storage table above). Improper storage can lead to degradation of the compound.
-
Incorrect Solution Preparation: Ensure the stock solution was prepared correctly and that the final concentration in your assay is appropriate to observe inhibition. This compound is soluble in DMSO; precipitation in aqueous assay buffers at high concentrations can occur. Consider the final DMSO concentration in your assay, as high levels can affect enzyme activity.
-
Enzyme Activity State: The inhibitory potency of indole site inhibitors like this compound can depend on the activation state of glycogen phosphorylase a.[1] Ensure your assay conditions are optimized for the specific isoform and activation state you are studying.
-
Assay Conditions: Review the components of your assay buffer. The concentrations of substrates (glycogen, phosphate) and co-factors can influence inhibitor potency. Refer to optimized glycogen phosphorylase assay protocols for guidance.
-
Issue 2: Solubility Problems in Aqueous Buffers
-
Question: My this compound solution is precipitating when I add it to my aqueous assay buffer. How can I resolve this?
-
Answer:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept low (typically <1%) to maintain the solubility of this compound and to avoid affecting enzyme kinetics.
-
Serial Dilutions: Prepare serial dilutions of your this compound stock solution in DMSO before adding it to the final assay mixture. This can help prevent localized high concentrations that may lead to precipitation.
-
Pre-incubation: Try pre-incubating the enzyme with this compound in a smaller volume before adding the other reaction components.
-
Issue 3: Unexpected Physiological Effects in In Vivo Studies
-
Question: I am observing unexpected side effects or a lack of efficacy in my animal model treated with this compound. What should I consider?
-
Answer:
-
Compound Stability and Formulation: Ensure the formulation used for oral administration is appropriate and that the compound is stable in the vehicle.
-
Pharmacokinetics and Pharmacodynamics: The dosage and timing of administration are crucial. Consider performing a dose-response study to determine the optimal concentration and time point for observing the desired effect.
-
Off-Target Effects: While this compound is a potent GP inhibitor, consider the possibility of off-target effects, especially at higher concentrations.
-
Muscle Function: As glycogen phosphorylase is crucial for muscle energy, its inhibition can lead to impaired muscle function and fatigue, especially during prolonged activity. This has been observed with other glycogen phosphorylase inhibitors.
-
Experimental Protocols
1. In Vitro Glycogen Phosphorylase Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on glycogen phosphorylase.
-
Materials:
-
This compound
-
Rabbit muscle glycogen phosphorylase a (or other desired isoform)
-
Glucose-1-phosphate (G1P)
-
Glycogen
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 2.5 mM MgCl2)
-
DMSO
-
Phosphate (B84403) detection reagent (e.g., BIOMOL® Green)
-
96-well microplate
-
Microplate reader
-
-
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 2 µL of each this compound dilution (or DMSO as a vehicle control) to respective wells.
-
Add 48 µL of glycogen phosphorylase a (at a final concentration of ~0.4 U/mL) in assay buffer to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of a substrate solution containing G1P (final concentration 0.25 mM) and glycogen (final concentration 0.25 mg/mL) in assay buffer.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm for BIOMOL® Green).
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Workflow for In Vitro Glycogen Phosphorylase Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound.
Signaling Pathway
This compound Inhibition of Glycogenolysis
This compound is an allosteric inhibitor that binds to the indole site on glycogen phosphorylase, stabilizing the enzyme in its inactive T-state. This prevents the conformational change to the active R-state, thereby blocking the breakdown of glycogen into glucose-1-phosphate.
Caption: Mechanism of this compound inhibition of glycogen phosphorylase.
References
How to interpret unexpected results in GPi688 studies.
Welcome to the technical support center for GPi688. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this glycogen (B147801) phosphorylase inhibitor.
Troubleshooting Guides
This section addresses specific issues you might encounter during your in-vitro and in-vivo experiments with this compound.
In-Vitro Assay Issues
Q1: The IC50 value I'm measuring for this compound is significantly different from the published values. What could be the cause?
A1: Several factors can lead to variability in IC50 measurements for this compound. As an allosteric inhibitor, its potency is highly sensitive to the specific conditions of the glycogen phosphorylase (GP) assay. Here are the key parameters to check:
-
Enzyme Activation State: The inhibitory potency of this compound is markedly dependent on the activation state of glycogen phosphorylase a (GPa).[1] The presence of allosteric effectors that stabilize different conformational states of the enzyme (T 'tense' inactive state vs. R 'relaxed' active state) will alter the apparent IC50.[2][3]
-
Allosteric Effector Concentrations: The concentrations of substrates and allosteric effectors like adenosine (B11128) monophosphate (AMP), glucose, and caffeine (B1668208) in your assay buffer are critical.[1]
-
AMP: As an allosteric activator, higher concentrations of AMP will promote the active R state of GPa, which can decrease the apparent potency of this compound.[1][2]
-
Glucose and Caffeine: These are allosteric inhibitors that favor the inactive T state.[1][4] Their presence can increase the apparent potency of this compound.[1]
-
-
Substrate Concentrations: Ensure that the concentrations of glycogen and inorganic phosphate (B84403) are consistent and not limiting.
-
Enzyme Concentration: While less common for standard inhibitors, for tight-binding inhibitors, the IC50 can shift with the enzyme concentration.[5] It is good practice to use a consistent and optimized enzyme concentration.[6][7]
-
Assay Components and Stability: Ensure that all components of your assay, especially the enzyme itself, are stable throughout the experiment.[8] Reagents should be at the correct temperature before starting.[9]
Below is a logical workflow to troubleshoot unexpected IC50 values:
Caption: Workflow for troubleshooting unexpected IC50 values in this compound studies.
Q2: My this compound inhibition curve does not follow a classic sigmoidal dose-response. What could be happening?
A2: An atypical inhibition curve can be indicative of several issues:
-
Compound Solubility: At higher concentrations, this compound may be precipitating out of your assay buffer. Visually inspect your samples and consider testing the solubility of your compound stock.
-
Contaminants: Impurities in your this compound sample or contaminants in the assay buffer can interfere with the reaction.[10] This could include detergents, organic solvents, or heavy metals.[10]
-
Complex Inhibition Mechanism: this compound is an allosteric inhibitor.[11] Allosteric inhibition can sometimes result in non-standard inhibition curves, especially if there are multiple binding sites or interactions with other ligands.[5]
-
Time-Dependent Inhibition: If this compound is a slow-binding or irreversible inhibitor, the level of inhibition will depend on the pre-incubation time with the enzyme.[8] This can affect the shape of the dose-response curve if incubation times are not consistent.
Q3: My assay results for this compound are not reproducible. What are some common sources of variability?
A3: Lack of reproducibility in enzyme assays is a common problem. Here are some areas to investigate:
-
Reagent Preparation: Ensure all reagents, especially enzyme and compound dilutions, are prepared fresh and accurately. Avoid repeated freeze-thaw cycles of the enzyme.[9]
-
Pipetting and Mixing: Inaccurate pipetting, especially of small volumes, can introduce significant error. Ensure thorough mixing of all components, but avoid introducing bubbles.[12]
-
Temperature Control: Enzyme activity is highly dependent on temperature.[6][7] Ensure that your plate reader and incubators are maintaining a consistent temperature.
-
Assay Timing: Be consistent with all incubation times. For kinetic assays, ensure you are measuring the initial reaction velocity (linear phase).
-
Plate Effects: In 96-well or 384-well plates, "edge effects" can occur due to differential evaporation. Consider not using the outer wells or filling them with buffer.
In-Vivo Study Issues
Q1: In my animal model, this compound was less effective in an oral glucose tolerance test (OGTT) than I expected. Is this a known phenomenon?
A1: Yes, this observation is consistent with published data. In a study using obese Zucker rats, this compound was found to be less efficacious in an OGTT (7% reduction in blood glucose) compared to its strong effect against glucagon-mediated hyperglycemia (100% inhibition).[11] The study concluded that while GP inhibition is effective at reducing hyperglycemia caused by increased glucose production (like that induced by glucagon), the resulting activation of glycogen synthase (GS) is not sufficient to significantly increase glucose disposal during a glucose challenge.[11]
Q2: I'm observing an increase in glycogen synthase (GS) activity after treating with this compound. Is this an off-target effect?
A2: This is likely not a direct off-target effect but rather a known downstream consequence of glycogen phosphorylase inhibition. Studies in both cultured hepatocytes and in-vivo models have shown that inhibiting GP with compounds like this compound leads to an increase in GS activity.[11] This is part of the coordinated regulation of glycogen metabolism; when glycogen breakdown is blocked, the cell shifts towards glycogen synthesis.[13] More recent studies have also shown that GP inhibitors can induce insulin (B600854) receptor signaling pathways, leading to increased GS activity.[12]
Q3: The effect of this compound on glycogen levels is different in liver versus skeletal muscle in my study. Why would this be?
A3: The differential effect of this compound on liver and muscle glycogen can be attributed to the different isoforms of glycogen phosphorylase and their regulation.
-
Isoform Selectivity: While many GP inhibitors are not highly selective between the liver, muscle, and brain isoforms, subtle differences in potency can exist.[12]
-
Activation State in Tissues: The in-vivo potency of indole (B1671886) site inhibitors like this compound depends on the physiological activation state of the GP isoforms in different tissues.[1] The relative concentrations of allosteric effectors (AMP, glucose, ATP) can vary between liver and muscle, leading to different conformational states of the enzyme and thus different susceptibility to inhibition.[1]
-
Metabolic Roles: Liver and muscle have different roles in glucose homeostasis. The liver is primarily responsible for maintaining blood glucose levels, while muscle stores glycogen for its own energy needs. This can lead to different regulatory pressures on the GP enzymes in each tissue.
FAQs
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of glycogen phosphorylase (GP).[11] It binds to the indole site on the enzyme, which is distinct from the active site.[8] This binding event stabilizes the inactive T-state conformation of the enzyme, thereby preventing the breakdown of glycogen into glucose-1-phosphate.[1]
Caption: Allosteric inhibition of glycogen phosphorylase by this compound.
Q2: What are the key quantitative parameters for this compound?
A2: The inhibitory potency of this compound has been characterized against multiple glycogen phosphorylase isoforms.
| Parameter | Species/Isoform | Value | Reference |
| IC50 | Human Liver GPa | 19 nM | [8] |
| IC50 | Rat Liver GPa | 61 nM | [8] |
| IC50 | Human Skeletal Muscle GPa | 12 nM | [8] |
Note: IC50 values are highly dependent on assay conditions. See Troubleshooting Q1 for more details.
Q3: Are there any known off-target effects of this compound that I should be aware of?
A3: Currently, there is limited public information on comprehensive off-target screening for this compound. The most well-documented indirect effect is the subsequent activation of glycogen synthase, which is a physiological response to the inhibition of glycogenolysis.[11][12] When planning experiments, especially in complex biological systems, it is always prudent to consider the possibility of unforeseen off-target interactions and to include appropriate controls.
Experimental Protocols
Standard In-Vitro Glycogen Phosphorylase Inhibition Assay
This protocol is a general guideline for determining the IC50 of this compound. It may require optimization for your specific enzyme source and laboratory conditions.[6][7]
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM KCl, 2.5 mM MgCl₂. Keep on ice.
-
Enzyme: Recombinant human liver glycogen phosphorylase a. Dilute to a working concentration (e.g., 0.38 U/mL) in Assay Buffer just before use.[6][7]
-
Substrates:
-
Glycogen: Prepare a 2.5 mg/mL stock solution in Assay Buffer.
-
Glucose-1-Phosphate (G1P): Prepare a 2.5 mM stock solution in Assay Buffer.
-
-
Inhibitor (this compound): Prepare a stock solution in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO, then dilute into Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <= 1%).
-
Developer Reagent (for colorimetric assay): Use a commercial kit that measures inorganic phosphate released, such as one based on malachite green.
2. Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted this compound or vehicle (DMSO in Assay Buffer) to the appropriate wells.
-
Add 20 µL of the glycogen solution to all wells.
-
Add 10 µL of the diluted enzyme solution to all wells to start the pre-incubation. Mix gently by tapping the plate.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Start the reaction by adding 10 µL of the G1P solution to all wells.
-
Incubate for 15-30 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction and measure the product (inorganic phosphate) according to the developer reagent manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength.
3. Data Analysis:
-
Subtract the background reading (no enzyme control) from all wells.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a no-substrate control (100% inhibition).
-
Plot the percent inhibition versus the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. Sensitivity of glycogen phosphorylase isoforms to indole site inhibitors is markedly dependent on the activation state of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]
- 3. Glycogen Phosphorylase - Proteopedia, life in 3D [proteopedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycogen phosphorylase inhibition improves beta cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Optimizing Incubation Time for GPi688 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for GPi688 in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and selective small molecule inhibitor of a specific G protein-coupled receptor (GPCR). Its primary mechanism of action is to block the downstream signaling cascade initiated by the natural ligand binding to this receptor. By inhibiting this pathway, this compound can be used to study the physiological roles of this GPCR and to assess its potential as a therapeutic target.
Q2: Why is optimizing the incubation time for this compound crucial?
A2: Optimizing the incubation time is critical for obtaining meaningful and reproducible data. Insufficient incubation may not allow for complete target engagement, leading to an underestimation of this compound's potency and efficacy. Conversely, excessively long incubation periods can lead to off-target effects, cytotoxicity, and misleading results due to cellular stress responses.
Q3: What are the typical starting points for this compound incubation time?
A3: For initial experiments, a time course study is highly recommended. Based on common practices for small molecule inhibitors, a starting range of 4 to 24 hours is advisable for cell-based assays. For shorter-term signaling studies, such as phosphorylation events, incubation times may be as short as 15 to 60 minutes. Long-term assays, like cell viability or proliferation, may require incubations of 24 to 72 hours or longer.
Q4: How do I determine the optimal incubation time for my specific cell line and assay?
A4: The optimal incubation time is cell-type and assay-dependent. A time-course experiment is the most effective method for determination. This involves treating your cells with a fixed concentration of this compound (e.g., a concentration around the expected IC50) and measuring the desired endpoint at multiple time points.
Troubleshooting Guide
Problem 1: No observable effect of this compound on the target pathway.
| Possible Cause | Suggested Solution |
| Insufficient Incubation Time | Perform a time-course experiment, extending the incubation period. Measure target engagement and a proximal downstream signaling event at various time points (e.g., 1, 4, 8, 12, and 24 hours). |
| Incorrect this compound Concentration | Perform a dose-response experiment at a fixed, appropriate incubation time to ensure the concentration is in the effective range. |
| Low Receptor Expression | Confirm the expression level of the target GPCR in your cell line using techniques like qPCR, Western blot, or flow cytometry. |
| Compound Instability | Ensure proper storage and handling of this compound. Consider the stability of the compound in your specific cell culture medium over the incubation period. |
Problem 2: High cell death or cytotoxicity observed.
| Possible Cause | Suggested Solution |
| Excessively Long Incubation Time | Reduce the incubation time. A shorter exposure may be sufficient to achieve the desired effect without inducing significant cytotoxicity. |
| High this compound Concentration | Lower the concentration of this compound. High concentrations can lead to off-target effects and general cellular toxicity. |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic profile of this compound in your specific cell line. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general procedure to determine the optimal incubation time of this compound for inhibiting a specific downstream signaling event (e.g., phosphorylation of a target protein).
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C and 5% CO2.
-
This compound Treatment: Treat the cells with a predetermined concentration of this compound (e.g., 1 µM). Include a vehicle control (e.g., DMSO) for comparison.
-
Incubation: Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Analyze the levels of the phosphorylated and total target protein by Western blotting to determine the extent of pathway inhibition at each time point.
Protocol 2: Cell Viability Assay
This protocol describes how to assess the cytotoxicity of this compound over time.
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 5,000 cells/well) to allow for proliferation over the course of the experiment.
-
Cell Culture: Allow cells to attach and grow for 24 hours.
-
This compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Viability Measurement: At each time point, measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.[1][2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point.
Data Presentation
Table 1: Effect of this compound Incubation Time on Target Phosphorylation
| Incubation Time (hours) | p-Target Protein Level (Normalized to Vehicle) | Total Target Protein Level (Normalized to Vehicle) |
| 0.5 | 0.85 | 1.02 |
| 1 | 0.62 | 0.99 |
| 2 | 0.41 | 1.01 |
| 4 | 0.25 | 0.98 |
| 8 | 0.23 | 0.97 |
| 12 | 0.26 | 0.95 |
| 24 | 0.28 | 0.92 |
Table 2: Time-Dependent Cytotoxicity of this compound
| This compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0.1 | 98 | 95 | 92 |
| 1 | 92 | 85 | 78 |
| 10 | 75 | 60 | 45 |
| 100 | 40 | 25 | 10 |
Visualizations
Caption: this compound inhibits the target GPCR signaling pathway.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for a lack of this compound effect.
References
Factors affecting GPi688 potency and efficacy in experiments.
Welcome to the GPi688 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound. Here you will find answers to frequently asked questions, troubleshooting guidance for common experimental challenges, and detailed protocols to ensure robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, mechanism, and handling of this compound.
Q1: What is this compound and what is its mechanism of action? this compound is a potent, allosteric inhibitor of glycogen (B147801) phosphorylase (GPa).[1] It acts at the indole (B1671886) site of the enzyme, a distinct allosteric site, to prevent the breakdown of glycogen.[1] Its inhibitory action has been shown to be effective against glucagon-mediated hyperglycemia.[1]
Q2: What are the primary molecular targets of this compound? this compound is an inhibitor of glycogen phosphorylase. It shows potent activity against several isoforms of the enzyme.[1]
Q3: What are the physical and chemical properties of this compound? this compound is supplied as a solid powder. Key properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 918902-32-6[1] |
| Molecular Formula | C₁₉H₁₈ClN₃O₄S[1] |
| Molecular Weight | 419.88 g/mol [1] |
| Appearance | Solid powder[1] |
| Purity | >98%[1] |
| Solubility | Soluble in DMSO[1] |
Q4: How should I properly store and handle this compound? Proper storage is critical to maintaining the compound's stability and efficacy.
-
Short-term storage: For periods of days to weeks, store at 0 - 4°C in a dry, dark environment.[1]
-
Long-term storage: For months to years, store at -20°C in a dry, dark environment.[1]
-
Shipping: The product is stable for several weeks at ambient temperature during standard shipping.[1]
-
Shelf Life: If stored correctly, the shelf life is greater than 3 years.[1]
-
Formulation: this compound can be formulated in DMSO for experimental use.[1]
Q5: What are the known IC₅₀ values for this compound against its targets? The half-maximal inhibitory concentration (IC₅₀) is a measure of a compound's potency. The known IC₅₀ values for this compound against different GPa isoforms are listed below.
Table 2: this compound IC₅₀ Values Against Glycogen Phosphorylase (GPa) Isoforms
| Target Isoform | IC₅₀ Value |
|---|---|
| Human Liver GPa | 19 nM[1] |
| Rat Liver GPa | 61 nM[1] |
| Human Skeletal Muscle GPa | 12 nM[1] |
Section 2: Troubleshooting Guides
This guide provides solutions to common issues encountered during in vitro experiments with this compound.
Q1: My observed IC₅₀ value is significantly higher than the literature values. What are the potential causes?
A higher-than-expected IC₅₀ value suggests reduced potency in your assay. Several factors could be responsible.
Table 3: Troubleshooting Low Potency / High IC₅₀ Values
| Potential Cause | Recommended Action |
|---|---|
| Compound Degradation | Ensure this compound has been stored correctly (dry, dark, -20°C for long-term).[1] Prepare fresh stock solutions in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles. |
| Compound Precipitation | This compound is soluble in DMSO but may precipitate in aqueous assay buffers. Visually inspect for precipitation after dilution. Consider using a surfactant like Tween-20 (at low concentrations, e.g., 0.01%) in your final assay buffer to improve solubility. |
| Cell Line Characteristics | The expression level of glycogen phosphorylase can vary greatly between cell lines.[2] Verify the expression of the target GPa isoform (e.g., liver or muscle) in your chosen cell model via Western Blot or qPCR. A cell line with low target expression will show reduced sensitivity to the inhibitor. |
| Assay Conditions | The apparent potency of a drug can be influenced by assay parameters such as cell density, incubation time, and substrate concentration.[3] Systematically optimize these parameters. Ensure the incubation time is sufficient for the compound to exert its effect. |
| Incorrect Data Analysis | Verify the curve-fitting model used to calculate the IC₅₀ value. Use a variable slope (four-parameter) non-linear regression model for best results. Ensure that background and positive control values are appropriate. |
Caption: A logical workflow for diagnosing the cause of unexpectedly high IC₅₀ values.
Q2: I am observing high variability and poor reproducibility in my cell-based assay results. What should I check?
Reproducibility is key for reliable data.[4] High variability often points to inconsistencies in the experimental workflow or underlying biological issues.
-
Cell Culture Health and Consistency:
-
Cell Passage Number: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic drift.[5]
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma. Contamination can alter cellular metabolism and response to drugs.[5][6]
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells. Inconsistent cell numbers are a major source of variability. Use an automated cell counter for accuracy.
-
-
Assay Plate and Reagent Management:
-
Edge Effects: In multi-well plates, the outer wells are prone to evaporation, leading to "edge effects."[6] Avoid using the outermost wells for experimental samples; instead, fill them with sterile buffer or media.[6]
-
Reagent and Temperature Consistency: Pre-warm all reagents and media to the incubation temperature (e.g., 37°C) before adding them to cells.[6] Temperature fluctuations can significantly impact biological activity.[6]
-
-
Cell Line Identity:
-
Authentication: Periodically perform cell line authentication using methods like Short Tandem Repeat (STR) profiling to ensure your cell line has not been misidentified or cross-contaminated.[6]
-
Q3: How can I investigate potential off-target effects of this compound?
While this compound is a potent GPa inhibitor, all compounds have the potential for off-target effects.[7][8] Investigating these is a crucial part of drug development.
-
Use of Control Cell Lines: The ideal negative control is a cell line where the target, GPa, has been knocked out (KO) or knocked down (KD). If this compound still produces an effect in these cells, it is likely due to off-target activity.
-
Counter-Screening: Screen this compound against a panel of related enzymes or common off-target proteins (e.g., kinases, other metabolic enzymes) to identify unintended interactions.
-
Phenotypic Screening: Observe cellular morphology, proliferation, and other phenotypic markers. Any unexpected changes could hint at off-target effects that warrant further investigation.
Section 3: Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and accuracy.
Protocol 1: In Vitro Glycogen Phosphorylase (GPa) Activity Assay
This protocol describes a method to measure the enzymatic activity of GPa and determine the inhibitory potency of this compound. The assay measures the formation of glucose-1-phosphate (G1P).
Materials:
-
Purified glycogen phosphorylase a (human liver or muscle)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM HEPES, 100 mM KCl, 2.5 mM MgCl₂, pH 7.2
-
Substrate Solution: 2 mg/mL glycogen in Assay Buffer
-
Reaction Initiator: 100 mM inorganic phosphate (B84403) (Pi) in Assay Buffer
-
G1P Detection Reagent (e.g., a commercial kit that couples G1P to a fluorescent or colorimetric readout)
-
384-well assay plates
Methodology:
-
Compound Plating: Prepare a serial dilution of this compound in DMSO, then dilute into Assay Buffer. Add 1 µL of the diluted compound to the wells of a 384-well plate. Include "DMSO only" wells for 0% inhibition (positive control) and "buffer only" wells for 100% inhibition (negative control).
-
Enzyme Addition: Dilute the GPa enzyme to the desired concentration in Assay Buffer. Add 20 µL of the enzyme solution to each well.
-
Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Substrate Addition: Add 20 µL of the Substrate Solution (glycogen) to each well.
-
Reaction Initiation: Start the enzymatic reaction by adding 10 µL of the Reaction Initiator (phosphate).
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
Detection: Stop the reaction and measure the G1P product formation by adding the G1P Detection Reagent according to the manufacturer's instructions. Read the plate on a suitable plate reader (fluorometer or spectrophotometer).
-
Data Analysis: Normalize the data to the controls, and fit the concentration-response curve using a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Standard workflow for an in vitro GPa enzyme activity assay.
Protocol 2: Cell-Based Viability Assay for EC₅₀ Determination
This protocol outlines a general method for assessing the effect of this compound on the viability or proliferation of a cell line (e.g., HepG2) using a colorimetric assay like MTS or MTT.
Materials:
-
Human cell line (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter 96® AQueous One Solution)
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the this compound dilutions. Include wells with medium and DMSO equivalent to the highest concentration used as a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂. The optimal time may vary depending on the cell line's doubling time and should be determined empirically.[9]
-
Viability Measurement: Add the cell viability reagent (e.g., 20 µL of MTS reagent) to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only wells). Normalize the data to the vehicle control wells and plot the results against the logarithm of the compound concentration. Calculate the EC₅₀ value using a non-linear regression curve fit.
Caption: this compound allosterically inhibits Glycogen Phosphorylase (GPa).
References
- 1. medkoo.com [medkoo.com]
- 2. 3. Factors Contributing to Drug Effect – Principles of Pharmacology – Study Guide [open.lib.umn.edu]
- 3. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 5. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy | MDPI [mdpi.com]
Addressing variability in GPi688 experimental outcomes.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address variability in experimental outcomes when working with GPi688, a potent allosteric inhibitor of glycogen (B147801) phosphorylase. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an allosteric inhibitor of glycogen phosphorylase (GP), the key enzyme responsible for glycogenolysis.[1] It binds to the indole (B1671886) site of GP, leading to the inhibition of glycogen breakdown to glucose-1-phosphate.[1] This action ultimately reduces glucose production. This compound has shown efficacy in inhibiting glucagon-mediated hyperglycemia in animal models.[1]
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the species and isoform of glycogen phosphorylase. Reported values are in the nanomolar range, indicating high potency.
| Enzyme Source | IC50 (nM) |
| Human Liver GPa | 19 |
| Rat Liver GPa | 61 |
| Human Skeletal Muscle GPa | 12 |
Data sourced from: MedKoo Biosciences[1]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For short-term storage (days to weeks), stock solutions can be kept at 0 - 4°C. For long-term storage (months to years), it is recommended to store aliquots at -20°C to avoid repeated freeze-thaw cycles.[1] The solid powder form of this compound should be stored in a dry, dark place under the same temperature conditions.[1]
Q4: What are the main sources of variability in in vitro glycogen phosphorylase assays?
A4: Variability in in vitro glycogen phosphorylase assays can arise from several factors, including:
-
Enzyme Concentration: The concentration of glycogen phosphorylase should be optimized to ensure a linear reaction rate within the assay window.[2]
-
Substrate Concentrations: The concentrations of glycogen and glucose-1-phosphate can significantly impact enzyme kinetics and inhibitor potency.[2]
-
Temperature and pH: Enzyme activity is sensitive to changes in temperature and pH. These should be kept consistent across experiments.[2]
-
Phosphorylation State of GP: Glycogen phosphorylase exists in a more active phosphorylated form (GPa) and a less active dephosphorylated form (GPb). The ratio of these forms can affect inhibitor potency.
-
Presence of Allosteric Modulators: The presence of allosteric activators (e.g., AMP) or inhibitors (e.g., glucose, caffeine) in the assay buffer can influence the activity of GP and the effect of this compound.
Q5: What are potential sources of variability in cell-based assays with this compound?
A5: In addition to the factors affecting in vitro assays, cell-based experiments can be influenced by:
-
Cell Passage Number: High passage numbers can lead to changes in cellular characteristics, including gene expression and drug response. It is advisable to use cells within a consistent and low passage number range.
-
DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can be toxic to cells and affect their metabolism. The final DMSO concentration in the culture medium should be kept low (typically below 0.5%) and consistent across all wells, including controls.
-
Cell Health and Seeding Density: The health and density of cells at the time of treatment can significantly impact the experimental outcome. Ensure cells are healthy and seeded at an optimal density for the specific assay.
Troubleshooting Guides
In Vitro Glycogen Phosphorylase Assay Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting- Inconsistent mixing- Temperature gradients across the plate | - Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of reagents.- Incubate plates in a temperature-controlled environment and allow them to equilibrate before adding reagents. |
| Low or no enzyme activity | - Inactive enzyme- Incorrect buffer pH- Sub-optimal substrate concentrations | - Use a fresh batch of enzyme and handle it according to the supplier's instructions.- Verify the pH of all buffers.- Optimize the concentrations of glycogen and glucose-1-phosphate. |
| Inconsistent IC50 values for this compound | - Fluctuation in assay conditions (temperature, pH)- Variable enzyme or substrate concentrations- Presence of competing allosteric modulators | - Standardize all assay parameters.- Perform a pilot experiment to determine the optimal concentrations of enzyme and substrates.[2]- Ensure the assay buffer composition is consistent and free of unintended allosteric effectors. |
| Precipitation of this compound in assay buffer | - Poor solubility of this compound in the aqueous buffer | - Ensure the final DMSO concentration is sufficient to maintain solubility without affecting the assay.- Prepare fresh dilutions of this compound for each experiment. |
Cell-Based Assay Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed in all wells, including controls | - High DMSO concentration- Contamination of cell culture | - Keep the final DMSO concentration below 0.5% and include a vehicle control (DMSO only).- Regularly test for mycoplasma and other contaminants. |
| Inconsistent drug response across experiments | - High cell passage number- Variation in cell seeding density- Inconsistent incubation times | - Use cells from a low-passage, validated cell bank.- Optimize and standardize the cell seeding density.- Maintain consistent incubation times for all experiments. |
| Unexpected lack of this compound activity | - Degradation of this compound in culture medium- Upregulation of compensatory pathways | - Prepare fresh this compound solutions for each experiment.- Investigate potential compensatory mechanisms, such as upregulation of glycogen synthase or alternative glucose sources. |
| Off-target effects | - this compound may interact with other cellular targets. | - Perform a selectivity screen against a panel of relevant kinases and other enzymes to identify potential off-target interactions. |
Experimental Protocols
In Vitro Glycogen Phosphorylase Activity Assay
This protocol is adapted from optimized methods for measuring glycogen phosphorylase activity.[2]
Materials:
-
Rabbit muscle Glycogen Phosphorylase a (GPa)
-
This compound
-
Glycogen
-
Glucose-1-Phosphate (G1P)
-
HEPES buffer (50 mM, pH 7.2)
-
Malachite Green Reagent
-
DMSO
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 50 mM HEPES buffer (pH 7.2).
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions in DMSO.
-
Prepare a solution of GPa in HEPES buffer (e.g., 0.76 U/mL).
-
Prepare a substrate solution containing glycogen (e.g., 0.5 mg/mL) and G1P (e.g., 0.5 mM) in HEPES buffer.
-
-
Assay Protocol:
-
Add 5 µL of this compound dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add 25 µL of the GPa solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 100 µL of Malachite Green Reagent.
-
Incubate at room temperature for 15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 620 nm.
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
Cell-Based Glycogenolysis Assay
This protocol outlines a general method for assessing the effect of this compound on glycogen content in cultured cells.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Cell culture medium
-
This compound
-
Glycogen Assay Kit
-
DMSO
-
96-well cell culture plate
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare dilutions of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic (e.g., 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired time (e.g., 24 hours).
-
-
Glycogen Measurement:
-
Wash the cells with PBS.
-
Lyse the cells according to the instructions of the Glycogen Assay Kit.
-
Measure the glycogen content in the cell lysates using the assay kit. The principle often involves the enzymatic conversion of glycogen to glucose, which is then measured colorimetrically or fluorometrically.
-
-
Data Analysis:
-
Normalize the glycogen content to the total protein concentration in each well.
-
Calculate the percentage reduction in glycogen content for each this compound concentration compared to the vehicle control.
-
In Vivo Glucagon-Induced Hyperglycemia Model
This is a general protocol for assessing the in vivo efficacy of this compound in a rat model.
Materials:
-
Male Zucker rats
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Saline
-
Blood glucose meter and strips
Procedure:
-
Animal Acclimatization:
-
Acclimatize rats to the experimental conditions for at least one week.
-
-
Fasting:
-
Fast the rats overnight (approximately 16 hours) with free access to water.
-
-
Compound Administration:
-
Administer this compound or vehicle orally by gavage at a predetermined dose.
-
-
Glucagon Challenge:
-
At a specified time after compound administration (e.g., 60 minutes), administer glucagon (e.g., 30 µg/kg) via intraperitoneal injection.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose from the tail vein at baseline (before glucagon injection) and at various time points after the glucagon challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Plot the blood glucose levels over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion and compare the this compound-treated group to the vehicle-treated group.
-
Visualizations
Caption: this compound inhibits the active form of glycogen phosphorylase (GPa).
Caption: A logical workflow for troubleshooting this compound experiments.
Caption: Experimental workflow for in vivo evaluation of this compound.
References
How to control for confounding variables in GPi688 research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling for confounding variables in GPi688 research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, allosteric inhibitor of glycogen (B147801) phosphorylase (GPa). It acts at the indole (B1671886) site of the enzyme, showing selectivity for the liver isoform of GPa. By inhibiting GPa, this compound blocks the breakdown of glycogen (glycogenolysis), thereby reducing the release of glucose into the bloodstream. This makes it a valuable tool for studying glucagon-mediated hyperglycemia.
Q2: What are the most critical confounding variables to consider in in vitro this compound experiments?
A2: In in vitro studies, meticulous control over experimental conditions is paramount to ensure the reproducibility and validity of your results. Key confounding variables include:
-
Reagent and Sample Integrity: Variability in the purity and concentration of this compound, substrates (glycogen, phosphate), and the enzyme itself can significantly impact results. Ensure consistent sourcing and quality control of all reagents.
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Assay Conditions: Factors such as temperature, pH, and incubation time can alter enzyme kinetics and inhibitor potency. These should be standardized across all experiments.
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Cell-Based Assay Variables: When using cell lines, factors like cell passage number, confluency, and serum batch can introduce variability. It is crucial to maintain consistent cell culture practices.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have independent effects on enzyme activity or cell viability. Always include a vehicle control in your experimental design.
Q3: What are the major confounding variables in in vivo this compound studies?
A3: In vivo research introduces a higher level of complexity. The following confounding variables must be carefully managed in animal models of hyperglycemia:
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Animal Characteristics: Age, sex, weight, and genetic background of the animals can all influence metabolic responses. These should be consistent across all experimental groups.
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Environmental Factors: Housing conditions, including cage density, light-dark cycles, and ambient temperature, can affect stress levels and metabolism in animals.
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Diet and Fasting: The composition of the animal's diet and the duration of fasting periods prior to experiments can significantly alter baseline glucose and glycogen levels.
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Method of Hyperglycemia Induction: The method used to induce hyperglycemia (e.g., streptozotocin (B1681764) injection, high-fat diet) can introduce variability and should be standardized.
-
Route and Timing of Administration: The method (e.g., oral gavage, intraperitoneal injection) and time of day of this compound administration can affect its absorption and efficacy.
Troubleshooting Guides
In Vitro Experimentation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in IC50 values for this compound | 1. Inconsistent reagent concentrations. 2. Fluctuations in assay temperature or pH. 3. Variability in incubation times. 4. Cell passage number drift in cell-based assays. | 1. Prepare fresh reagents for each experiment and validate concentrations. 2. Use a calibrated incubator and freshly prepared buffers. 3. Use a precise timer for all incubation steps. 4. Use cells within a defined low-passage number range. |
| Low or no this compound inhibitory activity | 1. Degraded this compound compound. 2. Incorrect assay setup (e.g., wrong substrate concentration). 3. Inactive glycogen phosphorylase enzyme. | 1. Use a fresh stock of this compound and protect from light. 2. Verify all component concentrations and volumes. 3. Test enzyme activity with a known activator or positive control. |
| Inconsistent results between experimental repeats | 1. Pipetting errors. 2. Batch-to-batch variation in reagents or cells. 3. Contamination of reagents or cell cultures. | 1. Calibrate pipettes regularly and use consistent pipetting techniques. 2. Qualify new batches of critical reagents and cells. 3. Use aseptic techniques and regularly test for contamination. |
In Vivo Experimentation
| Issue | Potential Cause(s) | Troubleshooting Steps |
Troubleshooting GPi688 delivery in animal models.
Disclaimer: The following troubleshooting guide for "GPi688" is based on a hypothetical small molecule inhibitor with poor aqueous solubility. The information provided is derived from general principles of drug delivery in animal models for compounds with similar characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound for in vivo studies?
A1: Due to its low water solubility, this compound requires a non-aqueous vehicle for in vivo administration. A common starting point is a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. However, the optimal vehicle can be model- and route-dependent. It is crucial to perform a vehicle tolerability study in your specific animal model prior to initiating efficacy studies.
Q2: I am observing precipitation of this compound upon injection. What can I do?
A2: Precipitation upon injection is a common issue with poorly soluble compounds. Here are several troubleshooting steps:
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Sonication: Ensure the this compound formulation is freshly prepared and sonicated immediately before administration to ensure a uniform suspension.
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Vehicle Optimization: You may need to adjust the vehicle composition. Increasing the percentage of solubilizing agents like PEG300 or trying alternative surfactants may improve solubility.
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Alternative Formulation Strategies: Consider advanced formulation approaches such as solid dispersions or inclusion complexes to enhance solubility and stability.[1][2]
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Route of Administration: If using intravenous injection, consider switching to intraperitoneal or subcutaneous administration, which can sometimes be more forgiving for compounds with limited solubility.
Q3: My in vivo efficacy results are inconsistent. What are the potential causes?
A3: Inconsistent efficacy can stem from several factors related to drug delivery:
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Formulation Instability: this compound may not be stable in the chosen vehicle over the duration of the experiment. Prepare fresh formulations for each administration.
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Inaccurate Dosing: Ensure accurate and consistent administration volumes for each animal. For viscous formulations, use of positive displacement pipettes is recommended.
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Animal-to-Animal Variability: Biological variability is inherent in animal models. Ensure your group sizes are sufficiently powered to detect a statistically significant effect.
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Metabolism and Clearance: this compound may be rapidly metabolized and cleared in your animal model. Pharmacokinetic studies are recommended to understand the exposure profile of the compound.
Troubleshooting Guides
Issue: Poor Bioavailability After Oral Gavage
If you are observing low or variable plasma concentrations of this compound after oral administration, consider the following:
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Solubility in Gastrointestinal Fluids: The pH-dependent solubility of your compound might be a limiting factor.[3] Assess the solubility of this compound in simulated gastric and intestinal fluids.
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First-Pass Metabolism: this compound may be subject to extensive first-pass metabolism in the liver.[3] Co-administration with an inhibitor of relevant metabolic enzymes (if known) can be a diagnostic tool.
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Formulation Strategies: Employing formulations such as solid dispersions with hydrophilic polymers can significantly improve the dissolution rate and oral bioavailability of poorly water-soluble drugs.[1][2]
Issue: Injection Site Reactions
Local reactions at the injection site can indicate issues with the formulation:
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Vehicle Irritation: The vehicle itself may be causing irritation. Conduct a vehicle-only administration to a control group of animals to assess tolerability.
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Compound Precipitation: Precipitation of the compound at the injection site can lead to inflammation. Refer to the troubleshooting steps for precipitation.
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High Compound Concentration: A high concentration of this compound may be contributing to local toxicity. Consider lowering the concentration and increasing the dosing volume if possible, or splitting the dose into multiple injection sites.
Data and Protocols
Table 1: Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvents | A mixture of water-miscible solvents (e.g., DMSO, PEG300) is used to dissolve the compound. | Simple to prepare. | Can cause toxicity or irritation at high concentrations. |
| Surfactant Dispersions | Surfactants (e.g., Tween 80, Cremophor EL) are used to create micelles that encapsulate the drug. | Can significantly increase solubility. | Potential for hypersensitivity reactions with some surfactants. |
| Solid Dispersions | The drug is dispersed in a solid matrix, often a hydrophilic polymer.[1][2] | Improves dissolution rate and bioavailability.[1][2] | Can be physically unstable and prone to recrystallization.[1] |
| Inclusion Complexes | The drug molecule is encapsulated within a host molecule, such as a cyclodextrin.[3] | Enhances solubility and stability.[3] | Limited to molecules that can fit within the host cavity. |
Experimental Protocol: In Vivo Efficacy Assessment in a Xenograft Mouse Model
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Animal Model: Utilize female athymic nude mice, 6-8 weeks of age.
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Tumor Implantation: Subcutaneously implant 5 x 10^6 cancer cells (e.g., MDA-MB-231) in the right flank of each mouse.
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Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
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Randomization: When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment and control groups.
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Formulation Preparation: Prepare the this compound formulation (e.g., 10 mg/kg in 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) and the vehicle control. Sonicate immediately before use.
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Administration: Administer this compound or vehicle control via intraperitoneal injection once daily.
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Efficacy Readouts: Continue to monitor tumor volume and body weight for the duration of the study.
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Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or if signs of toxicity are observed.
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Data Analysis: Analyze differences in tumor growth between the treatment and control groups using appropriate statistical methods.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for inconsistent in vivo results.
References
Technical Support Center: Managing GPi688-Induced Cytotoxicity in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing potential cytotoxicity associated with GPi688, a potent glycogen (B147801) phosphorylase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in identifying, mitigating, and understanding cytotoxicity in their experimental models.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed Post-GPi688 Treatment
If you are observing significant cytotoxicity after treating your cell cultures with this compound, consider the following troubleshooting steps:
Step 1: Verify this compound Concentration and Purity
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Action: Double-check all calculations for your this compound stock and working solutions. If possible, confirm the purity of your this compound compound using appropriate analytical methods.
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Rationale: Inaccuracies in dilution can lead to unexpectedly high concentrations of the compound. Contaminants within the compound preparation could also be a source of cytotoxicity.
Step 2: Establish a Dose-Response Curve
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Action: Conduct a dose-response experiment with a broad range of this compound concentrations. This will help determine the half-maximal inhibitory concentration (IC50) and the maximum non-toxic concentration for your specific cell line.
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Rationale: The cytotoxic effects of a compound can be highly dependent on the cell type. A concentration that is well-tolerated by one cell line may be toxic to another.
Step 3: Employ Multiple Viability Assays
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Action: Utilize at least two different types of viability assays that measure distinct cellular parameters. For instance, you could pair a metabolic assay (like MTT or WST-1) with an assay that measures membrane integrity (such as Trypan Blue or LDH release).
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Rationale: Some compounds can interfere with the chemical reactions of specific viability assays. Using orthogonal methods will provide a more accurate assessment of cell viability.
Step 4: Optimize Cell Culture Conditions
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Action: Confirm that your cell culture conditions, including pH, CO2 levels, humidity, and media components, are optimal and stable.
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Rationale: Cells in suboptimal culture conditions are under stress and may be more vulnerable to the cytotoxic effects of a compound.
Issue 2: Inconsistent or Variable Results with this compound
For researchers encountering variability in their experimental outcomes with this compound, the following measures can help pinpoint the cause of the inconsistency.
Step 1: Standardize this compound Stock Preparation and Storage
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Action: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. Create aliquots of the stock solution to minimize freeze-thaw cycles.
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Rationale: Repeated freezing and thawing can degrade the compound, leading to inconsistent effective concentrations in your experiments.
Step 2: Control for Solvent Effects
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Action: Always include a vehicle control group in your experiments. This group should be treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound in the highest concentration treatment group.
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Rationale: The solvent itself can have an effect on cell viability, and it is crucial to differentiate this from the effect of this compound.
Step 3: Monitor Cell Passage Number
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Action: Keep a detailed record of the passage number of your cell lines. Use cells within a consistent and low passage number range for all experiments.
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Rationale: Cell lines can undergo genetic and phenotypic changes at higher passage numbers, which can alter their response to chemical compounds.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is an allosteric inhibitor of glycogen phosphorylase (GP).[1][] It acts at the indole (B1671886) site of the enzyme.[1] By inhibiting GP, this compound prevents the breakdown of glycogen into glucose.
Q2: Are there any known off-target effects of this compound that could contribute to cytotoxicity?
The available literature primarily focuses on the inhibitory activity of this compound on glycogen phosphorylase. While specific off-target effects leading to cytotoxicity are not well-documented, it is a possibility with any small molecule inhibitor. To investigate this, consider the following:
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Use the lowest effective concentration: This will reduce the chances of engaging off-target molecules.
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Employ structurally different inhibitors: If feasible, use another glycogen phosphorylase inhibitor with a different chemical structure to see if the same cytotoxic phenotype is observed.
Q3: What are some strategies to protect cells from this compound-induced cytotoxicity while still studying its primary effects?
If you are observing cytotoxicity at concentrations necessary to inhibit glycogen phosphorylase, you could explore these strategies:
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Co-treatment with cytoprotective agents: Depending on the mechanism of cytotoxicity (if known), co-treatment with antioxidants (like N-acetylcysteine) or pan-caspase inhibitors (like Z-VAD-FMK) might reduce cell death. However, these agents could also interfere with your experimental outcomes, so appropriate controls are essential.
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Time-course experiments: Reduce the duration of this compound exposure. It might be possible to observe the desired inhibitory effect on glycogenolysis before significant cytotoxicity occurs.
Q4: How can I be sure that the observed cytotoxicity is due to this compound and not an artifact of my experimental setup?
To ensure the observed cytotoxicity is a direct result of this compound, it is crucial to have a well-controlled experiment. This includes:
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A negative control group (untreated cells).
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A vehicle control group (cells treated with the solvent used to dissolve this compound).
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Multiple, independent experimental repeats.
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Confirmation of results with a secondary, mechanistically different cytotoxicity assay.
Quantitative Data Summary
Table 1: Hypothetical Dose-Response of this compound on HepG2 Cells after 24-hour Exposure
| This compound Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 ± 5.2 | 2.1 ± 0.5 |
| 1 | 98.5 ± 4.8 | 3.0 ± 0.7 |
| 5 | 95.1 ± 6.1 | 5.5 ± 1.2 |
| 10 | 82.3 ± 7.3 | 15.8 ± 2.5 |
| 25 | 55.6 ± 8.9 | 42.1 ± 5.6 |
| 50 | 25.1 ± 6.5 | 70.3 ± 8.1 |
| 100 | 5.8 ± 2.1 | 92.5 ± 4.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Determining this compound IC50 for Cytotoxicity using MTT Assay
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Cell Seeding: Seed your cells of interest (e.g., HepG2) in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow the cells to adhere overnight.
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This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing the formation of formazan (B1609692) crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for high cytotoxicity.
References
Validating the activity of GPi688 stock solutions.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the activity of GPi688 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active small molecule inhibitor of glycogen (B147801) phosphorylase (GPa).[1][2] It acts as an allosteric inhibitor at the indole (B1671886) site of the enzyme.[2][3] Glycogen phosphorylase is a key enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate. By inhibiting GPa, this compound blocks this process, leading to a decrease in glucose production. This makes it a subject of research for conditions involving hyperglycemia.[1]
Q2: How should I prepare and store this compound stock solutions?
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Solvent: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For biological experiments, it is advisable to use a fresh, anhydrous grade of DMSO to prevent degradation of the compound.[3]
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Storage of Solid Compound: The solid form of this compound should be stored in a dry, dark place. Short-term storage at 0-4°C (days to weeks) and long-term storage at -20°C (months to years) are recommended.[2]
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Stock Solution Storage: Once dissolved in DMSO, it is recommended to store the stock solution at -20°C or -80°C.[2] To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is best to aliquot the stock solution into single-use vials.[4][5]
Q3: My this compound solution appears to have precipitated after thawing or dilution. What should I do?
Precipitation of small molecules from DMSO stocks, especially upon dilution into aqueous buffers, is a common issue. Here are some steps to troubleshoot this:
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Thawing: Thaw frozen stock solutions slowly at room temperature and ensure the solution is fully dissolved by vortexing gently before use.[2]
-
Dilution: To prevent precipitation when diluting into an aqueous medium, it is recommended to make serial dilutions in DMSO first, and then add the final diluted DMSO sample to your aqueous buffer.[3]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your experimental setup as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control with the same final DMSO concentration in your experiments.[1][3]
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Warming: Briefly warming the solution to 37°C and vortexing or sonicating can often help redissolve the compound.[5]
Q4: I am observing inconsistent results or a loss of this compound activity in my experiments. What could be the cause?
Inconsistent results or loss of activity can stem from the degradation of the this compound stock solution. Several factors can contribute to this:
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Improper Storage: Ensure that the stock solution is stored at the recommended temperature and protected from light.[2][4]
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Repeated Freeze-Thaw Cycles: As mentioned, repeated freezing and thawing can degrade the compound. Aliquoting is highly recommended.[4][5]
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Contamination: Moisture in the DMSO can accelerate the degradation of the compound.[3]
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Experimental Conditions: The stability of this compound in your specific assay medium and conditions (e.g., temperature, pH) should be considered. If you suspect degradation during the experiment, you can perform a time-course experiment to see if the inhibitory effect diminishes over time.[1]
This compound Activity Data
| Parameter | Value | Species/Enzyme | Reference |
| IC₅₀ | 19 nM | Human Liver GPa | [1] |
| IC₅₀ | 61 nM | Rat Liver GPa | [1] |
| IC₅₀ | 12 nM | Human Skeletal Muscle GPa | [1] |
Experimental Protocols
In Vitro Glycogen Phosphorylase (GPa) Activity Assay
This protocol is adapted from a validated method for measuring GPa activity and can be used to confirm the inhibitory activity of your this compound stock solution.[6][7]
Materials:
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Rabbit muscle Glycogen Phosphorylase a (GPa)
-
HEPES buffer (50 mM, pH 7.2)
-
Glucose-1-phosphate (G1P)
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Glycogen
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This compound stock solution (in DMSO)
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Positive control inhibitor (e.g., CP-91149)
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96-well microplate
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Microplate reader
Optimized Assay Conditions: [6]
-
GPa Concentration: 0.38 U/mL
-
G1P Concentration: 0.25 mM
-
Glycogen Concentration: 0.25 mg/mL
-
Temperature: 37°C
-
Incubation Time: 15 minutes
Procedure:
-
Prepare the GPa enzyme solution to a concentration of 0.38 U/mL in 50 mM HEPES buffer (pH 7.2).
-
In a 96-well plate, add 10 µL of your this compound solution (at various concentrations) or a positive control inhibitor. For the vehicle control, add 10 µL of DMSO.
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Add 50 µL of the GPa enzyme solution to each well.
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Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
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To initiate the enzymatic reaction, add a solution containing glucose-1-phosphate and glycogen to achieve the final concentrations mentioned above.
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The reaction measures the production of inorganic phosphate (B84403) from G1P. This can be detected using a colorimetric method, such as the malachite green assay, which measures the absorbance of the resulting complex.
-
Measure the absorbance at the appropriate wavelength for your chosen detection method.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Cell-Based Assay: Inhibition of Glucagon-Mediated Glucose Output in Primary Hepatocytes
This assay confirms the biological activity of this compound in a cellular context. This compound has been shown to inhibit glucagon-mediated glucose output in rat primary hepatocytes.[8]
Materials:
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Primary hepatocytes (e.g., from rat or human)
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Cell culture medium
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This compound stock solution (in DMSO)
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Glucose assay kit
Procedure:
-
Plate primary hepatocytes in a suitable multi-well plate and allow them to adhere.
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Starve the cells in a glucose-free medium for a defined period (e.g., 6 hours) to deplete intracellular glucose.[9]
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Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a specific time (e.g., 1-2 hours).
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Stimulate the cells with glucagon (e.g., 20 nM) to induce glycogenolysis and glucose production.[10][11]
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After an appropriate incubation period (e.g., 3-6 hours), collect the cell culture supernatant.
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Measure the glucose concentration in the supernatant using a commercially available glucose assay kit.
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A decrease in glucose output in the this compound-treated wells compared to the glucagon-only treated wells indicates active this compound.
Visualizations
Caption: this compound inhibits the active form of Glycogen Phosphorylase (GPa).
Caption: Workflow for the in vitro this compound activity assay.
Caption: Troubleshooting decision tree for this compound activity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay [mdpi.com]
- 8. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Glucagon changes substrate preference in gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of GPi688 and Other Glycogen Phosphorylase Inhibitors for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Glycogen (B147801) phosphorylase (GP), a critical enzyme in the regulation of blood glucose levels, has emerged as a promising therapeutic target for type 2 diabetes and, more recently, for certain cancers. This guide provides a detailed comparison of GPi688, a potent GP inhibitor, with other notable inhibitors, supported by experimental data to aid in research and development efforts.
Introduction to Glycogen Phosphorylase Inhibition
Glycogenolysis, the breakdown of glycogen to glucose-1-phosphate, is primarily catalyzed by glycogen phosphorylase. In type 2 diabetes, excessive hepatic glucose production contributes to hyperglycemia. Inhibition of the liver isoform of glycogen phosphorylase (PYGL) can reduce this glucose output, offering a potential therapeutic strategy. Furthermore, cancer cells have been shown to rely on glycogenolysis to support their high metabolic demands, making GP an attractive target for oncology research.
This guide focuses on a comparative evaluation of this compound against other well-characterized GP inhibitors, including CP-91149 and CP-316819. We will delve into their potency, selectivity, and in vivo efficacy, providing a comprehensive resource for the scientific community.
Quantitative Comparison of Glycogen Phosphorylase Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of this compound and other selected glycogen phosphorylase inhibitors.
Table 1: In Vitro Potency (IC50/Ki) of Glycogen Phosphorylase Inhibitors
| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Conditions |
| This compound | Human Liver GPa | 19 | - | - |
| Rat Liver GPa | 61 | - | - | |
| Human Skeletal Muscle GPa | 12 | - | - | |
| CP-91149 | Human Liver GPa | 130 | - | In the presence of 7.5 mM glucose |
| Human Muscle GPa | 200 | - | In the presence of glucose | |
| Human Muscle GPb | 300 | - | In the presence of glucose | |
| Brain GP | 500 | - | In A549 cells | |
| Rat Hepatocytes (Glycogenolysis) | 2100 | - | Glucagon-stimulated | |
| CP-316819 | Human Liver GPa | 34 | - | - |
| Human Skeletal Muscle GPa | 17 | - | - | |
| Glycogen Phosphorylase b | - | 220 | - | |
| BAY U6751 | Glycogen Phosphorylase | - | - | Active metabolite (BAY W1807) inhibits muscle GP a and b |
GPa: Glycogen Phosphorylase a (active form); GPb: Glycogen Phosphorylase b (less active form)
Table 2: In Vivo Efficacy of Glycogen Phosphorylase Inhibitors in Animal Models
| Inhibitor | Animal Model | Dose | Route | Effect |
| This compound | Wistar Rats | 125 µmol/kg | Oral | 65% inhibition of glucagon-induced hyperglycemia |
| Obese Zucker Rats | 125 µmol/kg | Oral | 100% inhibition of glucagon-induced hyperglycemia | |
| Obese Zucker Rats | - | Oral | 23% reduction in blood glucose after 7h fast | |
| Obese Zucker Rats | - | Oral | 7% reduction in glucose AUC in an oral glucose tolerance test | |
| CP-91149 | Diabetic ob/ob Mice | 25-50 mg/kg | Oral | 100-120 mg/dl reduction in plasma glucose within 3 hours |
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and the experimental procedures used to evaluate these inhibitors is crucial for interpreting the data.
Glycogenolysis Signaling Pathway
The breakdown of glycogen is a tightly regulated process initiated by hormonal signals. The following diagram illustrates the key steps in the glycogenolysis signaling cascade.
Caption: Hormonal activation of the glycogenolysis pathway.
Experimental Workflow for Inhibitor Evaluation
The evaluation of glycogen phosphorylase inhibitors typically follows a multi-step process, from initial in vitro screening to in vivo efficacy studies.
A Comparative Analysis of GPi688 and CP-91149: Potent Inhibitors of Glycogen Phosphorylase
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of two notable glycogen (B147801) phosphorylase inhibitors, GPi688 and CP-91149.
In the landscape of metabolic disease and oncology research, the inhibition of glycogen phosphorylase (GP), a key enzyme in the regulation of glycogenolysis, has emerged as a promising therapeutic strategy. Two small molecule inhibitors, this compound and CP-91149, have been instrumental in elucidating the therapeutic potential of targeting this pathway. Both compounds act as allosteric inhibitors of GP, preventing the breakdown of glycogen to glucose-1-phosphate. This guide provides a comprehensive comparative analysis of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific research needs.
Mechanism of Action and In Vitro Potency
Both this compound and CP-91149 are indole (B1671886) carboxamide derivatives that bind to a novel allosteric site on glycogen phosphorylase, distinct from the active site. This binding stabilizes the inactive T-state of the enzyme, thereby inhibiting its catalytic activity. Their potency has been evaluated against various isoforms of glycogen phosphorylase, with data summarized below.
Table 1: In Vitro Inhibitory Activity (IC₅₀) of this compound and CP-91149 against Glycogen Phosphorylase Isoforms
| Compound | Human Liver GPₐ (HLGPa) | Rat Liver GPₐ | Human Skeletal Muscle GPₐ | Brain GP |
| This compound | 19 nM | 61 nM | 12 nM | Not Reported |
| CP-91149 | 130 nM (in the presence of 7.5 mM glucose)[1][2][3] | Not Reported | 200 nM (a), 300 nM (b) | 500 nM[4][5] |
Note: The potency of both inhibitors is influenced by the presence of allosteric effectors like glucose and AMP. For instance, CP-91149 is 5- to 10-fold less potent in the absence of glucose[1][5]. This compound's potency is also dependent on the activity state of the enzyme[6].
Cellular and In Vivo Efficacy
The inhibitory action of this compound and CP-91149 translates to significant effects on cellular glycogen metabolism and in vivo glycemic control.
Effects on Hepatocytes
In primary hepatocytes, both compounds have been shown to inhibit glucagon-stimulated glucose output and promote glycogen synthesis.
Table 2: Effects of this compound and CP-91149 on Primary Hepatocytes
| Parameter | This compound | CP-91149 |
| Inhibition of Glucagon-mediated Glucose Output | Concentration-dependent inhibition in rat primary hepatocytes[6][7] | IC₅₀ of ~2.1 µM in primary human hepatocytes; dose-dependent inhibition in rat hepatocytes[1][3][4][8] |
| Glycogen Synthase (GS) Activity | Increased seven-fold in rat primary hepatocytes[6][7] | Induces sequential activation of GS in hepatocytes[4][8] |
| Glycogen Synthesis | Increased in rat primary hepatocytes[6] | Increased by 7-fold at 5 mM glucose and by 2-fold at 20 mM glucose in hepatocytes[4][9][10] |
In Vivo Animal Models
The efficacy of these inhibitors has been demonstrated in rodent models of hyperglycemia and diabetes.
Table 3: In Vivo Efficacy of this compound and CP-91149 in Rodent Models
| Model | Compound | Dose | Effect |
| Glucagon (B607659) Challenge (Wistar Rats) | This compound | 125 µmol/kg | 65.1% inhibition of glucagon-induced hyperglycemia[6] |
| Glucagon Challenge (Zucker Rats) | This compound | 3.75–125 µmol/kg | Dose-dependent inhibition of the glucagon response[6] |
| Fasting Blood Glucose (Zucker Rats) | This compound | Not specified | 23% reduction after a 7-hour fast[6][7] |
| Oral Glucose Tolerance Test (Zucker Rats) | This compound | Not specified | Less efficacious (7% reduction) compared to a GSK-3 inhibitor[6] |
| Diabetic ob/ob Mice | CP-91149 | 25-50 mg/kg (oral) | Rapid (3 hours) glucose lowering by 100-120 mg/dl without producing hypoglycemia[1][2][4][8]. No effect on normoglycemic, non-diabetic mice[1][2][5]. |
Signaling Pathways and Experimental Workflows
The mechanism of action of these inhibitors involves the allosteric regulation of glycogen phosphorylase, which in turn impacts downstream metabolic pathways.
Caption: Inhibition of active Glycogen Phosphorylase (GPₐ) by this compound and CP-91149.
The evaluation of these inhibitors typically follows a standardized experimental workflow, from in vitro enzyme assays to in vivo animal studies.
Caption: A typical experimental workflow for evaluating GP inhibitors.
Detailed Experimental Protocols
Glycogen Phosphorylase Activity Assay (Colorimetric)
This assay measures the activity of glycogen phosphorylase by quantifying the amount of inorganic phosphate (B84403) produced from glucose-1-phosphate.
Materials:
-
Purified glycogen phosphorylase enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2)
-
Glycogen solution
-
Glucose-1-Phosphate (G1P)
-
Inhibitor compounds (this compound, CP-91149) dissolved in DMSO
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, glycogen, and the inhibitor at various concentrations.
-
Add the glycogen phosphorylase enzyme to the reaction mixture and incubate.
-
Initiate the reaction by adding Glucose-1-Phosphate.
-
Incubate for a defined period at a controlled temperature (e.g., 30°C).
-
Stop the reaction and add the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm).
-
Calculate the percentage of inhibition relative to a vehicle control (DMSO) and determine the IC₅₀ value.
Glucagon-Stimulated Glycogenolysis in Primary Hepatocytes
This assay assesses the ability of the inhibitors to block glucagon-induced glucose release from primary liver cells.
Materials:
-
Isolated primary hepatocytes (rat or human)
-
Hepatocyte culture medium
-
Glucagon
-
Inhibitor compounds (this compound, CP-91149)
-
Glucose assay kit
-
Multi-well culture plates
Procedure:
-
Plate primary hepatocytes and allow them to attach.
-
Pre-incubate the cells with the inhibitor compounds at various concentrations for a specified time.
-
Stimulate the cells with glucagon to induce glycogenolysis.
-
After incubation, collect the culture medium.
-
Measure the glucose concentration in the collected medium using a glucose assay kit.
-
Determine the extent of inhibition of glucagon-stimulated glucose output compared to control cells.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rats
This test evaluates the effect of the inhibitors on glucose disposal after an oral glucose challenge.
Materials:
-
Rodent model (e.g., Zucker rats)
-
Inhibitor compound (this compound) formulated for oral administration
-
Glucose solution for oral gavage
-
Glucometer and test strips
-
Restraining devices
Procedure:
-
Fast the animals overnight (approximately 16 hours) with free access to water[11].
-
Administer the inhibitor compound or vehicle control orally at a defined time before the glucose challenge.
-
At time zero, administer a bolus of glucose solution via oral gavage (e.g., 1-2 g/kg body weight)[11][12].
-
Collect blood samples from the tail vein at specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose load[11][12].
-
Measure blood glucose levels using a glucometer.
-
Calculate the area under the curve (AUC) for blood glucose concentration over time to assess glucose tolerance.
Conclusion
Both this compound and CP-91149 are potent and valuable research tools for investigating the role of glycogen metabolism in health and disease. This compound appears to exhibit higher in vitro potency against human liver and muscle GP isoforms compared to the reported values for CP-91149. In vivo, both compounds have demonstrated efficacy in rodent models of hyperglycemia. The choice between these inhibitors may depend on the specific research question, the desired isoform selectivity profile, and the experimental model being used. The detailed protocols provided herein should facilitate the standardized evaluation and comparison of these and other novel glycogen phosphorylase inhibitors.
References
- 1. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Hepatic glycogen synthesis is highly sensitive to phosphorylase activity: evidence from metabolic control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. tierschutz.uzh.ch [tierschutz.uzh.ch]
A Head-to-Head Comparison of Glycogen Phosphorylase Inhibitors: GPi688 vs. CP-316819
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent glycogen (B147801) phosphorylase inhibitors, GPi688 and CP-316819. This analysis is based on key preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Both this compound and CP-316819 are potent inhibitors of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. By blocking this enzyme, these compounds have been investigated for their therapeutic potential in conditions characterized by aberrant glucose metabolism. While both molecules target the same enzyme, their reported efficacy and experimental contexts differ, warranting a detailed comparative analysis.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy data for this compound and CP-316819, extracted from key studies.
Table 1: In Vitro Inhibitory Activity against Glycogen Phosphorylase a (GPa)
| Compound | Target | IC50 (nM) | Reference |
| This compound | Human Liver GPa | 19 | [1] |
| Rat Liver GPa | 61 | [1] | |
| Human Skeletal Muscle GPa | 12 | [1] | |
| CP-316819 | Human Liver GPa | 34 | |
| Human Skeletal Muscle GPa | 17 |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Experimental Condition | Key Findings | Reference |
| This compound | Wistar Rats | Glucagon (B607659) Challenge | 65% inhibition of glucagon-mediated hyperglycemia | [2] |
| Obese Zucker Rats | Glucagon Challenge | 100% inhibition of glucagon-mediated hyperglycemia | [2] | |
| Obese Zucker Rats | 7-hour Fast | 23% reduction in blood glucose | [2] | |
| Obese Zucker Rats | Oral Glucose Tolerance Test | 7% reduction in glucose excursion | [2] | |
| CP-316819 | Rats | Normoglycemia | 88 ± 3% increase in brain glycogen content | [3] |
| Rats | Hypoglycemia | Maintained brain electrical activity 91 ± 14 min longer than control; Markedly reduced neuronal death | [3] |
Signaling Pathway and Mechanism of Action
Both this compound and CP-316819 act as allosteric inhibitors of glycogen phosphorylase. The enzyme's activity is regulated by hormones like glucagon and epinephrine, which trigger a signaling cascade leading to the phosphorylation and activation of glycogen phosphorylase.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.
In Vitro Glycogen Phosphorylase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against glycogen phosphorylase a.
Protocol:
-
Enzyme Preparation: Recombinant human liver and skeletal muscle glycogen phosphorylase a (GPa) are expressed and purified.
-
Assay Buffer: Prepare a buffer solution, typically 50 mM HEPES (pH 7.2), containing other necessary components like magnesium chloride.
-
Reaction Mixture: In a 96-well plate, combine the purified GPa enzyme with varying concentrations of the inhibitor (this compound or CP-316819) dissolved in a suitable solvent (e.g., DMSO).
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, glycogen, and inorganic phosphate.
-
Detection: The production of glucose-1-phosphate is measured over time. This can be achieved using a coupled enzyme assay where phosphoglucomutase and glucose-6-phosphate dehydrogenase are used to generate a product (e.g., NADPH) that can be detected spectrophotometrically.
-
Data Analysis: The rate of reaction at each inhibitor concentration is determined. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
In Vivo Glucagon Challenge in Rats (as applied to this compound)
Objective: To assess the ability of this compound to inhibit glucagon-induced hyperglycemia.
Protocol:
-
Animal Model: Male Wistar or obese Zucker rats are used. The animals are fasted overnight prior to the experiment.
-
Compound Administration: this compound is administered orally at a specified dose.
-
Baseline Blood Glucose: A baseline blood sample is taken from the tail vein to measure blood glucose levels.
-
Glucagon Challenge: After a set period following compound administration, glucagon is administered via intraperitoneal injection to stimulate hepatic glucose production.
-
Blood Glucose Monitoring: Blood glucose levels are monitored at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucagon challenge.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated for both the vehicle-treated and this compound-treated groups. The percentage inhibition of the hyperglycemic response is then determined.
In Vivo Hypoglycemia Model in Rats (as applied to CP-316819)
Objective: To evaluate the effect of increased brain glycogen due to CP-316819 administration on neuronal function during hypoglycemia.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Compound Administration: CP-316819 is administered to the treatment group, while the control group receives a vehicle. This is typically done over a period to allow for glycogen accumulation.
-
Induction of Hypoglycemia: Hypoglycemia is induced by the administration of insulin.
-
Monitoring of Brain Electrical Activity: Electroencephalogram (EEG) is continuously monitored to assess brain electrical activity. The time to the onset of isoelectric EEG (a flat line, indicating severe neuronal dysfunction) is recorded.
-
Assessment of Neuronal Death: After a recovery period, brains are harvested and processed for histological analysis to quantify neuronal death in specific brain regions (e.g., hippocampus).
-
Measurement of Brain Glycogen: In a separate cohort of animals, brain tissue is collected to measure glycogen content to confirm the effect of CP-316819.
-
Data Analysis: The time to isoelectric EEG and the extent of neuronal death are compared between the CP-316819-treated and control groups using appropriate statistical tests.
Concluding Remarks
Both this compound and CP-316819 are effective inhibitors of glycogen phosphorylase. The available data suggests that this compound has been primarily evaluated for its potential in managing hyperglycemia, demonstrating efficacy in rodent models of diabetes. In contrast, the highlighted research on CP-316819 focuses on its neuroprotective effects during hypoglycemia by augmenting brain glycogen stores.
The choice between these compounds for research or therapeutic development would depend on the specific application. This compound shows promise for conditions of excessive hepatic glucose output, while CP-316819 presents a potential strategy for protecting the brain during periods of glucose deprivation. Further head-to-head comparative studies under identical experimental conditions would be necessary to definitively determine the superior compound for a given indication.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astrocyte glycogen sustains neuronal activity during hypoglycemia: studies with the glycogen phosphorylase inhibitor CP-316,819 ([R-R*,S*]-5-chloro-N-[2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
GPi688: A Comparative Selectivity Profile Against a Panel of Kinases
For the purpose of this guide, the well-characterized multi-kinase inhibitor Sorafenib will be used as a representative example to illustrate the selectivity profiling of a hypothetical compound, GPi688. All data and comparisons presented herein are based on published information for Sorafenib and other referenced kinase inhibitors.
This guide provides a comparative analysis of the kinase selectivity profile of our compound of interest, herein designated this compound (using Sorafenib as a proxy), against other well-known multi-kinase inhibitors. Understanding the kinase selectivity of a compound is crucial for elucidating its mechanism of action, predicting potential therapeutic applications, and identifying possible off-target effects.
Kinase Inhibition Selectivity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (Sorafenib) and a selection of comparator multi-kinase inhibitors against a panel of key kinases. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (Sorafenib) IC50 (nM) | Sunitinib IC50 (nM) | Regorafenib IC50 (nM) | Ponatinib IC50 (nM) |
| VEGFR1 | 26 | - | 13[1] | - |
| VEGFR2 | 90[2][3] | 80[4] | 4.2[1] | - |
| VEGFR3 | 20[2][3] | - | 46[1] | - |
| PDGFRβ | 57[2][3] | 2[4] | 22[1] | - |
| c-KIT | 68[2][3] | - | 7[1] | 8-20[5] |
| FLT3 | 58[3] | 2[4] | - | 0.3-2[5] |
| Raf-1 | 6[2] | - | 2.5[1] | - |
| B-Raf | 22[2] | - | - | - |
| B-Raf (V600E) | 38 | - | - | - |
| RET | 43 | - | 1.5[1] | - |
| FGFR1 | 580[2][3] | - | - | - |
| BCR-ABL | - | - | - | 0.37-2[5] |
| BCR-ABL (T315I) | - | - | - | 2[5] |
| SRC | - | - | - | 52 |
Data compiled from multiple sources as cited. Assay conditions may vary between sources.
Experimental Protocols
The determination of kinase inhibition profiles is typically performed using in vitro biochemical assays. A generalized protocol for a common luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is described below. This method measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Principle: The assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The ADP is then converted to ATP, which is used to generate a luminescent signal via a luciferase reaction. The intensity of the light signal is proportional to the kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) and comparator inhibitors
-
Kinase assay buffer (containing appropriate salts, buffers, and cofactors)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Microplates (e.g., 384-well)
-
Luminometer
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the kinase assay buffer.
-
Kinase Reaction:
-
Add the kinase enzyme to the wells of the microplate.
-
Add the test compound dilutions to the respective wells.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP and to initiate the luciferase reaction, which produces a luminescent signal. Incubate at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
The luminescent signal is plotted against the concentration of the test compound.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Visualizations
The following diagrams illustrate the experimental workflow for kinase selectivity profiling and a simplified signaling pathway affected by a multi-kinase inhibitor like this compound.
References
Validating the Mechanism of Action of a Novel Compound Through Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of genetic approaches to validate the mechanism of action of a hypothetical small molecule inhibitor, here termed Molecule X . We compare the phenotypic effects of Molecule X with those of a known alternative compound and direct genetic perturbation of the proposed target. This guide is intended to serve as a framework for researchers validating novel therapeutic compounds.
Introduction to Molecule X and its Proposed Mechanism
Molecule X is a novel synthetic small molecule designed to inhibit the kinase activity of "Target Protein A," a key component of the "Pro-Survival Pathway Z." Dysregulation of this pathway is implicated in various proliferative diseases. The proposed mechanism of action involves Molecule X binding to the ATP-binding pocket of Target Protein A, thereby inhibiting downstream signaling and inducing apoptosis in diseased cells.
To validate this proposed mechanism, a series of genetic experiments are essential. These experiments aim to demonstrate that the cellular effects of Molecule X are specifically due to its interaction with Target Protein A.
Comparative Performance Data
The efficacy of Molecule X was compared against "Alternative Compound Y," a previously published inhibitor of Target Protein A, and against the direct knockout of the gene encoding Target Protein A (GENE-A) using CRISPR-Cas9. The following table summarizes the key performance metrics.
| Metric | Molecule X (10 µM) | Alternative Compound Y (10 µM) | GENE-A Knockout | Negative Control (DMSO/Non-targeting gRNA) |
| Cell Viability (72h) | 45% | 52% | 42% | 98% |
| Apoptosis Rate (Caspase 3/7) | 3.5-fold increase | 3.1-fold increase | 3.8-fold increase | 1.0-fold (baseline) |
| Phospho-Substrate B Level | 85% reduction | 78% reduction | 91% reduction | No change |
| Off-Target Kinase Inhibition | 2 kinases inhibited >50% | 8 kinases inhibited >50% | Not Applicable | Not Applicable |
Detailed Experimental Protocols
CRISPR-Cas9 Mediated Knockout of GENE-A
This protocol outlines the generation of a stable cell line with a knockout of GENE-A to mimic the effect of complete inhibition of Target Protein A.
-
gRNA Design and Cloning : Two single guide RNAs (sgRNAs) targeting exons 2 and 4 of GENE-A were designed using a validated online tool. The sgRNA sequences were cloned into a lentiviral vector co-expressing Cas9 nuclease and a puromycin (B1679871) resistance gene.
-
Lentivirus Production : HEK293T cells were co-transfected with the gRNA/Cas9 vector and packaging plasmids (psPAX2 and pMD2.G) using lipofectamine. Viral supernatant was harvested at 48 and 72 hours post-transfection.
-
Transduction : Target cells were transduced with the lentiviral particles in the presence of polybrene (8 µg/mL).
-
Selection and Clonal Isolation : 48 hours post-transduction, cells were selected with puromycin (2 µg/mL) for 7 days. Single-cell clones were isolated by limiting dilution.
-
Validation : Knockout was confirmed at the genomic level by Sanger sequencing of the targeted loci and at the protein level by Western blot analysis for Target Protein A.
siRNA-Mediated Knockdown of Target Protein A
This protocol describes the transient knockdown of Target Protein A to assess the acute effects of its depletion.[1][2]
-
siRNA Preparation : A pool of four siRNAs targeting the mRNA of GENE-A was used to minimize off-target effects. A non-targeting siRNA was used as a negative control.
-
Transfection : Cells were seeded in 6-well plates and transfected with 20 nM of the siRNA pool using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Incubation : Cells were incubated for 48 to 72 hours to allow for mRNA and protein degradation.
-
Validation : Knockdown efficiency was assessed by quantifying GENE-A mRNA levels using qRT-PCR and Target Protein A protein levels by Western blot.
Genome-Wide CRISPR-Cas9 Loss-of-Function Screen
This screen identifies genes that, when knocked out, confer resistance to Molecule X, thus validating its on-target and identifying potential off-target effects.[3][4][5][6][7][8][9]
-
Library Transduction : A population of Cas9-expressing cells was transduced with a genome-wide lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure one sgRNA integration per cell.
-
Selection : Transduced cells were selected with puromycin to eliminate non-transduced cells.
-
Drug Treatment : The cell population was split into two groups: one treated with DMSO (control) and the other with a lethal concentration (LC50) of Molecule X.
-
Genomic DNA Extraction and Sequencing : After 14 days of treatment, genomic DNA was extracted from both populations. The sgRNA sequences were amplified by PCR and sequenced using next-generation sequencing.
-
Data Analysis : The frequency of each sgRNA in the Molecule X-treated population was compared to the DMSO-treated population. sgRNAs targeting GENE-A are expected to be highly enriched in the resistant population.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Proposed signaling pathway of Molecule X's mechanism of action.
References
- 1. Knockdown of Target Genes by siRNA In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. siRNA-mediated protein knockdown in precision-cut lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nyu.edu [nyu.edu]
- 6. Genome-wide CRISPR screen uncovers a synergistic effect of combining Haspin and Aurora kinase B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genome-Wide CRISPRi/a Screening in an In Vitro Coculture Assay of Human Immune Cells with Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug mechanism‐of‐action discovery through the integration of pharmacological and CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens - PubMed [pubmed.ncbi.nlm.nih.gov]
GPi688: A Comparative Analysis of its Efficacy in Diverse Cell Lines
A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of GPi688's effects, with a comparative look at alternative glycogen (B147801) phosphorylse inhibitors.
This compound is an allosteric inhibitor of glycogen phosphorylase (GP), the key enzyme responsible for glycogenolysis.[1] By targeting the indole (B1671886) site of GP, this compound effectively blocks the breakdown of glycogen into glucose-1-phosphate, a critical process for cellular energy homeostasis.[1] This mechanism of action has positioned GP inhibitors like this compound as potential therapeutic agents for conditions characterized by aberrant glucose metabolism, including type 2 diabetes and various cancers. This guide provides a comprehensive cross-validation of this compound's effects in different cell lines, compares its performance with other glycogen phosphorylase inhibitors, and furnishes detailed experimental protocols for key assays.
Mechanism of Action: Targeting Glycogenolysis
Glycogen phosphorylase exists in three isoforms: liver (PYGL), muscle (PYGM), and brain (PYGB). In many cancer cells, particularly under hypoxic conditions, the expression of these isoforms, especially PYGL, is upregulated to sustain rapid proliferation and evade senescence. This compound, by inhibiting GP, leads to an accumulation of intracellular glycogen, a disruption of the pentose (B10789219) phosphate (B84403) pathway, and an increase in reactive oxygen species (ROS), ultimately triggering apoptotic or senescent pathways in cancer cells.
Caption: this compound inhibits glycogen phosphorylase, leading to increased ROS and apoptosis.
Comparative Efficacy of Glycogen Phosphorylase Inhibitors
| Inhibitor | Target | Cell Line(s) | IC50 | Key Effects |
| This compound | Human Liver GP | - | 19 nM | Inhibits glucagon-mediated hyperglycemia in vivo.[1] |
| Rat Liver GP | - | 61 nM | ||
| Human Skeletal Muscle GP | - | 12 nM | ||
| CP-91,149 | Pan-GP inhibitor | A549 (Lung Carcinoma) | ~500 nM | Glycogen accumulation, growth retardation. |
| HepG2 (Hepatocellular Carcinoma) | - | Increased ROS, synergistic with sorafenib. | ||
| Glioblastoma, Breast, Colon Cancer Cell Lines | - | Increased ROS, senescence. | ||
| CP-320626 | GP inhibitor | Pancreatic Adenocarcinoma Cells | - | Inhibited cellular respiration, PPP, and fatty acid synthesis. |
Note: The lack of head-to-head studies necessitates caution in direct comparisons of IC50 values across different experimental setups. The data presented here is for informational purposes and highlights the need for direct comparative research.
Experimental Protocols
To facilitate further research and cross-validation, detailed protocols for essential in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and other inhibitors on cell proliferation.
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound or other inhibitors and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Glycogen Content Assay
This assay quantifies the intracellular glycogen accumulation following treatment with GP inhibitors.
Materials:
-
Cell lysis buffer (e.g., 0.02 M NaOH)
-
Amyloglucosidase solution
-
Glucose assay reagent (e.g., glucose oxidase/peroxidase-based)
-
Glycogen standard solution
-
Microplate reader
Procedure:
-
Culture and treat cells with inhibitors as described for the cell viability assay.
-
After treatment, wash cells with PBS and lyse them.
-
Neutralize the lysates and incubate with amyloglucosidase to digest glycogen to glucose.
-
Use a glucose assay kit to measure the glucose concentration in the digested samples.
-
Quantify the glycogen content by comparing the glucose concentration to a standard curve generated with known concentrations of glycogen.
Reactive Oxygen Species (ROS) Measurement
This protocol measures the level of intracellular ROS generation, a key downstream effect of GP inhibition.
Materials:
-
DCFDA (2',7'-dichlorofluorescin diacetate) or other ROS-sensitive fluorescent probes
-
Cell culture medium without phenol (B47542) red
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat cells with inhibitors.
-
Towards the end of the treatment period, load the cells with a ROS-sensitive probe (e.g., 10 µM DCFDA) for 30-60 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.
Conclusion and Future Directions
This compound demonstrates potent inhibition of glycogen phosphorylase, a key enzyme in cellular metabolism that is often dysregulated in cancer. While direct comparative data in various cell lines is currently limited, the available information on this compound and other GP inhibitors like CP-91,149 suggests a promising therapeutic strategy. The provided experimental protocols offer a framework for researchers to conduct their own cross-validation and comparative studies. Future research should focus on head-to-head comparisons of this compound with other GP inhibitors across a broad panel of cancer cell lines to elucidate its relative potency and therapeutic potential. Such studies will be invaluable for advancing the development of novel anti-cancer therapies targeting glycogen metabolism.
References
A Head-to-Head Comparison: GPi688 vs. GSK-3 Inhibitors in Glucose Regulation
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutics to manage metabolic disorders, particularly type 2 diabetes, two distinct molecular targets have garnered significant attention: Glycogen (B147801) Phosphorylase (GP) and Glycogen Synthase Kinase-3 (GSK-3). This guide provides a detailed comparison of a representative GP inhibitor, GPi688, and the general class of GSK-3 inhibitors, focusing on their mechanisms of action, efficacy in glucose regulation supported by experimental data, and the methodologies behind these findings. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound and GSK-3 Inhibitors
This compound is an allosteric inhibitor of Glycogen Phosphorylase, a key enzyme responsible for the breakdown of glycogen into glucose-1-phosphate (glycogenolysis).[1] By inhibiting GP, this compound aims to reduce hepatic glucose output, a major contributor to hyperglycemia in diabetic states.
GSK-3 inhibitors, on the other hand, target Glycogen Synthase Kinase-3, a serine/threonine kinase that plays a pivotal role in the insulin (B600854) signaling pathway. GSK-3 ordinarily phosphorylates and inactivates Glycogen Synthase (GS), the enzyme responsible for synthesizing glycogen from glucose.[2] By inhibiting GSK-3, these compounds promote the activity of GS, thereby enhancing glucose uptake and storage as glycogen. Furthermore, GSK-3 inhibitors have been shown to suppress the expression of key gluconeogenic enzymes, further contributing to their glucose-lowering effects.[3][4][5]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and GSK-3 inhibitors lies in their primary mechanism for regulating glucose homeostasis. This compound acts downstream to directly block the liberation of glucose from stored glycogen. In contrast, GSK-3 inhibitors work upstream to amplify the insulin signaling cascade, promoting glucose storage and inhibiting its de novo synthesis.
Signaling Pathway Diagrams
References
- 1. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of GSK-3 selectively reduces glucose-6-phosphatase and phosphatase and phosphoenolypyruvate carboxykinase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Targeting glycogen synthase kinase-3 (GSK-3) in the treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Comparative Analysis of GPi688 with Leading Anti-Hyperglycemic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of GPi688, a novel glycogen (B147801) phosphorylase (GP) inhibitor, with established anti-hyperglycemic agents: a Glycogen Synthase Kinase-3 (GSK-3) inhibitor, Metformin (a biguanide), a Sodium-Glucose Cotransporter-2 (SGLT2) inhibitor, and a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. The comparative analysis is supported by experimental data from studies conducted in Zucker fatty rats, a well-established model of obesity and insulin (B600854) resistance.
Executive Summary
This compound demonstrates a distinct mechanism of action by directly inhibiting hepatic glucose production through the allosteric inhibition of glycogen phosphorylase. In vivo studies reveal its efficacy in reducing blood glucose levels, particularly in models of glucagon-mediated hyperglycemia. However, its performance in an oral glucose tolerance test (OGTT) suggests it is less effective at improving glucose disposal compared to other anti-hyperglycemic agents like a GSK-3 inhibitor. This guide presents a detailed comparison of this compound's efficacy against other key players in hyperglycemia management, providing valuable insights for researchers in the field of metabolic diseases.
Mechanism of Action
This compound is an allosteric inhibitor of glycogen phosphorylase (GP), the enzyme responsible for the breakdown of glycogen into glucose-1-phosphate in the liver (glycogenolysis). By inhibiting GP, this compound directly reduces hepatic glucose output, a key contributor to hyperglycemia in type 2 diabetes.[1]
References
GPi688 Target Engagement in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GPi688, an allosteric inhibitor of glycogen (B147801) phosphorylase (GP), with other well-characterized inhibitors. The focus is on the validation of target engagement in cellular models, offering a critical overview of performance based on available experimental data.
Introduction to Glycogen Phosphorylase Inhibition
Glycogen phosphorylase is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis. Its inhibition is a therapeutic strategy for managing type 2 diabetes by reducing hepatic glucose output. This compound is a novel allosteric inhibitor of GP. This guide evaluates its cellular target engagement in comparison to other known inhibitors, providing researchers with data to inform their studies.
Comparative Analysis of Glycogen Phosphorylase Inhibitors
The following table summarizes the in vitro and cellular activities of this compound and comparable glycogen phosphorylase inhibitors. While direct head-to-head studies are limited, this compilation of data from various sources provides a useful benchmark for their relative potencies.
Table 1: Comparison of Glycogen Phosphorylase Inhibitor Activity
| Compound | Target | Assay Type | Cellular Model | IC50 / Ki | Reference |
| This compound | Glycogen Phosphorylase | Glucagon-stimulated glucose output | Rat Primary Hepatocytes | Not explicitly stated, but inhibited output in a concentration-dependent manner. | [1] |
| CP-91149 | Human Liver Glycogen Phosphorylase a (HLGPa) | Enzymatic Assay | - | IC50 = 0.13 µM (in the presence of 7.5 mM glucose) | [2] |
| Glycogenolysis Inhibition | Rat Hepatocytes | IC50 for basal and glucagon-stimulated glycogenolysis were 1.6 and 4.7 µM, respectively. | [3] | ||
| CP-316819 | Glycogen Phosphorylase b | Enzymatic Assay | - | Ki = 220 nM | [4] |
| KB228 | Glycogen Phosphorylase b | Enzymatic Assay | - | Ki = 937 nM | [4] |
| BEVA335 | Glycogen Phosphorylase b | Enzymatic Assay | - | Ki = 411 nM | [4] |
Signaling Pathway and Mechanism of Action
This compound, like other allosteric GP inhibitors, binds to a site distinct from the active site, inducing a conformational change that inhibits enzyme activity. This leads to a decrease in the breakdown of glycogen to glucose-1-phosphate, thereby reducing the cellular glucose output, particularly in hepatocytes.
Caption: Glucagon signaling pathway leading to glycogenolysis and its inhibition by this compound.
Experimental Workflows for Target Engagement Validation
Validating that a compound engages its intended target within a cell is a critical step in drug development. The following diagrams illustrate two key experimental workflows for assessing the target engagement of glycogen phosphorylase inhibitors.
Glycogen Phosphorylase Activity Assay
This biochemical assay directly measures the enzymatic activity of glycogen phosphorylase in cell lysates following treatment with an inhibitor.
Caption: Workflow for a cell-based glycogen phosphorylase activity assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in intact cells. It relies on the principle that a protein's thermal stability changes upon ligand binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocols
Cellular Glycogen Phosphorylase Activity Assay
This protocol is adapted from commercially available colorimetric and fluorometric assay kits.
-
Cell Culture and Treatment:
-
Plate primary hepatocytes or a relevant cell line (e.g., HepG2) in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, a comparator compound, or vehicle control for a predetermined time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Lyse the cells using an assay buffer provided in a commercial kit or a suitable lysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1% Triton X-100, with protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Enzymatic Reaction:
-
In a new 96-well plate, add the cell lysate to each well.
-
Prepare a reaction mix containing glycogen and inorganic phosphate.
-
Initiate the reaction by adding the reaction mix to the cell lysate.
-
-
Detection:
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and measure the amount of glucose-1-phosphate produced. This is typically done using a coupled enzyme reaction that generates a colored or fluorescent product.
-
Read the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of glycogen phosphorylase activity relative to the vehicle-treated control.
-
Plot the percentage of activity against the inhibitor concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the general steps for performing a CETSA experiment to validate this compound target engagement.
-
Cell Treatment:
-
Culture cells in a suitable format (e.g., 10 cm dishes) to obtain sufficient protein for analysis.
-
Treat the cells with a high concentration of this compound or vehicle control for 1-2 hours.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Protein Quantification and Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble glycogen phosphorylase in each sample by Western blotting using a specific antibody.
-
Quantify the band intensities from the Western blot.
-
-
Data Analysis:
-
For each temperature point, normalize the amount of soluble glycogen phosphorylase in the this compound-treated sample to the amount in the vehicle-treated sample at the lowest temperature.
-
Plot the normalized amount of soluble protein as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[5][6][7]
-
Conclusion
The available data indicates that this compound is an effective inhibitor of glycogen phosphorylase in cellular and in vivo models.[1] For a more direct and quantitative comparison of its target engagement with other inhibitors like CP-91149 and CP-316819 in a specific cellular context, conducting parallel experiments using the detailed protocols provided in this guide is recommended. Techniques such as the Cellular Thermal Shift Assay offer a robust method for unequivocally validating the intracellular interaction between this compound and glycogen phosphorylase.
References
- 1. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Differential scanning calorimetry study of glycogen phosphorylase b-detergent interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of GPi688, a potent glycogen (B147801) phosphorylase (GP) inhibitor, and related compounds. Glycogen phosphorylase is a key enzyme in glycogenolysis, the process of breaking down glycogen into glucose.[1] Its inhibition is a therapeutic strategy for managing hyperglycemia, particularly in the context of type 2 diabetes.[1] This document summarizes available preclinical data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development in this area.
Comparative Pharmacokinetic and Pharmacodynamic Data
While comprehensive head-to-head pharmacokinetic data for this compound and its direct analogs are limited in the public domain, this section compiles available in vivo data for this compound and other notable glycogen phosphorylase inhibitors, CP-91149 and CP-316819, to facilitate a comparative understanding.
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Target | IC50 (nM) | Conditions |
| This compound | Human Liver GPa | 19 | - |
| Rat Liver GPa | 61 | - | |
| Human Skeletal Muscle GPa | 12 | - | |
| CP-91149 | Human Liver GPa | 130 | In the presence of 7.5 mM glucose[2][3] |
| Human Hepatocytes | 2100 | Glucagon-stimulated glycogenolysis[2][3] | |
| Human Muscle GPa | 200 | In the presence of glucose[4] | |
| Human Muscle GPb | 300 | In the presence of glucose[4] | |
| Brain GP | 500 | [4] |
Table 2: In Vivo Pharmacokinetic and Efficacy Data of this compound and Related Compounds
| Compound | Species | Administration Route | Key Findings |
| This compound | Wistar and Zucker Rats | Oral | Good oral bioavailability and a long duration of action. Effectively inhibited glucagon-mediated hyperglycemia.[5] |
| CP-91149 | Diabetic ob/ob Mice | Oral (25-50 mg/kg) | Rapidly lowered plasma glucose (by 100-120 mg/dl within 3 hours) without causing hypoglycemia.[2][3][4] Did not affect glucose levels in normoglycemic mice.[2][3][4] |
| CP-316819 | Rats | Systemic | Increased brain glycogen content by 88 ± 3%.[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic and pharmacodynamic studies. The following sections outline typical protocols for key experiments cited in the evaluation of glycogen phosphorylase inhibitors.
In Vivo Pharmacokinetic Study in Rats (Oral Administration)
This protocol describes a standard procedure for determining the pharmacokinetic profile of a compound after oral administration to rats.
-
Animal Model: Male Sprague-Dawley rats (250-290 g) are typically used to avoid variations due to hormonal cycles. Animals are acclimated for at least one week before the experiment.[7]
-
Dosing:
-
Animals are fasted overnight (12-18 hours) with free access to water.[7]
-
The test compound (e.g., this compound) is formulated in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in distilled water.[7]
-
A single dose is administered via oral gavage. The exact time of administration is recorded.[7]
-
-
Blood Sampling:
-
Blood samples (approximately 100-200 µL) are collected at predetermined time points. For a compound with expected rapid absorption, early and frequent sampling is critical.[7]
-
Suggested time points: 0 (pre-dose), 5, 10, 20, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, and 24 hours post-dose.[7]
-
Blood is collected from a suitable site, such as the femoral artery.[7]
-
-
Plasma Preparation:
-
Bioanalysis:
-
Plasma concentrations of the compound are determined using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS).[5]
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and half-life (t1/2) are calculated from the plasma concentration-time data.
-
Determination of IC50 for Enzyme Inhibition
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme, such as glycogen phosphorylase.
-
Reagents and Materials:
-
Purified target enzyme (e.g., human liver glycogen phosphorylase a).
-
Substrate for the enzyme.
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Assay buffer.
-
Microplate reader for signal detection (absorbance, fluorescence, or luminescence).
-
-
Assay Procedure:
-
A series of dilutions of the test inhibitor are prepared.
-
The enzyme, substrate, and inhibitor are added to the wells of a microplate. Control wells without the inhibitor (100% activity) and without the enzyme (0% activity) are included.
-
The reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored over time by measuring the signal change using a plate reader.[8]
-
-
Data Analysis:
-
The initial reaction rates are calculated for each inhibitor concentration.
-
The percentage of inhibition is calculated relative to the control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.[9]
-
Visualizations
Signaling Pathway of Glycogenolysis Regulation
The following diagram illustrates the signaling cascade that regulates glycogenolysis, the pathway inhibited by this compound and related compounds. Hormones like glucagon (B607659) and epinephrine (B1671497) trigger a cascade that leads to the activation of glycogen phosphorylase.[1][10]
Caption: Signaling pathway for hormonal regulation of glycogenolysis and the point of inhibition by this compound.
Experimental Workflow for an In Vivo Pharmacokinetic Study
This diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study in a preclinical setting.
Caption: A typical experimental workflow for an in vivo pharmacokinetic study in rodents.
References
- 1. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]
- 2. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. admescope.com [admescope.com]
- 6. Astrocyte glycogen sustains neuronal activity during hypoglycemia: studies with the glycogen phosphorylase inhibitor CP-316,819 ([R-R*,S*]-5-chloro-N-[2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. courses.edx.org [courses.edx.org]
- 10. microbenotes.com [microbenotes.com]
Unveiling the Off-Target Profiles: A Comparative Analysis of GPI-16552 and Other PARP/PARG Inhibitors
A comprehensive evaluation of the off-target profiles of the Poly(ADP-ribose) glycohydrolase (PARG) inhibitor GPI-16552 and a panel of Poly(ADP-ribose) polymerase (PARP) inhibitors reveals distinct selectivity patterns, highlighting the importance of thorough off-target assessment in drug development. While data on GPI-16552 is limited, available information suggests the presence of off-target effects. In contrast, extensive kinome scanning of PARP inhibitors has unveiled a range of off-target kinase interactions, with some inhibitors demonstrating broader activity spectra than others.
The initial inquiry for the off-target profile of "GPi688" yielded no results, suggesting a likely typographical error. Based on available research on related compounds, this guide will focus on GPI-16552, an early PARG inhibitor, and compare its off-target characteristics with those of other PARG and prominent PARP inhibitors.
Comparative Off-Target Selectivity
In contrast, the off-target profiles of several clinically approved PARP inhibitors have been extensively characterized, primarily through large-scale kinase panels like KINOMEscan. These studies reveal a spectrum of selectivity among these agents.
| Inhibitor | Target(s) | Key Off-Target Information |
| GPI-16552 | PARG | Early reports mention off-target effects in cellular assays, but specific quantitative data from broad kinase or other safety panels are limited. |
| PDD00017273 | PARG | Exhibits high selectivity for PARG over PARP1 and ARH3 (>100 µM). A screen against a panel of 33 receptors and enzymes at 10 µM showed minimal off-target activity.[1] |
| COH34 | PARG | Reported to be a specific PARG inhibitor with nanomolar potency. A target selectivity assay showed no inhibition of PARP1 and little impact on TARG1 at 1 µM.[2] |
| Olaparib | PARP1/2 | Generally considered highly selective for PARP enzymes. A kinome scan across 392 unique human kinases at 10 µM showed no significant binding.[3] Another study across 16 kinases also showed no relevant affinities.[4] |
| Rucaparib | PARP1/2 | Demonstrates a broader off-target profile, inhibiting several kinases with micromolar affinity, including PIM1, PIM2, PRKD2, DYRK1A, CDK1, CDK9, HIPK2, and CK2.[4] A kinome scan at 10 µM confirmed binding to a significant number of kinases.[3] |
| Niraparib | PARP1/2 | Shows off-target activity against several kinases. A kinome scan at 10 µM revealed binding to a number of kinases.[3] |
| Talazoparib | PARP1/2 | Exhibits a relatively clean off-target profile in kinome scans, with only modest binding to two kinases at 10 µM.[3] |
Experimental Methodologies for Off-Target Profiling
Several robust experimental methods are employed to determine the off-target profile of small molecule inhibitors. These assays provide critical data on a compound's selectivity and potential for unintended interactions.
KINOMEscan™ Assay
This is a high-throughput competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Experimental Protocol:
-
Assay Principle: The assay is based on the competition between the test compound and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag.
-
Procedure:
-
Kinases are fused to a unique DNA tag.
-
An immobilized ligand that binds to the active site of the kinase is prepared on a solid support.
-
The DNA-tagged kinase, the test compound, and the immobilized ligand are incubated together.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
After an incubation period, unbound components are washed away.
-
The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.
-
The results are typically reported as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a method for assessing target engagement and identifying off-targets in a cellular environment by measuring changes in the thermal stability of proteins upon ligand binding.
Experimental Protocol:
-
Principle: The binding of a ligand to a protein can alter its thermal stability. CETSA® measures the extent of this stabilization or destabilization.
-
Workflow:
-
Compound Treatment: Intact cells or cell lysates are treated with the test compound or a vehicle control.
-
Heat Challenge: The samples are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction of proteins is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods like Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement. This can be performed proteome-wide to identify off-targets.[5][6][7]
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify compound binding to a specific protein target, which can be adapted for off-target assessment.
Experimental Protocol:
-
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein of interest and a fluorescently labeled tracer that binds to the same protein. A test compound that binds to the protein will compete with the tracer, leading to a decrease in the BRET signal.
-
Procedure:
-
Cells are engineered to express the target protein fused to NanoLuc® luciferase.
-
A cell-permeable, fluorescent tracer that specifically binds to the target protein is added to the cells.
-
The test compound is then added at various concentrations.
-
The BRET signal is measured. A decrease in the BRET signal with increasing concentrations of the test compound indicates competitive binding.
-
This method allows for the determination of compound affinity for the target protein in a live-cell context.
-
Signaling Pathways and Visualization
Both PARP and PARG are key enzymes in the DNA Damage Response (DDR) pathway, a complex network of signaling pathways that detect and repair DNA lesions. Inhibition of these enzymes disrupts normal DNA repair, leading to genomic instability and cell death, particularly in cancer cells with pre-existing DNA repair defects.
"GPI-16552" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"] "PARP_Inhibitors" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]
"GPI-16552" -> PARG [label="inhibits", style=dashed, color="#EA4335"]; "PARP_Inhibitors" -> PARP1 [label="inhibit", style=dashed, color="#EA4335"]; PARG -> "DNA Repair" [style=dotted, label="enables dissociation"]; PARP1 -> "Cell Death" [label="trapping leads to", style=dotted];
}
Caption: Simplified DNA Damage Response Pathway showing the roles of PARP and PARG and the points of intervention for their respective inhibitors.
Caption: High-level workflow of the KINOMEscan assay for assessing inhibitor-kinase interactions.
References
- 1. Probe PDD00017273 | Chemical Probes Portal [chemicalprobes.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
GPi688: A Comparative Analysis of a Novel Glycogen Phosphorylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A Guide to Replicating and Validating Published Findings on GPi688
This guide provides a comprehensive overview of the published findings on this compound, a potent allosteric inhibitor of glycogen (B147801) phosphorylase (GP). The information is intended to assist researchers in replicating and validating these findings by offering a detailed comparison with other relevant GP inhibitors, complete experimental protocols, and visual representations of the underlying biological pathways and experimental procedures.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in comparison to other notable glycogen phosphorylase inhibitors, CP-91149 and CP-316819. The data is extracted from peer-reviewed publications and presented for direct comparison.
Table 1: In Vivo Efficacy of Glycogen Phosphorylase Inhibitors on Glucagon-Mediated Hyperglycemia
| Compound | Animal Model | Dose | Route of Administration | Inhibition of Glucagon-Induced Hyperglycemia (%) | Reference |
| This compound | Wistar Rat | 125 µmol/kg | Oral | 65 | [1] |
| This compound | Obese Zucker Rat | 3.75 - 125 µmol/kg | Oral | Dose-dependent | [1] |
| CP-91149 | ob/ob Mouse | 25-50 mg/kg | Oral | Significant glucose lowering | [2] |
| CP-316819 | Rat | 30 µM (perfused liver) | - | ~50 | [3] |
Table 2: Effect of Glycogen Phosphorylase Inhibitors on Fasting Blood Glucose and Glucose Tolerance
| Compound | Animal Model | Effect on Fasting Blood Glucose | Effect on Oral Glucose Tolerance Test (OGTT) | Reference |
| This compound | Obese Zucker Rat | 23% reduction after 7h fast | Less efficacious than a GSK-3 inhibitor | [1] |
| CP-91149 | ob/ob Mouse | 100-120 mg/dl reduction | Not specified | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound, enabling researchers to replicate the study conditions.
In Vivo Glucagon (B607659) Challenge in Rats
This protocol is adapted from Poucher et al., 2007.[1]
Animals: Male Wistar or obese Zucker rats.
Acclimatization: Animals are housed under standard laboratory conditions with free access to food and water for at least one week prior to the experiment.
Fasting: Animals are fasted for a specific period (e.g., 7 hours) before the experiment.
Drug Administration:
-
This compound or vehicle is administered orally at the specified doses.
-
A baseline blood glucose sample is taken.
Glucagon Challenge:
-
After a set time post-drug administration, glucagon is injected subcutaneously.
-
Blood glucose levels are monitored at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) following the glucagon challenge.
Data Analysis: The percentage inhibition of the glucagon-induced glucose excursion is calculated by comparing the area under the curve (AUC) for the drug-treated group to the vehicle-treated group.
Oral Glucose Tolerance Test (OGTT) in Rats
This protocol is a standard method used to assess glucose tolerance.
Animals: Male obese Zucker rats.
Fasting: Animals are fasted overnight.
Drug Administration:
-
This compound or a comparator compound (e.g., GSK-3 inhibitor) is administered orally.
-
A baseline blood glucose sample is taken.
Glucose Challenge:
-
After a set time post-drug administration, a glucose solution is administered orally via gavage.
-
Blood glucose levels are monitored at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
Data Analysis: The effect on glucose tolerance is assessed by comparing the AUC of the blood glucose curve for the drug-treated group to the vehicle-treated group.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the study of this compound.
Caption: Glycogen Phosphorylase Activation Pathway.
Caption: In Vivo Efficacy Experimental Workflow.
References
GPi688: A Head-to-Head Comparison of its Effects on Liver Versus Muscle Glycogen Phosphorylase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of GPi688 on the liver and muscle isozymes of glycogen (B147801) phosphorylase (GP), a key enzyme in glycogenolysis. Understanding the differential effects of this compound on these isozymes is critical for the development of therapeutic agents targeting glycogen metabolism, particularly for type 2 diabetes. This document summarizes key quantitative data, details experimental methodologies, and visualizes important pathways to support further research and development.
Executive Summary
This compound is a potent, orally active allosteric inhibitor of glycogen phosphorylase that binds to the indole (B1671886) site of the enzyme.[1] While it demonstrates potent inhibition of both liver and muscle glycogen phosphorylase, its selectivity is highly dependent on the cellular environment, specifically the concentrations of allosteric effectors such as glucose and adenosine (B11128) monophosphate (AMP).[2] In vitro studies show that this compound can be non-selective when the liver and muscle isozymes are in the same activation state.[2] However, the distinct regulatory mechanisms of the liver and muscle isozymes in vivo likely contribute to a degree of functional selectivity. The liver isozyme's sensitivity to glucose and the muscle isozyme's regulation by cellular energy status (AMP, ATP) are key determinants of this compound's tissue-specific effects.
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound against human and rat liver glycogen phosphorylase a (GPa) and human skeletal muscle GPa.
Table 1: In Vitro Inhibitory Activity of this compound on Glycogen Phosphorylase a (GPa)
| Enzyme Source | IC50 (nM) | Reference |
| Human Liver GPa | 19 | [1] |
| Rat Liver GPa | 61 | [1] |
| Human Skeletal Muscle GPa | 12 | [1] |
Note: The in vitro potency of indole site inhibitors like this compound is dependent on the activation state of the enzyme. The provided IC50 values were determined under specific assay conditions.
Mechanism of Action and Differential Regulation
This compound is an allosteric inhibitor that binds to the indole site at the dimer interface of glycogen phosphorylase, stabilizing the inactive T-state of the enzyme.[2] The differential effects of this compound on the liver and muscle isozymes are rooted in their distinct allosteric regulation.
Liver Glycogen Phosphorylase: The primary role of the liver isozyme is to maintain blood glucose homeostasis. Its activity is allosterically inhibited by glucose. When blood glucose levels are high, glucose binds to the enzyme, promoting the transition to the inactive T-state and thus inhibiting glycogenolysis.
Muscle Glycogen Phosphorylase: The muscle isozyme's main function is to provide a rapid source of glucose-1-phosphate for glycolysis to fuel muscle contraction. Its activity is primarily regulated by the energy charge of the muscle cell. It is allosterically activated by AMP (a signal of low energy) and inhibited by ATP and glucose-6-phosphate (signals of high energy).
The following diagram illustrates the differential regulation of liver and muscle glycogen phosphorylase.
Experimental Protocols
The following is a generalized protocol for a colorimetric assay to determine glycogen phosphorylase activity, based on common methodologies.[3]
Objective: To measure the activity of glycogen phosphorylase by quantifying the amount of glucose-1-phosphate (G1P) produced from glycogen.
Principle: Glycogen phosphorylase catalyzes the phosphorolysis of glycogen to yield G1P. The G1P is then used in a series of enzymatic reactions to generate a colored product, the absorbance of which is proportional to the GP activity.
Materials:
-
Tissue or cell lysate containing glycogen phosphorylase
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2)
-
Glycogen solution
-
Inorganic phosphate (B84403) (Pi)
-
G1P standard solution
-
Enzyme mix (containing phosphoglucomutase and glucose-6-phosphate dehydrogenase)
-
Developer solution (containing a chromogenic substrate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)
-
This compound or other inhibitors
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples or lyse cells in ice-cold Assay Buffer.
-
Centrifuge the homogenate/lysate to pellet cellular debris.
-
Collect the supernatant containing the enzyme.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing Assay Buffer, glycogen, and the enzyme mix.
-
For inhibitor studies, pre-incubate the enzyme with this compound or vehicle control for a specified time.
-
Add the prepared supernatant (enzyme source) to the wells of a 96-well plate.
-
Initiate the reaction by adding inorganic phosphate.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
-
Detection:
-
Add the developer solution to each well.
-
Measure the absorbance at the appropriate wavelength in a kinetic or endpoint mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of G1P.
-
Calculate the rate of G1P formation from the change in absorbance over time.
-
Determine the specific activity of glycogen phosphorylase in the samples.
-
For inhibition studies, calculate the percent inhibition and determine the IC50 value of this compound.
-
The following diagram outlines the general workflow for a glycogen phosphorylase activity assay.
Conclusion
This compound is a potent inhibitor of both liver and muscle glycogen phosphorylase. While in vitro IC50 values suggest a slight preference for the muscle isozyme under certain conditions, the physiological context of differential allosteric regulation is paramount in determining its in vivo effects. The sensitivity of liver GP to glucose provides a potential mechanism for liver-selective action in the hyperglycemic state of type 2 diabetes. Conversely, the regulation of muscle GP by cellular energy status highlights the need for careful consideration of potential effects on muscle function during exercise. Further studies investigating the inhibitory kinetics of this compound on both isozymes in the presence of varying concentrations of their respective allosteric effectors are warranted to fully elucidate its selectivity profile and therapeutic potential.
References
Independent Verification of GPi688's IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported half-maximal inhibitory concentration (IC50) values of the glycogen (B147801) phosphorylase (GP) inhibitor, GPi688, with alternative compounds. Due to the absence of publicly available independent verification of this compound's IC50 values, this document presents the originally reported figures and juxtaposes them with independently validated data for other known GP inhibitors. Detailed experimental methodologies are included to facilitate independent validation efforts.
Comparative Analysis of Glycogen Phosphorylase Inhibitor Potency
The potency of a glycogen phosphorylase inhibitor is a critical determinant of its therapeutic potential. The IC50 value, representing the concentration of an inhibitor required to reduce the enzyme's activity by 50%, is a standard metric for this assessment. A lower IC50 value signifies a higher potency.
The following table summarizes the reported IC50 values for this compound against various glycogen phosphorylase isoforms, alongside independently determined IC50 values for the alternative inhibitors CP-91149 and caffeine. It is crucial to note that the IC50 values for this compound presented here are based on initial findings and await independent confirmation.
| Inhibitor | Target Enzyme | IC50 (nM) | Notes |
| This compound | Human Liver Glycogen Phosphorylase a | 19 | Data not independently verified. |
| Rat Liver Glycogen Phosphorylase a | 61 | Data not independently verified. | |
| Human Skeletal Muscle Glycogen Phosphorylase a | 12 | Data not independently verified. | |
| CP-91149 | Human Liver Glycogen Phosphorylase a | 130 | In the presence of 7.5 mM glucose.[1][2] |
| Rabbit Muscle Glycogen Phosphorylase a | 580 | ||
| Caffeine | Human Liver Glycogen Phosphorylase a | 26,000 | In the presence of 7.5 mM glucose.[1][3] |
| Rabbit Muscle Glycogen Phosphorylase a | 145,000 | [4] |
Note: The potency of some inhibitors, such as CP-91149, is influenced by the concentration of glucose.[1][4]
Experimental Protocols for IC50 Determination
Accurate and reproducible IC50 values are contingent on standardized experimental protocols. The following is a generalized methodology for determining the IC50 of glycogen phosphorylase inhibitors using a colorimetric assay, based on published methods.[4][5]
Principle:
The activity of glycogen phosphorylase is measured by quantifying the amount of inorganic phosphate (B84403) produced from the substrate, glucose-1-phosphate. The inhibitor's potency is determined by measuring the reduction in phosphate production at various inhibitor concentrations.
Materials:
-
Glycogen Phosphorylase a (human, rat, or rabbit)
-
Glucose-1-Phosphate (substrate)
-
Glycogen
-
HEPES buffer (pH 7.2)
-
Potassium Chloride (KCl)
-
Magnesium Chloride (MgCl2)
-
Test inhibitor (e.g., this compound)
-
Phosphate detection reagent (e.g., BIOMOL® Green)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a solution of glycogen phosphorylase a in HEPES buffer. The optimal concentration should be determined empirically but is typically in the range of 0.3-0.4 U/mL.[4]
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Incubation: In a 96-well plate, add the enzyme solution to wells containing the diluted inhibitor or vehicle control. Incubate for a predetermined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a substrate solution containing glucose-1-phosphate and glycogen in HEPES buffer with KCl and MgCl2.
-
Reaction Progression: Incubate the reaction mixture for a set time (e.g., 30 minutes) at 37°C.
-
Phosphate Detection: Stop the reaction and quantify the amount of inorganic phosphate produced by adding a phosphate detection reagent.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 620 nm for BIOMOL® Green). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Glycogen Phosphorylase Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
Caption: Hormonal activation of Glycogen Phosphorylase and the inhibitory action of this compound.
Caption: A generalized workflow for the determination of IC50 values for this compound.
References
- 1. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of GPi688: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling
GPi688 is an allosteric glycogen (B147801) phosphorylase inhibitor intended for research use only.[1] Although it is shipped as a non-hazardous chemical, proper laboratory hygiene and safety protocols should always be observed.[1] This includes wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and a lab coat when handling the compound.
This compound Chemical Properties
A summary of the known chemical properties of this compound is provided in the table below. This information is crucial for assessing potential hazards and determining the appropriate disposal route.
| Property | Value |
| Chemical Formula | C19H18ClN3O4S[1][] |
| Molecular Weight | 419.88 g/mol [1][] |
| Appearance | Not specified (assume solid) |
| Solubility | Not specified |
| Hazard Classification | Shipped as non-hazardous[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of this compound waste. This process is designed to ensure that the waste is properly characterized, segregated, and disposed of in accordance with general laboratory waste management principles.[3][4][5]
-
Waste Identification and Characterization:
-
Treat all waste containing this compound as potentially hazardous chemical waste unless confirmed otherwise by your institution's EHS department.[6]
-
Based on its chemical structure containing chlorine, sulfur, and nitrogen, and in the absence of a specific Safety Data Sheet (SDS), it is prudent to handle this compound as a chemical waste.
-
-
Waste Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.[4][7]
-
Liquid Waste: If this compound is dissolved in a solvent, collect the liquid waste in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[7] For instance, halogenated and non-halogenated solvent wastes are often collected separately.[7]
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.[8]
-
-
Container Labeling:
-
Storage:
-
Disposal Request:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound waste, fostering a secure and responsible research environment.
References
- 1. medkoo.com [medkoo.com]
- 3. odu.edu [odu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. uwlax.edu [uwlax.edu]
- 9. Regulated Waste Disposal Process | Environmental Health & Safety [ehs.rpi.edu]
Essential Safety and Logistical Information for Handling GPi688
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of GPi688, a potent, orally active glycogen (B147801) phosphorylase inhibitor.[1] Given the absence of a specific Safety Data Sheet (SDS), these recommendations are based on best practices for handling novel research chemicals of unknown toxicity. A thorough risk assessment should be conducted before beginning any work with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk during the handling of this compound. The following table summarizes recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as powder) | - Full-face powered air-purifying respirator (PAPR) or N95-equivalent respirator within a certified chemical fume hood.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double nitrile gloves.- Safety glasses or goggles. | High risk of aerosolization and inhalation of fine powders. Full respiratory and skin protection is essential to prevent exposure. |
| Solution Preparation | - Certified chemical fume hood.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant nitrile gloves. | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection.[2] |
| In Vitro / In Vivo Dosing | - Lab coat.- Safety glasses.- Appropriate chemical-resistant gloves for the solvent and compound. | Focus on preventing skin and eye contact. The specific procedure will dictate the level of containment needed. |
Note: Always consult your institution's specific safety guidelines and the results of your risk assessment to determine the appropriate level of PPE.
Experimental Protocols: Handling and Disposal
Handling Procedure:
-
Preparation: Before handling this compound, ensure that all necessary PPE is readily available and in good condition. Prepare the work area by ensuring a certified chemical fume hood is functioning correctly.
-
Weighing: If working with the powdered form, conduct all weighing and initial dilutions within a chemical fume hood to minimize inhalation risk. Use anti-static weigh paper or boats to prevent dispersal of the powder.
-
Solution Preparation: When dissolving this compound, add the solvent slowly to the powder to avoid splashing. Ensure the container is appropriately sized and sealed after preparation.
-
Labeling: Clearly label all containers with the compound name (this compound), concentration, solvent, and date of preparation.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, use an appropriate absorbent material, and decontaminate the area. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan:
As this compound is a research chemical with limited public safety data, it should be disposed of with caution, even if initially classified as non-hazardous for shipping.[1]
| Waste Type | Disposal Procedure | Rationale |
| Unused/Expired Compound | - Do not dispose of down the drain or in regular trash.- Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor. | Prevents environmental contamination and accidental exposure. Ensure the waste container is compatible with the chemical. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | Minimizes handling of contaminated items. Do not overfill waste containers. |
| Contaminated PPE (e.g., gloves, lab coat) | - Doff PPE carefully to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | Assumes all disposable items that have come into contact with the compound are contaminated. |
| Aqueous Waste | - Collect in a sealed, labeled container.- Consult your institution's guidelines for the disposal of non-hazardous chemical waste. Some institutions may permit drain disposal for small quantities of non-hazardous aqueous solutions within a specific pH range, while others may require collection. | Adherence to local regulations is critical to prevent environmental harm. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
